molecular formula C13H9ClO2 B1587330 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 7079-15-4

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1587330
CAS No.: 7079-15-4
M. Wt: 232.66 g/mol
InChI Key: LCDIWTLDJLGFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDIWTLDJLGFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373890
Record name 4'-Chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7079-15-4
Record name 4'-Chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Introduction

This compound is a biphenyl carboxylic acid derivative of significant interest in chemical synthesis. Its structural motif is a key building block in the development of various commercial products. Notably, related biphenyl structures are foundational to certain agricultural fungicides, such as Boscalid, where the biphenyl core is crucial for biological activity. Furthermore, the broader class of biphenyl-2-carboxylic acids serves as vital intermediates in the synthesis of pharmaceutically active compounds, including angiotensin-II-antagonists used in treating hypertension.

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed examination of the essential physicochemical properties of this compound. We will delve into its structural and chemical identifiers, explore key physical parameters, outline robust analytical methodologies for its characterization, and provide essential safety and handling information. The insights and protocols herein are designed to be both authoritative and practical, grounding theoretical data in field-proven applications.

Compound Identification and Core Properties

Accurate identification is the cornerstone of all scientific research. This compound is defined by a specific arrangement of atoms and bonds, which dictates its chemical behavior and physical characteristics. The table below summarizes its primary identifiers.

IdentifierValueSource
IUPAC Name 2-(4-chlorophenyl)benzoic acid[1][2][3]
CAS Number 7079-15-4[1][2][4]
Molecular Formula C₁₃H₉ClO₂[2][3][4]
Molecular Weight 232.66 g/mol [2][3][4]
Common Synonyms 4'-Chloro-2-biphenylcarboxylic acid, 2-Carboxy-4'-chlorobiphenyl[1][2]
Appearance Off-white solid[1][2]
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C(=O)O[3]

Fundamental Physicochemical Parameters

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. For a molecule like this compound, these parameters influence its solubility, reactivity, and potential as a synthetic intermediate.

PropertyValueSource
Melting Point 167-169 °C[1][2]
Boiling Point 370.5 ± 17.0 °C (Predicted)[1][2]
Density 1.298 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 3.78 ± 0.36 (Predicted)[1][2]
logP (XlogP) 3.5 (Predicted)[3]
Acidity (pKa)

Expertise & Experience: The pKa is a measure of a molecule's acidity. For a carboxylic acid, it indicates the pH at which the compound is 50% ionized (in its carboxylate form) and 50% non-ionized. A predicted pKa of ~3.78 suggests it is a moderately strong organic acid, which is typical for benzoic acid derivatives.[1][2] This value is paramount in drug development, as it governs the compound's charge state in physiological environments, directly impacting its solubility, membrane permeability, and ability to interact with biological targets. In synthesis, the pKa dictates the choice of base for deprotonation reactions and influences purification strategies like acid-base extraction.

Protocol: pKa Determination by Potentiometric Titration This is a self-validating protocol as the resulting titration curve provides a clear inflection point corresponding to the pKa, allowing for internal verification of the measurement.

  • Preparation: Accurately weigh ~25 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50 mL of a 1:1 methanol:water solution) to ensure complete solubility.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Immerse a calibrated pH electrode and the tip of a micro-burette containing a standardized 0.1 M NaOH solution.

  • Titration: Titrate the solution with the NaOH titrant, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the curve can be used to precisely locate the equivalence point.

Lipophilicity (logP)

Expertise & Experience: The partition coefficient (logP) quantifies the lipophilicity or hydrophobicity of a compound. It is the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. The predicted XlogP of 3.5 indicates that this molecule is significantly more soluble in lipids than in water, a property that is crucial for its ability to cross biological membranes.[3] In chromatography, this high lipophilicity suggests strong retention in reverse-phase systems.

Protocol: logP Estimation by Reverse-Phase HPLC (RP-HPLC) This method correlates a compound's retention time with its logP value using a series of known standards. Its trustworthiness comes from the linear relationship established by the calibration curve.

  • System Setup: Use a C18 column with a mobile phase of methanol and water.

  • Calibration: Prepare a series of standard compounds with known logP values that bracket the expected value of the analyte. Inject each standard and record its retention time (t_R_).

  • Analysis: Prepare a solution of this compound in the mobile phase. Inject the sample and record its retention time.

  • Calculation: Plot the known logP values of the standards against their retention times to generate a calibration curve. Use the retention time of the analyte and the linear regression equation of the curve to calculate its logP value.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following workflow represents a standard, self-validating process for characterizing a new batch of this compound.

G cluster_0 Characterization Workflow synthesis Synthesized Product hplc Purity Assessment (RP-HPLC >98%) synthesis->hplc Check Purity ms Mass Verification (LC-MS) hplc->ms If Pure nmr Structural Elucidation (¹H & ¹³C NMR) ms->nmr Confirm Mass ir Functional Group ID (FTIR) nmr->ir Confirm Structure final Qualified Material ir->final Confirm Bonds

Caption: Workflow for analytical characterization.

Protocol: Purity Determination by RP-HPLC

  • Rationale: This protocol is designed to separate the target compound from potential impurities, starting materials, or side products. The choice of a C18 column is based on the compound's nonpolar nature.

  • Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.

    • Dilute to ~0.1 mg/mL with a 1:1 mixture of water and acetonitrile.

    • Inject 10 µL into the HPLC system.

    • Integrate the peak areas from the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Synthesis Pathway Overview

Biphenyl structures are commonly synthesized via cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, known for its tolerance of various functional groups. A plausible and efficient synthesis of this compound would involve the coupling of a boronic acid with a halogenated benzoic acid derivative.

G cluster_1 Suzuki-Miyaura Coupling Synthesis reactant1 2-Bromobenzoic Acid product 4'-Chloro-[1,1'-biphenyl]- 2-carboxylic acid reactant1->product reactant2 4-Chlorophenylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->product Conditions

Caption: Plausible synthesis via Suzuki-Miyaura coupling.

This reaction is a cornerstone of modern organic synthesis and is frequently used in the industrial production of biphenyl intermediates for pharmaceuticals and agrochemicals.[5]

Safety and Handling

Based on data for the compound and its isomers, this compound should be handled as a hazardous substance.

GHS Hazard Classification [2]

PictogramCodeHazard Statement
GHS07H302Harmful if swallowed
GHS07H315Causes skin irritation
GHS07H319Causes serious eye irritation
GHS07H335May cause respiratory irritation

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician for guidance.[7]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[7]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][4]

References

Crystal structure analysis of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid

Foreword: The Architectural Blueprint of a Molecule

In the realms of pharmaceutical design and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the foundational blueprint from which function, efficacy, and interaction with biological systems are derived. The crystal structure of an active pharmaceutical ingredient (API) or a key intermediate dictates critical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound, a biphenyl derivative of significant interest.

While this compound (CAS 7079-15-4) is a known compound, a publically deposited crystal structure is not available at the time of this writing. Therefore, to provide a technically robust and illustrative guide, we will use the detailed, published crystal structure of its close analogue, 4'-Methylbiphenyl-2-carboxylic acid , as our primary working example.[1] The substitution of a chloro group with a methyl group represents a minor perturbation, and the fundamental crystallographic characteristics—particularly the molecular conformation and the supramolecular hydrogen-bonding motifs—are expected to be highly conserved. This approach allows us to delve into the causality and interpretation of real-world crystallographic data.

Part 1: The Genesis of a Crystal: Synthesis and Crystallization

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the synthesis of the pure compound and the meticulous process of coaxing individual molecules to self-assemble into a perfectly ordered, three-dimensional lattice.

Synthesis of the Biphenyl Scaffold

Biphenyl carboxylic acids are versatile intermediates in organic chemistry.[2] A common and effective route to synthesizing the target molecule's scaffold involves a Suzuki coupling reaction, followed by the hydrolysis of a nitrile or ester group to yield the carboxylic acid. A plausible synthetic pathway for the analogue 4'-Methylbiphenyl-2-carbonitrile involves the reaction of 2-bromobenzonitrile with 4-methylphenylboronic acid, catalyzed by a palladium complex.

Subsequent hydrolysis of the nitrile is required to yield the carboxylic acid. The authors of the analogue study achieved this by refluxing the nitrile compound with methanol and a 30% sodium hydroxide solution for three hours, followed by recrystallization.[1] This robust method ensures complete conversion to the desired carboxylic acid, which is the crucial starting material for crystallization trials.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most significant bottleneck in structural analysis.[3] The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly. For small organic molecules like our target, several classical methods are effective.[4]

Field-Proven Protocol: Slow Evaporation

The choice of solvent is paramount, as it influences crystal growth and can even be incorporated into the lattice.[5] A systematic solvent screen is the first step. The ideal solvent is one in which the compound is moderately soluble; too soluble, and it won't crystallize, too insoluble, and it precipitates as an amorphous powder.

Step-by-Step Methodology:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., dichloromethane, ethanol, ethyl acetate, toluene, hexane).

  • Solution Preparation: Prepare a near-saturated solution of this compound in a suitable solvent (for the methyl analogue, dichloromethane was used[1]) in a clean, small vial.

  • Controlled Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This prevents dust contamination while allowing the solvent to evaporate slowly over several days.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.

  • Monitoring & Harvesting: Monitor the vial daily. Once well-formed, prismatic, or block-shaped crystals of sufficient size (typically 0.1-0.3 mm in each dimension) appear, they should be carefully harvested using a nylon loop for immediate analysis.

Causality Insight: The slow rate of evaporation is critical. It maintains the solution in a metastable zone of supersaturation, where crystal growth is favored over the rapid formation of many small nuclei, which would lead to a microcrystalline powder.[6]

Part 2: Illuminating the Lattice: X-ray Diffraction and Data Collection

With a suitable crystal in hand, we can proceed to the core of the analysis: single-crystal X-ray diffraction. This technique exploits the phenomenon of X-ray scattering by the electron clouds of atoms arranged in a periodic lattice.[7]

The SCXRD Experimental Workflow

The entire process, from mounting the crystal to obtaining a refined structural model, follows a logical and systematic sequence. This workflow ensures data integrity and a chemically sensible final structure.

scxrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing cluster_solve Structure Solution & Refinement crystal Crystal Selection & Mounting data_coll Data Collection crystal->data_coll Diffractometer integrate Integration data_coll->integrate Raw Images scale Scaling & Merging integrate->scale Reflection Intensities solve Structure Solution (Direct Methods) scale->solve hkl File refine Least-Squares Refinement solve->refine Initial Model validate Validation & Final Model refine->validate Refined Structure

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection
  • Crystal Mounting: A high-quality, single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to facilitate handling and flash-cooling.

  • Cryo-Cooling: The crystal is flash-cooled to a low temperature (e.g., 173 K or 100 K) in a stream of cold nitrogen gas.

    • Expertise Insight: Cryo-cooling is crucial as it minimizes thermal vibrations of the atoms, leading to higher resolution data and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.[8]

  • Data Acquisition: The mounted crystal is placed on the diffractometer. A fine-focus sealed tube or microfocus source generates X-rays (commonly Mo Kα or Cu Kα radiation). The crystal is rotated in the beam, and a series of diffraction images are collected on an area detector.[9] The data collection strategy is designed to measure a complete and redundant set of diffraction spots.[7]

Data Processing: From Images to Intensities

The raw diffraction images are processed to yield a file containing the indexed reflections and their intensities.[2]

  • Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters (the dimensions of the smallest repeating unit of the crystal) and the Bravais lattice.[10]

  • Integration: The intensity of each diffraction spot is measured, and the background noise is subtracted.[8]

  • Scaling and Merging: Data from all images are scaled to a common reference frame to correct for experimental variations (e.g., beam intensity fluctuations, crystal decay).[8] Symmetry-equivalent reflections are then merged to produce a final, unique set of data.

The following table presents the crystallographic data for our analogue, 4'-Methylbiphenyl-2-carboxylic acid, which serves as a reliable proxy for what would be expected for the title compound.[1]

Parameter Value (for 4'-Methylbiphenyl-2-carboxylic acid) Significance
Chemical FormulaC₁₄H₁₂O₂Defines the atomic composition of the molecule.
Formula Weight212.24 g/mol Molar mass of the compound.
Crystal SystemMonoclinicOne of the seven crystal systems describing the cell shape.
Space GroupP2₁/cDescribes the symmetry elements (translations, rotations, reflections) within the unit cell.
a, b, c (Å)11.231(1), 12.193(1), 8.087(1)The lengths of the unit cell edges.
α, β, γ (°)90, 93.56(1), 90The angles between the unit cell edges.
Volume (ų)1104.7(2)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature (K)173The temperature at which data were collected.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Final R-indices [I > 2σ(I)]R1 = 0.032, wR2 = 0.077Indicators of the agreement between the experimental data and the final structural model. Lower values are better.

Part 3: Decoding the Data: Structure Solution and Refinement

With a processed data file, the next step is to determine the arrangement of atoms within the unit cell.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the scattered X-rays, but not their phases. This loss of phase information constitutes the central "phase problem" in crystallography.[11] For small molecules, this problem is routinely solved using Direct Methods , which are statistical methods that derive the phases directly from the measured intensities.[11]

Protocol for Structure Refinement

Once an initial model of the structure is obtained, it must be refined to best fit the experimental data. This is achieved through an iterative process of least-squares refinement .[12] The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the atomic model (|F_calc|).[11]

Step-by-Step Refinement Strategy:

  • Initial Refinement: All non-hydrogen atoms are located from the initial solution and refined isotropically (assuming spherical thermal motion).

  • Anisotropic Refinement: The thermal motion of non-hydrogen atoms is refined anisotropically, modeling their displacement as ellipsoids. This accounts for the fact that atoms vibrate with different amplitudes in different directions.[13]

  • Locating Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map (a map showing where electron density is missing from the model).

  • Refining Hydrogen Atoms: For robust data, hydrogen atoms can be refined freely. More commonly, they are placed in geometrically calculated positions and refined using a "riding model," where their position is tied to the atom they are bonded to. The O-H of the carboxylic acid, however, is crucial for understanding hydrogen bonding and should be located and refined with care.[1]

  • Final Refinement Cycles: The model is refined until all parameters converge, and the R-factors reach their minimum values.

Trustworthiness Check: A self-validating protocol involves checking the difference Fourier map at the end of the refinement. A "clean" map, with no significant positive or negative peaks, indicates that all electron density has been accounted for by the model and the structure is complete and accurate.

Part 4: From Coordinates to Chemical Insight

The final output of the refinement is a set of atomic coordinates that defines the molecular structure and its packing in the crystal. The true value lies in interpreting this data to understand the molecule's chemical behavior.

Molecular Conformation: The Biphenyl Twist

A key feature of biphenyl systems is the torsion (or dihedral) angle between the two phenyl rings. Steric hindrance between the ortho substituents prevents the rings from being coplanar.

For the analogue 4'-Methylbiphenyl-2-carboxylic acid, the dihedral angle between the two aromatic rings is 53.39(3)° .[1] This significant twist is a direct consequence of the steric clash between the carboxylic acid group at the 2-position and the hydrogen atom at the 2'-position of the adjacent ring. A similar, substantial twist is expected for this compound.

Furthermore, the carboxylic acid group itself is twisted relative to the phenyl ring to which it is attached, with a dihedral angle of 42.37(10)° .[1] This minimizes steric repulsion and is a common feature in ortho-substituted benzoic acids.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

The most significant intermolecular interaction governing the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. In the case of the methyl analogue, the molecules form classic centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This is a highly stable and predictable motif.

h_bond_dimer cluster_mol1 cluster_mol2 R1 C1 C R1->C1 O1 O C1->O1 O2H1 O-H C1->O2H1 O2 O O2H1->O2 H-bond R2 C2 C R2->C2 C2->O2 O1H2 H-O C2->O1H2 O1H2->O1 H-bond

Caption: The classic R²₂(8) centrosymmetric dimer motif formed by carboxylic acids.

This robust hydrogen-bonding synthon is the primary organizing force in the crystal lattice, directing the assembly of the molecules into the observed packing arrangement. For the chloro-analogue, other weaker interactions, such as C-H···O or potential halogen interactions (Cl···O or Cl···π), might also play a secondary role in stabilizing the crystal structure.[11]

Interaction Type Atoms Involved Typical Distance (Å) Significance in Packing
Hydrogen BondO-H···O=C~2.6 - 2.7Forms centrosymmetric dimers; the primary structural motif.
van der WaalsAll non-H atoms>3.2Governs overall space-filling and close-packing.
Halogen Bond (potential)C-Cl···O~3.0 - 3.3Can act as a weak directional interaction, influencing packing.[11]

Conclusion

The crystal structure analysis of this compound, elucidated through the lens of a closely related analogue, reveals a molecule defined by significant steric twist and organized by robust hydrogen bonding. The non-planar conformation, with a large dihedral angle between the phenyl rings, is a direct result of its ortho-substituted biphenyl core. In the solid state, the structure is dominated by the formation of centrosymmetric carboxylic acid dimers, a predictable and powerful synthon that dictates the supramolecular architecture. This detailed structural understanding is indispensable for predicting the physicochemical properties of the compound and provides a critical foundation for its application in drug development and materials science.

References

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Introduction: The Analytical Imperative for a Key Structural Motif

This compound (Molecular Formula: C₁₃H₉ClO₂, Molecular Weight: 232.66 g/mol ) is a biphenyl derivative featuring two key functional groups: a carboxylic acid and a chlorine atom positioned on opposite rings.[1] This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Its structural rigidity, combined with the specific electronic properties imparted by the chloro and carboxyl moieties, allows for its use in the synthesis of targeted therapeutic agents and functional polymers.

Given its role as a precursor, unambiguous structural confirmation is paramount. In any research or development setting, verifying the identity and purity of such a molecule is a non-negotiable step to ensure the integrity of downstream applications. This guide provides a detailed examination of the core analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a simple recitation of data, focusing instead on the rationale behind the analytical choices and the interpretation of the resulting spectra to provide a validated, trustworthy characterization.

Logical Workflow for Structural Elucidation

The robust characterization of a molecule like this compound follows a systematic workflow. Each analytical step provides a layer of evidence, culminating in a comprehensive and unambiguous structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Sample High-Purity Sample Prep Sample Preparation (Solubilization in Deuterated Solvent) Sample->Prep HNMR 1H NMR Spectroscopy Prep->HNMR Instrumental Analysis CNMR 13C NMR Spectroscopy Prep->CNMR Instrumental Analysis MS Mass Spectrometry (ESI-MS) Prep->MS Instrumental Analysis DataProc Data Processing & Integration HNMR->DataProc CNMR->DataProc MS->DataProc Interpretation Spectral Interpretation (Shift, Coupling, m/z, Isotopes) DataProc->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Overall workflow for spectroscopic analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is the initial and often most informative method for confirming the structure of organic molecules. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows the acidic proton to be observed more reliably.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (D1): A 1-2 second delay between scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons for each resonance.

Data Presentation & Interpretation

The structure of this compound has 8 aromatic protons and 1 carboxylic acid proton, which are chemically non-equivalent. The expected ¹H NMR data is summarized below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH10.0 - 13.2Singlet (broad)-1H
Aromatic H7.30 - 8.10Multiplet~7-9 Hz8H

Detailed Interpretation:

  • Carboxylic Acid Proton (COOH): The most downfield signal, typically appearing as a broad singlet between 10-13 ppm, is characteristic of a carboxylic acid proton.[2] Its broadness is due to chemical exchange and hydrogen bonding with the solvent or other analyte molecules.

  • Aromatic Protons (Ar-H): The eight aromatic protons will resonate in the region of 7.30-8.10 ppm. The complex splitting pattern arises from spin-spin coupling between adjacent protons on the two rings.

    • Ring A (Carboxyl-substituted): The protons on this ring are influenced by the electron-withdrawing carboxylic acid group and the steric hindrance from the adjacent ring, leading to a complex multiplet.

    • Ring B (Chloro-substituted): The protons on the chloro-substituted ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine will be slightly downfield compared to the protons meta to the chlorine. The typical AA'BB' system will show two doublets, each integrating to 2H.

G cluster_labels mol H1 COOH H_arom Aromatic H's

Caption: Key proton regions in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms in the molecule and offering insights into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol

The sample prepared for ¹H NMR can be used directly for ¹³C NMR.

  • Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C nucleus frequency (e.g., ~100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single line for each unique carbon atom.[3]

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), more scans are required, typically ranging from 256 to 1024.[4]

    • Spectral Width: A wide spectral width (e.g., 0-220 ppm) is used to capture all possible carbon resonances.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal (e.g., CDCl₃ at ~77 ppm, DMSO-d₆ at ~40 ppm) is used for referencing.

Data Presentation & Interpretation

The molecule has 13 carbon atoms, but due to the symmetry in the chloro-substituted ring, fewer than 13 signals are expected. The two carbons bonded to chlorine and the two carbons ortho and meta to it will be equivalent, respectively.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Feature
C =O (Carboxylic Acid)168 - 172Downfield, low intensity
C -Cl133 - 135Quaternary, deshielded by Cl
Aromatic C -H & C -C125 - 145Multiple signals in the aromatic region
Quaternary Biphenyl Carbons138 - 142Low intensity

Detailed Interpretation:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded, appearing far downfield (168-172 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.

  • Aromatic Carbons: The 12 aromatic carbons will appear in the 125-145 ppm range.

    • Quaternary Carbons: The two carbons at the biphenyl linkage and the carbon bonded to the chlorine atom will typically have a lower intensity than the protonated carbons.[4]

    • C-Cl Carbon: The carbon directly attached to the chlorine atom will be deshielded, appearing around 133-135 ppm.

    • Protonated Carbons: The remaining aromatic carbons will show signals of higher intensity. Their specific shifts are determined by the combined electronic effects of the substituents on each ring.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition.

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: For a carboxylic acid, negative ion mode is highly effective. The carboxylic acid readily loses a proton to form a stable carboxylate anion, [M-H]⁻.[5]

  • Instrument Setup: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-500.

Data Presentation & Interpretation

High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the molecular formula.

Ion Expected m/z (Monoisotopic) Interpretation
[M-H]⁻231.0218Deprotonated molecular ion
[M+Cl]⁻267.0014Chloride adduct (from ³⁵Cl)

Key Interpretive Points:

  • Molecular Ion: The most important signal will be the deprotonated molecular ion [M-H]⁻ at an m/z corresponding to the molecular weight minus the mass of a proton. For C₁₃H₉ClO₂, the expected exact mass of the [M-H]⁻ ion is 231.0218.

  • Chlorine Isotopic Pattern: A definitive feature confirming the presence of a single chlorine atom is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two peaks for every chlorine-containing ion, separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1. Observing this pattern for the [M-H]⁻ ion (a peak at m/z ~231 and a smaller peak at m/z ~233) is conclusive evidence for the presence of one chlorine atom.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation. A common fragmentation pathway for carboxylic acids is the neutral loss of CO₂ (44 Da).[6]

G Parent [M-H]⁻ m/z 231.02 Fragment [M-H-CO₂]⁻ m/z 187.03 Parent->Fragment - CO₂ (44 Da)

Caption: Common fragmentation of the parent ion.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and multi-faceted confirmation of the structure of this compound. ¹H NMR confirms the proton count and connectivity, ¹³C NMR validates the carbon skeleton, and high-resolution mass spectrometry confirms the elemental composition and molecular weight. The characteristic signals—the acidic proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, and the distinct chlorine isotopic pattern in MS—serve as mutually reinforcing data points that, when combined, leave no ambiguity as to the molecule's identity and integrity. This analytical package constitutes a self-validating system essential for any research or drug development professional.

References

The Evolving Landscape of Biphenyl Carboxylic Acids: A Technical Guide to 4'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The biphenyl scaffold, with its two interconnected phenyl rings, represents a cornerstone in medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility.[1][2] This privileged structure has been extensively explored, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities.[1][3] Among the vast array of biphenyl derivatives, 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid and its analogs have emerged as a particularly promising class of compounds, demonstrating significant potential in the treatment of diverse diseases, including cancer, inflammation, and hypertension.[1][3]

This technical guide provides an in-depth exploration of this compound and its analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these molecules, dissect their structure-activity relationships, and elucidate their mechanisms of action across various biological targets. By synthesizing technical accuracy with field-proven insights, this guide aims to be a valuable resource for those seeking to harness the therapeutic potential of this important class of compounds.

The Biphenyl Carboxylic Acid Core: A Privileged Scaffold

The biphenyl carboxylic acid moiety is a recurring structural motif in a multitude of biologically active molecules. The biphenyl core provides a rigid scaffold that allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[2] The carboxylic acid group, a key functional handle, can participate in crucial hydrogen bonding interactions with receptors and enzymes, and also serves as a site for further chemical modification to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.[1]

The versatility of the biphenyl scaffold is evident in its presence in marketed drugs with diverse therapeutic applications, including anti-inflammatory agents like diflunisal and fenbufen.[1] The inherent reactivity of biphenyls, akin to benzene, allows for electrophilic substitution reactions, enabling the introduction of various substituents to modulate their biological activity.[1]

Synthetic Strategies for this compound and Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common and effective method involves a Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound (Target Molecule) is depicted below. The key disconnection is the biaryl bond, which can be formed via a Suzuki coupling. This leads to two primary synthetic routes.

G cluster_0 Route A cluster_1 Route B TM This compound A1 2-Bromo-benzoic acid TM->A1 Suzuki Disconnection A2 4-Chlorophenyl-boronic acid TM->A2 B1 2-Boronic acid-benzoic acid TM->B1 Suzuki Disconnection B2 1-Bromo-4-chloro-benzene TM->B2

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Suzuki Coupling (Route A)

This protocol outlines the synthesis of this compound starting from 2-bromobenzoic acid and 4-chlorophenylboronic acid.

Materials:

  • 2-Bromobenzoic acid

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture. The choice of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst and facilitating the cross-coupling reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify with 2M HCl until the pH is approximately 2-3. This step protonates the carboxylate to the carboxylic acid, making it extractable into an organic solvent.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Synthesis of Analogs

The versatility of the Suzuki coupling and other cross-coupling reactions allows for the synthesis of a wide range of analogs by simply varying the starting materials. For instance, substituting 2-bromobenzoic acid with other halogenated benzoic acids or using different substituted phenylboronic acids can generate a library of compounds for structure-activity relationship (SAR) studies.

Another key intermediate for the synthesis of analogs is 4'-chloro-2-aminobiphenyl. This compound can be prepared via a Gomberg-Bachmann reaction of p-chloroaniline and aniline.[4][5] The amino group can then be converted to a variety of other functional groups.

Biological Activities and Therapeutic Potential

This compound and its analogs exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[1] For example, certain synthesized biphenyl carboxylic acids have shown potent in vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[1] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[6]

Anti-inflammatory and Analgesic Properties

The biphenyl carboxylic acid scaffold is a well-established pharmacophore for anti-inflammatory and analgesic drugs.[1] Diflunisal, a derivative of biphenyl carboxylic acid, is used for its anti-inflammatory, analgesic, and antipyretic properties.[1] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Antihypertensive Activity

Derivatives of 4'-[(5-Amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)]-biphenyl-2-carboxylic acid have been synthesized and evaluated for their antihypertensive activity.[7] These compounds are designed as angiotensin II receptor antagonists. Angiotensin II is a potent vasoconstrictor, and blocking its receptor leads to vasodilation and a reduction in blood pressure.

URAT1 Inhibition for Gout Treatment

Recent research has identified novel biphenyl carboxylic acid derivatives as potent inhibitors of urate transporter 1 (URAT1).[8] URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys. Inhibition of URAT1 increases the excretion of uric acid, thereby lowering its levels in the blood, which is a therapeutic strategy for the treatment of hyperuricemia and gout.[8] The design of these inhibitors was based on pharmacophore fusion from known URAT1 inhibitors.[8]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. For this compound and its analogs, several SAR studies have provided valuable insights.

Position of Substitution Substituent Effect on Activity Therapeutic Target Reference
4'Chloro (Cl)Often enhances activityVarious[9]
2Carboxylic Acid (COOH)Essential for bindingVarious
Biphenyl CoreModificationsCan modulate potency and selectivityVarious[3]
Carboxylic Acid BioisosteresTetrazole, SulfonamideCan improve pharmacokinetic propertiesVarious[10][11][12]

Key SAR Insights:

  • The 4'-Chloro Substituent: The presence of a chlorine atom at the 4'-position is a common feature in many active analogs. This lipophilic group can enhance binding to hydrophobic pockets in target proteins and can also influence the electronic properties of the molecule.

  • The 2-Carboxylic Acid Group: The carboxylic acid at the 2-position is often crucial for activity, likely due to its ability to form key ionic or hydrogen bond interactions with the target protein.

  • Bioisosteric Replacement of the Carboxylic Acid: To overcome potential liabilities associated with the carboxylic acid group, such as poor metabolic stability or low cell permeability, bioisosteric replacements have been explored.[10][12] Tetrazoles and acyl sulfonamides are common bioisosteres that can mimic the acidic nature of the carboxylic acid while offering improved physicochemical properties.[12][13] For example, the tetrazole moiety in the angiotensin II receptor antagonist losartan enhances potency compared to its carboxylic acid analog.[11]

Mechanism of Action: A Deeper Dive

The diverse biological activities of this compound analogs stem from their ability to interact with a range of biological targets.

Inhibition of URAT1

The mechanism of URAT1 inhibition by biphenyl carboxylic acid derivatives involves competitive binding to the transporter protein, preventing the reabsorption of uric acid from the renal tubules back into the bloodstream.

Caption: Mechanism of URAT1 inhibition by biphenyl carboxylic acid analogs.

Future Directions and Conclusion

The journey of this compound and its analogs from simple chemical entities to promising therapeutic candidates is a testament to the power of medicinal chemistry. The versatility of the biphenyl scaffold, coupled with the strategic placement of key functional groups, has unlocked a wide array of biological activities.

Future research in this area will likely focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets for analogs with novel biological activities.

  • Optimization of Pharmacokinetic Properties: Further refining the structures to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other diseases where the identified targets play a crucial role.

References

An In-Depth Technical Guide on the Discovery and Historical Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans. This guide provides a comprehensive overview of the historical evolution of its synthesis, tracing the journey from classical, high-temperature coupling methods to modern, efficient catalytic processes. We delve into the mechanistic underpinnings of key synthetic transformations, including the Ullmann condensation and the Suzuki-Miyaura coupling, offering detailed experimental protocols and a comparative analysis of these methodologies. This document serves as a technical resource, blending historical context with practical, field-proven insights to support ongoing research and development in medicinal chemistry and process development.

Introduction: The Significance of a Biphenyl Scaffold

The biphenyl-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry. Its rigid, well-defined three-dimensional structure allows it to serve as a versatile platform for the precise positioning of pharmacophoric groups. In the case of this compound, the strategic placement of the carboxylic acid and the chloro-substituted phenyl ring creates an essential precursor for a multi-billion dollar class of antihypertensive drugs.

Its primary application lies in the synthesis of sartans, such as Losartan and Valsartan.[1][2][3] In these active pharmaceutical ingredients (APIs), the biphenyl scaffold acts as a lipophilic backbone, correctly orienting the acidic tetrazole or carboxylic acid group to effectively antagonize the angiotensin II type 1 (AT₁) receptor, leading to vasodilation and a reduction in blood pressure. The journey to synthesize this key intermediate efficiently, economically, and safely has been a subject of intense research, reflecting the evolution of synthetic organic chemistry over the past century.

The Genesis of Synthesis: Classical Approaches

The initial forays into the synthesis of unsymmetrical biaryl compounds were challenging, often requiring harsh reaction conditions and yielding modest results. The foundational method applicable to the synthesis of this compound is the Ullmann reaction, a copper-mediated coupling of aryl halides first reported by Fritz Ullmann in 1901.[4][5]

The Ullmann Condensation: A Historical Cornerstone

The Ullmann reaction involves the condensation of two aryl halides in the presence of copper, typically at elevated temperatures.[6] For the synthesis of an unsymmetrical biaryl like our target molecule, the reaction would involve coupling an ortho-substituted benzoic acid derivative with a para-substituted chlorobenzene derivative.

Reaction Scheme: (e.g., 2-iodobenzoic acid + 1,4-dichlorobenzene)

Mechanism: The precise mechanism of the Ullmann reaction has been a subject of study for decades. While not fully elucidated, it is generally accepted to proceed through the formation of an organocopper intermediate.[7][8] The reaction likely involves the formation of an active copper(I) species that undergoes oxidative addition to an aryl halide.[8]

Limitations of the Ullmann Approach: Despite its historical importance, the classical Ullmann condensation suffers from several significant drawbacks that limit its industrial applicability for this specific target:

  • Harsh Conditions: The reaction typically requires very high temperatures (often exceeding 200 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[4][7]

  • Stoichiometric Copper: Traditional protocols use stoichiometric amounts of copper powder or copper bronze, leading to significant metallic waste and purification challenges.[9]

  • Substrate Scope: The reaction is generally limited to aryl halides activated by electron-withdrawing groups.[5][9]

  • Low Yields and Side Products: The harsh conditions can lead to side reactions and decomposition, often resulting in low to moderate yields.[5]

Diagram: Conceptual Mechanism of the Ullmann Reaction

Ullmann_Mechanism A Ar-X + Cu(0) B Ar-Cu(I)-X (Organocopper Intermediate) A->B Oxidative Addition C Ar-Cu(I)-Ar' B->C Coupling with Ar'-X D Ar-Ar' + Cu(I)X C->D Reductive Elimination ArX2 Ar'-X Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product  Product  Formation arx Ar-X (2-halobenzoic acid) arx->pd2_ox ar_boronic Ar'B(OH)₂ (4-chlorophenylboronic acid) + Base ar_boronic->pd2_trans

References

An In-depth Technical Guide to the Toxicology and Safety Profile of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological and safety profile of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. Given the limited direct toxicological data available for this specific molecule, this document synthesizes information from structurally related compounds, particularly polychlorinated biphenyls (PCBs), and outlines a systematic approach for its toxicological assessment. This guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards, key areas for toxicological investigation, and the methodologies required to establish a robust safety profile for this compound.

Introduction

This compound is a chlorinated biphenyl derivative containing a carboxylic acid functional group. While its specific applications are not widely documented in publicly available literature, its structural similarity to polychlorinated biphenyls (PCBs) warrants a thorough toxicological evaluation. PCBs are a class of persistent organic pollutants known for their adverse health effects, including carcinogenicity, immunotoxicity, and reproductive toxicity[1][2][3][4][5]. The presence of the carboxylic acid moiety is expected to influence the toxicokinetics and metabolic fate of the molecule compared to non-carboxylated PCBs, potentially altering its toxicity profile. This guide will therefore address the known information, identify data gaps, and propose a comprehensive strategy for the toxicological assessment of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics. While experimental data for this compound is scarce, some properties can be estimated or inferred from its structure and data on similar compounds.

PropertyValue/InformationSource
Molecular Formula C₁₃H₉ClO₂[6]
Molecular Weight 232.66 g/mol [6]
Appearance Off-white solid[6]
Melting Point 167-169 °C[6]
Boiling Point 370.5 ± 17.0 °C (Predicted)[6]
Density 1.298 ± 0.06 g/cm³ (Predicted)[6]
pKa 3.78 ± 0.36 (Predicted)[6]
Solubility Soluble in DMSO and Methanol (Slightly)[1]

The carboxylic acid group imparts a degree of water solubility and an acidic character (pKa ~3.78) to the molecule, which will influence its absorption and distribution in biological systems.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive understanding of the ADME profile is crucial for assessing the systemic exposure and potential for target organ toxicity. In the absence of direct data, the following sections outline the anticipated ADME properties and a proposed experimental approach.

Absorption

The compound's moderate lipophilicity, coupled with the water-solubilizing carboxylic acid group, suggests that it may be absorbed through oral, dermal, and inhalation routes. Oral absorption is likely to be significant.

Distribution

Following absorption, this compound is expected to bind to plasma proteins, particularly albumin, a common characteristic of acidic drugs and xenobiotics[6][7]. The extent of protein binding will significantly affect its distribution into tissues and its availability for metabolism and excretion. Due to the lipophilic biphenyl backbone, there is a potential for accumulation in adipose tissue, a known characteristic of PCBs[8].

Metabolism

The metabolism of this compound is anticipated to proceed through two primary pathways: oxidation of the biphenyl rings and conjugation of the carboxylic acid group.

  • Oxidative Metabolism: The biphenyl structure is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes in the liver. Studies on other chlorobiphenyls have shown that hydroxylation is a key metabolic step[8][9][10]. The resulting hydroxylated metabolites can be more readily excreted.

  • Conjugation: The carboxylic acid moiety can undergo conjugation with glucuronic acid (UDP-glucuronosyltransferases) or amino acids. This is a common detoxification pathway for carboxylic acids, increasing their water solubility and facilitating their elimination[11].

The interplay between these pathways will determine the rate of clearance and the formation of potentially reactive metabolites.

Proposed Metabolic Pathway of this compound

Metabolic Pathway cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion Parent_Compound This compound Hydroxylated_Metabolite Hydroxylated Metabolites Parent_Compound->Hydroxylated_Metabolite CYP450 Enzymes Glucuronide_Conjugate Glucuronide Conjugate Parent_Compound->Glucuronide_Conjugate UGTs Amino_Acid_Conjugate Amino Acid Conjugate Parent_Compound->Amino_Acid_Conjugate Acyl-CoA Synthetase Amino Acid N-acyltransferase Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs Excretion Urinary and Fecal Excretion Glucuronide_Conjugate->Excretion Amino_Acid_Conjugate->Excretion

A proposed metabolic pathway for this compound.

Excretion

The conjugated metabolites are expected to be the primary forms of excretion, mainly through urine and bile. The rate of excretion will depend on the efficiency of the metabolic and conjugation pathways.

Toxicological Profile

Due to the lack of specific toxicological data, a read-across approach, utilizing data from structurally similar compounds, is necessary for a preliminary hazard assessment. The safety data sheets for related compounds indicate potential for skin and eye irritation, and acute toxicity upon ingestion or inhalation[2][4][5][12].

Acute Toxicity

Based on information for related chlorinated biphenyl carboxylic acids, this compound may be harmful if swallowed, in contact with skin, or if inhaled[12]. Standard acute toxicity studies (e.g., OECD Guidelines 420, 402, and 403) are required to determine the LD50/LC50 values and to identify signs of acute toxicity.

Sub-chronic and Chronic Toxicity

Long-term exposure to PCBs is associated with a range of adverse health effects, including effects on the liver, skin, immune system, and nervous system[1][5][13]. Chronic toxicity studies in rodents are necessary to establish a No-Observed-Adverse-Effect-Level (NOAEL) and to identify target organs for toxicity[14][15].

Genotoxicity

The genotoxic potential of PCBs is complex. Some studies suggest that PCBs are not potent mutagens, but their metabolites may induce genotoxicity[16]. A standard battery of in vitro and in vivo genotoxicity tests is required to assess the mutagenic and clastogenic potential of this compound.

Carcinogenicity

PCBs are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA)[1][2]. The primary target organ for PCB-induced carcinogenicity is the liver[4][17]. Long-term carcinogenicity bioassays in two rodent species are essential to evaluate the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

PCBs are known endocrine disruptors and can adversely affect reproductive health and development[1][3][5]. A comprehensive assessment of reproductive and developmental toxicity according to OECD guidelines is crucial.

Proposed Toxicological Assessment Strategy

A tiered approach is recommended to efficiently characterize the toxicological profile of this compound.

Toxicological Assessment Workflow

Toxicological Assessment Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rodent) Start Start: Compound Identification (this compound) PhysChem Physicochemical Characterization Start->PhysChem In_Silico In Silico Assessment (QSAR & Read-Across) PhysChem->In_Silico In_Vitro In Vitro Toxicity Testing In_Silico->In_Vitro Risk_Assessment Risk Assessment & Safety Profile In_Silico->Risk_Assessment Preliminary Assessment In_Vivo In Vivo Toxicity Testing In_Vitro->In_Vivo Positive or Equivocal Results Genotoxicity Genotoxicity (Ames, Micronucleus) In_Vitro->Genotoxicity Cytotoxicity Cytotoxicity (e.g., Neutral Red Uptake) In_Vitro->Cytotoxicity Metabolism Metabolism (Hepatocytes, Microsomes) In_Vitro->Metabolism In_Vivo->Risk_Assessment Acute_Tox Acute Toxicity (LD50/LC50) In_Vivo->Acute_Tox Repeated_Dose_Tox Repeated Dose Toxicity (28-day, 90-day) Acute_Tox->Repeated_Dose_Tox Repro_Dev_Tox Reproductive & Developmental Toxicity Repeated_Dose_Tox->Repro_Dev_Tox Carcinogenicity Carcinogenicity Bioassay Repeated_Dose_Tox->Carcinogenicity

A tiered workflow for the toxicological assessment of this compound.

In Silico Assessment
  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize QSAR models to predict the toxicity of the compound based on its chemical structure[18][19][20][21][22].

  • Read-Across Analysis: Compare the compound to structurally similar molecules with known toxicological data to make initial predictions about its potential hazards[23][24][25][26][27].

In Vitro Toxicity Testing

A battery of in vitro tests should be conducted to provide initial data on the compound's biological activity and to reduce the reliance on animal testing.

  • Genotoxicity Assays:

    • Bacterial Reverse Mutation Test (Ames Test - OECD 471)

    • In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Cytotoxicity Assays:

    • Neutral Red Uptake Assay in cell lines (e.g., HepG2, Balb/c 3T3) to determine basal cytotoxicity.

  • Metabolism and Bioactivation:

    • Incubation with liver microsomes and hepatocytes to identify metabolites and assess metabolic stability.

In Vivo Toxicity Testing

Based on the results of the in vitro and in silico assessments, a series of in vivo studies in rodents will be necessary to fully characterize the toxicological profile.

  • Acute Toxicity Studies:

    • Acute Oral Toxicity (OECD 420, 423, or 425)

    • Acute Dermal Toxicity (OECD 402)

    • Acute Inhalation Toxicity (OECD 403)

  • Repeated Dose Toxicity Studies:

    • 28-day and 90-day oral toxicity studies in rodents (OECD 407 and 408) to identify target organs and establish a NOAEL.

  • Reproductive and Developmental Toxicity Studies:

    • Two-generation reproduction toxicity study (OECD 416)

    • Prenatal developmental toxicity study (OECD 414)

  • Carcinogenicity Bioassay:

    • Long-term (e.g., 2-year) carcinogenicity studies in two rodent species (OECD 451).

Conclusion

While direct toxicological data for this compound is currently unavailable, its structural similarity to PCBs raises significant concerns regarding its potential for toxicity. A comprehensive toxicological assessment, following a systematic, tiered approach as outlined in this guide, is imperative to establish a robust safety profile. The initial focus should be on in silico and in vitro methods to guide further in vivo testing. The presence of the carboxylic acid moiety may lead to a different toxicokinetic and metabolic profile compared to other PCBs, which requires careful investigation. The findings from these studies will be critical for any potential application and for ensuring human and environmental safety.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2] 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a small molecule whose mechanism of action is not yet fully characterized. This guide provides a comprehensive, technically-grounded framework for its investigation. We will traverse a logical, multi-pronged workflow, commencing with broad, unbiased screening to identify potential biological targets, followed by rigorous biochemical and cellular validation to elucidate the precise molecular interactions and downstream signaling consequences. This document is intended to serve as a strategic and practical resource for researchers embarking on the mechanistic deconvolution of this and other novel chemical entities.

Foundational Strategy: From Phenotype to Target

The journey to understanding a compound's mechanism of action begins with a broad yet systematic approach. Given the structural alerts of this compound—a biphenyl core often associated with enzyme inhibition or receptor modulation, and a carboxylic acid moiety that can participate in key binding interactions—we will employ a parallel strategy of computational prediction and phenotypic screening to generate initial hypotheses.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential protein targets.[3][4] These approaches leverage vast databases of known drug-target interactions and compound structures to predict the likely binding partners of our query molecule.

Experimental Protocol: Computational Target Prediction

  • Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Similarity-Based Prediction: Utilize platforms such as SEA (Similarity Ensemble Approach) or SwissTargetPrediction. These tools compare the chemical structure of the query compound to a library of ligands with known targets, based on the principle that structurally similar molecules often share biological targets.

  • Docking-Based Prediction: Perform reverse docking, where the compound is docked against a large collection of protein crystal structures. This method can identify potential binding pockets and estimate binding affinities.

  • Pharmacophore-Based Screening: Develop a 3D pharmacophore model based on the key chemical features of this compound and screen it against a database of protein structures.

  • Data Integration and Prioritization: Consolidate the lists of putative targets from each method. Prioritize targets that appear across multiple prediction platforms and are biologically plausible in the context of any known phenotypic effects.

Phenotypic Screening to Uncover Biological Response

Phenotypic screening in relevant cell-based models can reveal the functional consequences of compound treatment, offering crucial clues to its mechanism. High-content imaging and multiplexed assays are powerful tools in this initial phase.

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas for biphenyl derivatives, such as cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) or inflammatory cell models (e.g., LPS-stimulated RAW 264.7 macrophages).

  • Compound Treatment: Treat the selected cell lines with a dose-response range of this compound (e.g., 0.1 µM to 100 µM) for various time points (e.g., 6, 24, 48 hours).

  • Cell Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features. A typical panel might include:

    • DAPI: To label the nucleus and assess cell cycle and nuclear morphology.

    • Phalloidin: To label F-actin and visualize the cytoskeleton.

    • MitoTracker: To assess mitochondrial morphology and health.

    • Antibodies against key signaling proteins: e.g., phospho-NF-κB to probe inflammatory pathways, or cleaved caspase-3 for apoptosis.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Utilize image analysis software to quantify a wide range of cellular parameters (e.g., cell number, nuclear size, cytoskeletal integrity, protein localization).

  • Phenotypic Profiling: Compare the phenotypic profile of this compound to a library of reference compounds with known mechanisms of action. This can reveal similarities in the cellular response and suggest potential pathways.

Target Identification and Validation: Pinpointing the Molecular Interaction

The hypotheses generated from in silico prediction and phenotypic screening must be validated through direct biochemical and biophysical methods. The goal is to unequivocally identify the protein(s) that this compound physically interacts with.

Label-Free Target Identification Methods

Label-free methods are advantageous as they do not require modification of the compound, which could alter its binding properties.

2.1.1. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[5][6][7]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of a specific target protein remaining in the soluble fraction at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

2.1.2. Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that a ligand-bound protein is more resistant to proteolysis.[8][9]

Experimental Protocol: DARTS

  • Cell Lysate Preparation: Prepare a total protein lysate from the chosen cell line.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Protease Digestion: Treat the lysates with a protease (e.g., thermolysin) for a defined period.

  • Analysis: Stop the digestion and analyze the protein profile by SDS-PAGE and Coomassie staining or by Western blot for specific candidate proteins. A protein that is protected from degradation in the presence of the compound is a potential target.

Affinity-Based Target Identification

These methods involve immobilizing the compound to "pull down" its binding partners from a cell lysate.[8][10]

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads) without disrupting its binding activity.

  • Lysate Incubation: Incubate the immobilized compound with a cell lysate.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

G

Mechanistic Characterization: From Target to Pathway

Once a direct binding target is validated, the next critical phase is to understand the functional consequences of this interaction. This involves characterizing the binding kinetics and elucidating the downstream effects on cellular signaling pathways.

Biochemical Characterization of Target Engagement

If the validated target is an enzyme, its kinetics in the presence of the compound must be thoroughly investigated.

Experimental Protocol: Enzyme Inhibition Assay

  • Recombinant Protein: Obtain or produce a purified, recombinant version of the target enzyme.

  • Assay Development: Establish a robust assay to measure the enzyme's activity, monitoring either substrate depletion or product formation over time.[11][12] Spectrophotometric or fluorescence-based readouts are common.

  • IC50 Determination: Measure the enzyme's activity across a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies: Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.[13][14]

ParameterDescriptionExperimental Readout
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.Dose-response curve
Ki Inhibition constant, a measure of the inhibitor's binding affinity.Derived from mechanism of inhibition studies
Mechanism How the inhibitor interacts with the enzyme and substrate (competitive, non-competitive, etc.).Lineweaver-Burk or Michaelis-Menten plots

Table 1: Key parameters in enzyme inhibition studies.

Elucidating Downstream Signaling Pathways

The ultimate goal is to connect the direct binding event to the observed cellular phenotype. This requires investigating the impact of the compound on the signaling pathways in which the target protein is involved.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis using antibodies against the target protein and key upstream and downstream components of its signaling pathway.[15] For example, if the target is a kinase, probe for phosphorylation of its known substrates.

  • Quantification: Quantify the band intensities to determine changes in protein levels or phosphorylation status.

Experimental Protocol: Immunoprecipitation (IP) for Protein-Protein Interactions

  • Cell Treatment and Lysis: Treat cells as described above and prepare lysates using a non-denaturing buffer.

  • Immunoprecipitation: Use an antibody against the target protein to pull it down from the lysate, along with any interacting proteins.[16][17]

  • Western Blot Analysis: Analyze the immunoprecipitated complex by Western blotting to see if the compound affects the interaction of the target with its binding partners.

G

Conclusion

The elucidation of a novel compound's mechanism of action is a multifaceted endeavor that requires a blend of computational, biochemical, and cellular approaches. This guide has outlined a systematic and robust workflow for investigating this compound. By progressing from broad, hypothesis-generating screens to specific, validation-focused assays, researchers can build a comprehensive understanding of how this molecule exerts its biological effects. The insights gained from such studies are paramount for advancing its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes & Protocols: 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. This document outlines its synthesis, characterization, and application as a pivotal building block in the construction of complex molecular architectures, with a focus on methodologies that ensure high yield, purity, and reproducibility.

Introduction: The Strategic Importance of the Biphenyl Scaffold

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. They are integral to a wide range of pharmacologically active compounds, including anti-inflammatory agents, antifungals, and antihypertensives.[1] The conformational flexibility of the biphenyl linkage allows for optimal binding to biological targets. The specific substitution pattern of this compound, featuring a chloro group and a carboxylic acid on separate rings, offers distinct reactive handles for orthogonal synthetic strategies. The carboxylic acid group provides a site for amide and ester formation, while the chloro-substituted ring can participate in further cross-coupling reactions if desired.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the starting material is fundamental to any synthetic campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7079-15-4[2]
Molecular Formula C₁₃H₉ClO₂[2]
Molecular Weight 232.66 g/mol [2]
Appearance Off-white solid[2]
Melting Point 167-169 °C[2]

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.2-8.2 ppm). The carboxylic acid proton will appear as a broad singlet far downfield (δ > 10 ppm), the exact shift being dependent on solvent and concentration.[3][4]

  • ¹³C NMR: The carbon spectrum will display signals for the aromatic carbons between δ 125-145 ppm. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing in the δ 165-175 ppm region.[4]

  • IR Spectroscopy: The infrared spectrum provides two key diagnostic peaks for the carboxylic acid functionality: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

The Suzuki-Miyaura cross-coupling reaction is the most robust and widely used method for the synthesis of biaryl compounds, offering high functional group tolerance and excellent yields.[5]

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from commercially available starting materials. The choice of an iodo- or bromo-substituted benzoic acid is critical; iodoarenes are generally more reactive.[5]

Reaction Scheme:

Materials and Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 4-chlorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid, which will move it into the organic layer.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Mechanistic Rationale

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimization.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->transmetalation Ar'-B(OH)3⁻ diaryl_pd2 Ar-Pd(II)-Ar' Complex transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-bromobenzoic acid), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group (4-chlorophenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the new C-C bond of the biphenyl product, regenerating the Pd(0) catalyst.

Applications in Synthesis: Derivatization of the Carboxylic Acid

The carboxylic acid moiety of this compound is a versatile functional group for building molecular complexity, primarily through the formation of amides and esters.

Protocol for Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry.[6] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating agents are employed. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency and low rate of racemization.[2]

Reaction Scheme:

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline or benzylamine) (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Nitrogen or Argon gas

Step-by-Step Protocol:

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA to the solution and stir at room temperature for 15-30 minutes. This pre-activation step forms a highly reactive acyl-pyridinium intermediate.

  • Amine Coupling: Add the amine to the reaction mixture.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Amide_Coupling_Workflow start Start dissolve Dissolve Carboxylic Acid and HATU in DMF start->dissolve add_base Add DIPEA (Pre-activation) dissolve->add_base add_amine Add Amine add_base->add_amine react Stir at RT (1-4h) add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Pure Amide purify->product

Caption: General workflow for HATU-mediated amide coupling.

Protocol for Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]

Reaction Scheme:

Materials and Reagents:

  • This compound (1.0 equiv)

  • Alcohol (e.g., ethanol or methanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add the concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction is an equilibrium, and using the alcohol as the solvent drives it towards the product.[7]

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester can be purified by column chromatography or distillation if it is a liquid.

Applications in Drug Discovery

The biphenyl carboxylic acid motif is a key pharmacophore in several classes of drugs. Notably, it is a central component of the "sartan" class of angiotensin II receptor antagonists used to treat hypertension. While this compound itself is not a direct precursor to most commercial sartans (which often feature a tetrazole group), it serves as an excellent model compound and building block for the synthesis of novel analogues for structure-activity relationship (SAR) studies.

Safety and Handling

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation via the robust Suzuki-Miyaura coupling and its subsequent derivatization through well-established protocols for amide and ester formation provide a reliable pathway to a diverse range of complex molecules. The strategic positioning of its functional groups makes it an ideal starting point for the synthesis of novel compounds in medicinal chemistry and materials science. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors.

References

Applications of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Carboxylic Acid Scaffold in Drug Design

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its inherent chemical stability and the ability to introduce diverse functional groups make it a versatile building block in drug discovery. The addition of a carboxylic acid group provides a critical anchor for interacting with biological targets, often mimicking the binding of endogenous ligands. This guide focuses on the applications of a specific derivative, 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid , a key intermediate in the synthesis of potential therapeutic agents. We will delve into its application in the development of antihypertensive agents and explore its potential as a scaffold for other drug classes, providing detailed protocols and mechanistic insights.

Core Application: Synthesis of Novel Antihypertensive Agents

A significant application of the 4'-substituted biphenyl-2-carboxylic acid scaffold is in the synthesis of non-peptide angiotensin II receptor antagonists. These compounds have the potential to treat hypertension by blocking the action of angiotensin II, a potent vasoconstrictor.[2] The following sections detail the synthesis of a series of 4'-(5-Amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)]-biphenyl-2-carboxylic acid derivatives, highlighting the role of the biphenyl carboxylic acid core.

Mechanistic Rationale: Targeting the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction and an increase in blood pressure.[3] The biphenyl-2-carboxylic acid derivatives described herein are designed to act as angiotensin II receptor blockers (ARBs). The biphenyl scaffold provides a rigid framework that positions key functional groups to interact with the AT1 receptor, preventing the binding of angiotensin II and thereby lowering blood pressure.[4] The carboxylic acid at the 2-position of the biphenyl ring is crucial for high-affinity binding to the receptor.[1]

Renin-Angiotensin System and ARB Mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1Receptor->Vasoconstriction Renin Renin ACE ACE ARB 4'-Chloro-[1,1'-biphenyl]- 2-carboxylic acid Derivative (ARB) ARB->AT1Receptor

Figure 1: Mechanism of the Renin-Angiotensin System and the action of Angiotensin Receptor Blockers (ARBs).

Experimental Protocol: Synthesis of a Key Intermediate (4'-bromomethylbiphenyl-2-carboxylic acid)

This protocol outlines the synthesis of a crucial intermediate, 4'-bromomethylbiphenyl-2-carboxylic acid, which serves as the direct precursor for coupling with various benzimidazole moieties.[2][5]

Table 1: Reagents and Materials for Intermediate Synthesis

Reagent/MaterialPurpose
4'-methyl-[1,1'-biphenyl]-2-carboxylic acidStarting Material
N-Bromosuccinimide (NBS)Brominating Agent
Benzoyl PeroxideRadical Initiator
Carbon Tetrachloride (CCl4)Solvent
Round Bottom FlaskReaction Vessel
Reflux CondenserTo prevent solvent loss
Magnetic Stirrer and Stir BarFor mixing
Heating MantleFor heating

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (1 equivalent) in carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reaction: The reaction mixture is refluxed with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude 4'-bromomethylbiphenyl-2-carboxylic acid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.[2][5]

Experimental Protocol: Synthesis of the Final Antihypertensive Compound

This protocol details the coupling of the 4'-bromomethylbiphenyl-2-carboxylic acid intermediate with a substituted benzimidazole to yield the final active compound.[2]

Table 2: Reagents and Materials for Final Compound Synthesis

Reagent/MaterialPurpose
4'-bromomethylbiphenyl-2-carboxylic acidIntermediate
5-Amino-6-chloro-2-substituted-benzimidazoleCoupling Partner
Potassium Carbonate (K2CO3)Base
Dimethylformamide (DMF)Solvent
Round Bottom FlaskReaction Vessel
Magnetic Stirrer and Stir BarFor mixing
Ethyl AcetateExtraction Solvent
Brine SolutionFor washing
Anhydrous Sodium SulfateDrying Agent

Step-by-Step Procedure:

  • Preparation of Benzimidazole Solution: In a round-bottom flask, dissolve the 5-Amino-6-chloro-2-substituted-benzimidazole (1 equivalent) in dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (2 equivalents) to the solution and stir the mixture vigorously at room temperature for 1 hour.

  • Coupling Reaction: Dissolve 4'-bromomethylbiphenyl-2-carboxylic acid (1 equivalent) in DMF and add it dropwise to the benzimidazole solution over 1 hour. The reaction is then allowed to proceed for an additional 11 hours at room temperature.

  • Solvent Removal: After the reaction is complete, the DMF is removed under vacuum.

  • Work-up and Extraction: The residue is treated with dilute hydrochloric acid and then extracted with ethyl acetate.

  • Purification: The organic layer is washed sequentially with brine solution and distilled water, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which is then purified by column chromatography or recrystallization.[2]

SynthesisWorkflow cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Start 4'-methyl-[1,1'-biphenyl]- 2-carboxylic acid Bromination Bromination (NBS, Benzoyl Peroxide) Start->Bromination Intermediate 4'-bromomethylbiphenyl- 2-carboxylic acid Bromination->Intermediate Coupling Coupling Reaction (K2CO3, DMF) Intermediate->Coupling Benzimidazole 5-Amino-6-chloro-2-substituted- benzimidazole Benzimidazole->Coupling FinalProduct Final Antihypertensive Compound Coupling->FinalProduct

Figure 2: Workflow for the synthesis of the target antihypertensive compounds.

Potential Application as a Scaffold for Anti-inflammatory Agents

The biphenyl carboxylic acid structure is also a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[5] For instance, Felbinac, a potent anti-inflammatory agent, is 4-biphenylacetic acid.[6][7] The mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[8][9]

Although a direct synthetic route from this compound to an established NSAID was not identified in the surveyed literature, its structural similarity to known COX inhibitors suggests its potential as a starting point for the development of novel anti-inflammatory agents. The chloro-substituent could influence the compound's pharmacokinetic properties or its binding affinity to the COX enzymes.

COX Inhibition Mechanism ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzyme Substrate for Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate NSAID Biphenyl Carboxylic Acid Derivative (NSAID) NSAID->COX_Enzyme Inhibits

Figure 3: General mechanism of action for NSAIDs via COX enzyme inhibition.

Conclusion and Future Directions

This compound and its related structures are valuable building blocks in medicinal chemistry. This guide has detailed their application in the synthesis of potential antihypertensive agents targeting the renin-angiotensin system, providing a comprehensive experimental protocol. Furthermore, the structural similarities to known NSAIDs suggest a promising avenue for the development of novel anti-inflammatory drugs. Future research could focus on exploring the structure-activity relationships of various substituents on the biphenyl core to optimize potency and selectivity for different biological targets. The versatility of this scaffold ensures its continued importance in the quest for new and improved therapeutics.

References

Application Notes and Protocols: 4'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid as a Directing Group in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Perspective on an Old Ligand

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative with a unique structural motif. While the term "ligand" in organometallic catalysis often conjures images of phosphines or N-heterocyclic carbenes that coordinate to a metal center and influence the reactivity of external substrates, this compound and its congeners operate through a different, yet equally powerful, mechanism: as a directing group in C-H activation reactions.[1][2][3][4][5][6][7]

The carboxylic acid functionality at the 2-position of the biphenyl scaffold can coordinate to a transition metal catalyst, positioning it in close proximity to specific C-H bonds on the aromatic backbone. This directed activation enables the selective functionalization of otherwise unreactive C-H bonds, opening up new avenues for the synthesis of complex organic molecules. This application note will delve into the mechanistic underpinnings of this process and provide detailed, albeit inferred, protocols for its application in palladium- and rhodium-catalyzed transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
CAS Number 7079-15-4
Appearance Off-white solid
Melting Point 167-169 °C

Mechanism of Action: The Carboxylate as a Directing Group

The efficacy of this compound in directing C-H activation stems from the ability of the carboxylate group to form a stable cyclic intermediate with a transition metal center. This process, often referred to as chelation-assisted C-H activation, brings the catalyst into close proximity to the ortho C-H bond of the adjacent phenyl ring, facilitating its cleavage.

G cluster_0 Coordination and C-H Activation cluster_1 Functionalization Ligand 4'-Chloro-[1,1'-biphenyl]-2-carboxylate Intermediate Cyclometalated Intermediate Ligand->Intermediate Coordination Metal_Catalyst Pd(II) or Rh(III) Catalyst Metal_Catalyst->Intermediate Chelation Activated_CH Activated C-H Bond Intermediate->Activated_CH C-H Activation Functionalized_Product Functionalized_Product Activated_CH->Functionalized_Product Reductive Elimination or Oxidative Addition Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Functionalized_Product

Caption: General mechanism of carboxylate-directed C-H activation.

Application Note 1: Palladium-Catalyzed Intramolecular Dehydrogenative Lactonization (Inferred Protocol)

While direct catalytic applications of this compound as a ligand for external substrates are not well-documented, its structural motif is ideal for intramolecular C-H functionalization reactions. The following is an inferred protocol for a palladium-catalyzed dehydrogenative lactonization, based on established methods for 2-arylbenzoic acids.[8][9][10][11][12] This transformation yields a dibenzo[b,d]pyran-6-one core, a valuable scaffold in medicinal chemistry.

Experimental Workflow

G Start Start: Reaction Setup Step1 Dissolve Substrate and Catalyst Start->Step1 Step2 Add Oxidant Step1->Step2 Step3 Heat Reaction Mixture Step2->Step3 Step4 Monitor Progress (TLC/LC-MS) Step3->Step4 Step5 Workup and Purification Step4->Step5 End End: Isolated Product Step5->End

Caption: Workflow for Pd-catalyzed dehydrogenative lactonization.

Detailed Protocol
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), and an appropriate oxidant such as Cu(OAc)₂ (2.0 equiv) or K₂S₂O₈ (2.0 equiv).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as acetic acid or a mixture of acetic acid and water.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.

Application Note 2: Rhodium-Catalyzed Decarbonylative C-H Arylation (Inferred Protocol)

Rhodium catalysts are also effective in mediating C-H activation directed by carboxylic acids.[13][14] The following inferred protocol describes a rhodium-catalyzed decarbonylative C-H arylation of this compound to form a fluorenone derivative. This reaction proceeds through a C-H activation/decarbonylation cascade.

Experimental Workflow

G Start Start: Reaction Setup Step1 Add Substrate, Catalyst, and Additive Start->Step1 Step2 Add Solvent Step1->Step2 Step3 Heat under Inert Atmosphere Step2->Step3 Step4 Monitor Progress (GC-MS/LC-MS) Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Purification Step5->Step6 End End: Isolated Product Step6->End

Caption: Workflow for Rh-catalyzed decarbonylative C-H arylation.

Detailed Protocol
  • Reaction Setup: In a glovebox, charge a screw-capped vial with this compound (1.0 equiv), a rhodium catalyst such as [Rh(cod)Cl]₂ (2.5 mol%), a ligand if necessary (e.g., a phosphine ligand), and an additive such as acetic anhydride (2.0 equiv).

  • Solvent Addition: Add a high-boiling point solvent such as toluene or o-xylene.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 120-150 °C with stirring.

  • Monitoring: Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the fluorenone product.

Data Summary: Inferred Reaction Parameters

The following table summarizes the key parameters for the proposed catalytic applications of this compound as a directing group.

ParameterPd-Catalyzed LactonizationRh-Catalyzed Decarbonylative Arylation
Catalyst Pd(OAc)₂[Rh(cod)Cl]₂
Catalyst Loading 5 mol%2.5 mol%
Oxidant/Additive Cu(OAc)₂ or K₂S₂O₈Acetic Anhydride
Solvent Acetic AcidToluene or o-xylene
Temperature 80-120 °C120-150 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)
Product Type Dibenzo[b,d]pyran-6-oneFluorenone

Conclusion and Future Outlook

While the direct application of this compound as a traditional, turnover-capable ligand in organometallic catalysis remains to be extensively explored, its role as a directing group in C-H activation reactions is a promising area of research. The protocols outlined in this application note, though inferred from related systems, provide a solid foundation for researchers to explore the synthetic potential of this and similar biphenyl-2-carboxylic acid derivatives. The ability to selectively functionalize C-H bonds opens up new possibilities for the efficient synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Further research into the development of catalytic systems that can utilize these directing groups in a more diverse range of transformations is highly encouraged.

References

HPLC and GC-MS methods for 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analysis of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid by HPLC and GC-MS

Introduction

This compound is a biphenyl derivative containing both a carboxylic acid and a chloro substituent. Biphenyl structures are common scaffolds in pharmaceuticals, agrochemicals, and industrial chemicals. The presence of specific functional groups, such as the carboxylic acid and chlorine atom, dictates the molecule's chemical properties and biological activity. Accurate and reliable quantification of this compound is crucial for quality control, impurity profiling in drug substances, metabolic studies, and environmental monitoring.

This guide provides a detailed examination of two primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind method development choices, ensuring the procedures are robust, reproducible, and validated according to established principles like the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Physicochemical Properties and Analytical Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₃H₉ClO₂Used for exact mass determination in MS.[4]
Molecular Weight 232.66 g/mol Essential for preparing standard solutions and for mass spectrometry.[4][5]
Melting Point 167-169 °CIndicates the compound is a solid at room temperature and has moderate thermal stability.[6]
pKa ~3.78 (Predicted)The acidic nature is critical. In HPLC, mobile phase pH must be controlled to ensure consistent ionization state, retention, and peak shape.[6]
Polarity & Solubility Contains both a non-polar biphenyl ring and a polar carboxylic acid group. It is described as being soluble in water.[4]The dual nature makes it suitable for Reversed-Phase HPLC. For GC, the high polarity of the carboxylic acid necessitates derivatization to increase volatility.[7][8]
Volatility LowThe carboxylic acid group leads to strong intermolecular hydrogen bonding, resulting in low volatility. Direct GC analysis is not feasible.[7]
UV Chromophore The biphenyl ring system strongly absorbs UV light.This property makes UV-Vis or Diode-Array Detection (DAD) an excellent choice for quantification in HPLC.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the analysis of this compound. The methodology separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[9]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the recommended starting point as it provides high hydrophobicity suitable for retaining the biphenyl structure of the analyte.[10] Columns with high-purity silica and effective end-capping are chosen to minimize peak tailing caused by interactions between residual silanols on the silica surface and the acidic analyte.[11]

  • Mobile Phase pH Control: The analyte's pKa is approximately 3.78.[6] To ensure reproducible retention and sharp, symmetrical peaks, the mobile phase pH should be set at least 1.5-2 units below the pKa.[10] By adding an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase to achieve a pH of ~2.5-3.0, the carboxylic acid group remains fully protonated (-COOH). This un-ionized form is less polar and interacts more strongly and consistently with the C18 stationary phase, leading to better chromatography.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak sharpness and lower backpressure. A gradient elution, starting with a higher percentage of aqueous phase and increasing the organic phase concentration, is employed to elute the analyte with a good peak shape in a reasonable timeframe while also cleaning the column of any more non-polar contaminants.

  • Detection: The conjugated biphenyl system serves as an excellent chromophore. A UV detector, specifically a Diode Array Detector (DAD), is ideal, allowing for simultaneous monitoring at multiple wavelengths to confirm peak purity and identify the optimal quantitation wavelength (e.g., ~230 nm).

Visualized HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent (e.g., Acetonitrile/Water) S1->S2 S3 Filter through 0.45 µm Syringe Filter S2->S3 A1 Inject Sample onto C18 Column S3->A1 A2 Gradient Elution with Acidified H₂O / ACN A1->A2 A3 DAD Detection (e.g., 230 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve (from Standards) D1->D2 D3 Calculate Concentration in Sample D2->D3

Caption: Workflow for HPLC-DAD analysis.

Detailed HPLC Protocol

This protocol is a validated starting point and should be verified for system suitability before use.

1. Instrumentation and Consumables

  • HPLC system with gradient pump, autosampler, column oven, and DAD.

  • Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH).

  • Reference Standard: this compound (>98% purity).

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix well (pH ~2.5).

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Degas both mobile phases before use.

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

4. Sample Preparation

  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve and extract with a suitable solvent (e.g., acetonitrile).

  • Dilute the extract with 50:50 acetonitrile/water to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 230 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0

6. Method Validation Principles Any analytical method intended for routine use must be validated to ensure it is fit for purpose.[12] According to ICH guidelines Q2(R1) and the revised Q2(R2), the following parameters must be assessed:[2][13]

  • Specificity: The ability to measure the analyte in the presence of other components (e.g., impurities, matrix components).

  • Linearity: Demonstrating a direct correlation between analyte concentration and detector response over a defined range. A minimum of 5 concentration levels is recommended.[3]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known amount of spiked analyte.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS offers exceptional selectivity and sensitivity, providing structural confirmation through mass fragmentation patterns. However, due to the low volatility and high polarity of this compound, direct analysis is not feasible.[7] A chemical derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester.[8]

Causality Behind Experimental Choices:

  • Derivatization: The conversion of the carboxylic acid to its methyl ester is a common and robust strategy.[14][15] While reagents like diazomethane are effective, they are also hazardous.[16] A safer and effective alternative is esterification using methanolic HCl or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, significantly increasing volatility.[16]

  • Stationary Phase Selection: A low-polarity capillary column, such as an HP-5ms (5% Phenyl Methylpolysiloxane), is ideal. This phase provides excellent separation for a wide range of semi-volatile organic compounds, including the derivatized analyte.[17]

  • Injection and Temperature Program: A split/splitless injector is used, typically in splitless mode for trace analysis to maximize analyte transfer to the column. A temperature gradient program is essential to ensure the derivatized analyte is focused on the column head at the start and then eluted as a sharp peak as the oven temperature increases.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization technique. It is a "hard" ionization method that reproducibly fragments the molecule, creating a unique mass spectrum or "fingerprint" that can be used for identification against spectral libraries (e.g., NIST, WILEY).[18][19] The presence of a chlorine atom will produce a characteristic M+2 isotope peak (³⁷Cl) at approximately one-third the abundance of the M peak (³⁵Cl), which is a powerful tool for confirming the presence of the chlorinated analyte.

Visualized GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing S1 Extract Analyte into Organic Solvent S2 Evaporate to Dryness S1->S2 S3 Add Derivatization Reagent (e.g., BSTFA in Pyridine) S2->S3 S4 Heat to Complete Reaction (e.g., 70°C for 30 min) S3->S4 A1 Inject Derivatized Sample into GC Inlet S4->A1 A2 Temperature Programmed Separation on HP-5ms Column A1->A2 A3 EI Ionization & Mass Analysis (Full Scan or SIM) A2->A3 D1 Extract Ion Chromatogram (EIC) A3->D1 D2 Identify Peak by Retention Time & Mass Spectrum D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for GC-MS analysis including derivatization.

Detailed GC-MS Protocol

This protocol requires handling of derivatization reagents in a fume hood.

1. Instrumentation and Consumables

  • GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • HP-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • High-purity Helium as carrier gas.

  • Derivatization Reagent: BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Pyridine or Acetonitrile (anhydrous, as reaction solvent).

  • Reference Standard: this compound (>98% purity).

2. Standard and Sample Preparation for Derivatization

  • Prepare a stock solution of the analyte in a suitable volatile solvent like ethyl acetate.

  • For standards and samples, place an aliquot of the solution into a 2 mL autosampler vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.

  • To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat in a heating block at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

ParameterCondition
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless mode, 250 °C
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold 2 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50 - 450 (Full Scan)
Quantitation Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and major fragments).

4. Data Analysis

  • Identify the TMS-derivatized analyte peak based on its retention time and by confirming its mass spectrum against that of a derivatized standard.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

Method Comparison: HPLC vs. GC-MS
FeatureHPLC-DAD MethodGC-MS Method
Sample Preparation Simple dilution and filtration.Requires multi-step derivatization.
Throughput Higher; run times are typically ~25 min.Lower; derivatization adds significant time.
Selectivity Good; based on chromatographic retention and UV spectrum.Excellent; based on retention time and unique mass fragmentation pattern.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).
Confirmation Peak purity can be assessed by DAD.Provides definitive structural confirmation via mass spectrum.
Instrumentation Cost Generally lower.Generally higher.
Best For Routine QC, assay, and purity analysis where high throughput is needed.Trace-level analysis, impurity identification, and applications requiring definitive confirmation.

References

Application Note: A Strategic Approach to the Purification of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a key building block in the synthesis of various pharmaceuticals, and its purity directly influences the quality of the subsequent API. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed, experience-driven guide to the recrystallization of this compound, focusing on the underlying principles and practical considerations to ensure a robust and reproducible process.

The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (and thus remain in the mother liquor) or insoluble even at high temperatures (allowing for their removal via hot filtration).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is the cornerstone of developing an effective recrystallization protocol.

PropertyValueSignificance for Recrystallization
Molecular Formula C₁₃H₉ClO₂Influences solvent interactions.
Molecular Weight 232.66 g/mol Used for calculating molar quantities and theoretical yield.
Melting Point 154-158 °CA key indicator of purity; a sharp melting point close to the literature value signifies high purity. A broad melting range suggests the presence of impurities.
Appearance White to off-white crystalline powderVisual inspection can provide a preliminary assessment of purity.
Solubility Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water.The choice of solvent is critical for successful recrystallization. The goal is to find a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.
PART 1: The Recrystallization Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for the recrystallization of this compound.

Recrystallization Workflow A 1. Solvent Selection B 2. Dissolution of Solute A->B Select optimal solvent C 3. Hot Filtration (Optional) B->C Dissolve in minimum hot solvent D 4. Crystallization B->D No insoluble impurities C->D Remove insoluble impurities E 5. Crystal Isolation D->E Slow cooling F 6. Crystal Washing E->F Vacuum filtration G 7. Drying F->G Wash with cold solvent H Pure Product G->H Remove residual solvent

Caption: General workflow for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol

Principle: This protocol leverages the high solubility of this compound in hot ethanol and its significantly lower solubility in cold ethanol. This method is effective for removing impurities that are either highly soluble in ethanol at all temperatures or are present in small quantities.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection and Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add approximately 10-15 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of ethanol until the solid completely dissolves. Causality: The goal is to create a saturated solution at the boiling point of the solvent to maximize the yield of recrystallized product upon cooling. Adding too much solvent will result in a lower yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. Causality: Preheating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they are less likely to occlude impurities from the mother liquor.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and swirl the flask to create a slurry of the crystals.

    • Quickly pour the slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor. Causality: Using cold solvent for washing minimizes the dissolution of the purified crystals, thereby preventing loss of yield.

  • Drying:

    • Allow the crystals to air-dry in the Buchner funnel under vacuum for 10-15 minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved.

Purity Assessment:

  • Melting Point Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 154-158 °C indicates high purity.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the crude and recrystallized product to visually assess the removal of impurities.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization using Acetone/Water

Principle: This technique is employed when a single solvent with the desired solubility profile cannot be identified. In this system, this compound is highly soluble in acetone (the "solvent") but insoluble in water (the "anti-solvent"). The two solvents must be miscible.

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add the minimum amount of acetone at room temperature to completely dissolve the solid. Gentle warming may be applied if necessary, but avoid boiling.

  • Inducing Crystallization:

    • While stirring the solution, slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Causality: The addition of the anti-solvent (water) decreases the solubility of the target compound, bringing the solution to the point of saturation.

    • Add a few drops of acetone until the cloudiness just disappears. This ensures the solution is saturated but not supersaturated.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the flask with a glass rod to provide a nucleation site.

    • Once crystal formation begins, allow the flask to stand undisturbed at room temperature, followed by cooling in an ice bath to maximize the yield.

  • Crystal Isolation, Washing, and Drying:

    • Follow the same procedure as described in Protocol 1 (steps 4 and 5), using an appropriate mixture of acetone and water (e.g., the ratio at which crystallization occurred) as the cold wash solvent.

Purity Assessment:

  • As described in Protocol 1.

Troubleshooting Common Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent.- Scratch the inside of the flask or add a seed crystal.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly.- Use a lower-boiling solvent.- Reheat the solution and allow it to cool more slowly.
Low recovery - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure the wash solvent is ice-cold.- Preheat the filtration apparatus.
Colored impurities remain - The impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration.- Consider a different solvent system.
PART 2: Ensuring Scientific Integrity and Trustworthiness

The protocols provided are designed to be self-validating through a series of in-process controls and post-purification analyses.

  • Visual Inspection: The transition from a potentially discolored, crude solid to well-defined, white crystals provides the first qualitative measure of successful purification.

  • Yield Calculation: The percentage yield should be calculated to assess the efficiency of the process. A very high yield (>95%) may indicate that impurities have co-precipitated, while a very low yield may suggest excessive loss during transfers or washing.

  • Melting Point Analysis: This is a critical and straightforward method for assessing purity. A narrow melting point range that aligns with the literature value is a strong indicator of a pure compound.

  • Chromatographic and Spectroscopic Analysis: For stringent purity requirements, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on the purity of the final product.

The causality behind each step, from the choice of solvent to the rate of cooling, is explained to empower the researcher to make informed decisions and troubleshoot effectively. The selection of ethanol in Protocol 1 is based on its favorable "like dissolves like" interaction with the carboxylic acid group and the biphenyl system, while also being relatively non-toxic and easy to remove. The acetone/water system in Protocol 2 is a classic example of a solvent/anti-solvent pair where the polarity difference is exploited to fine-tune the solubility.

Application Note: Experimental Design for Synthetic Transformations of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust experimental protocols for the chemical modification of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. This biphenyl scaffold is a valuable starting material in medicinal chemistry and materials science, notable for its structural relation to the nonsteroidal anti-inflammatory drug (NSAID) fenclofenac.[1][2][3][4][5] This document outlines strategic approaches to modify its key functional groups: the carboxylic acid and the aryl chloride. We present validated, step-by-step protocols for amide bond formation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and Fischer esterification. Each protocol is designed to be self-validating, incorporating in-process controls and detailed analytical checkpoints to ensure reproducibility and high-yield synthesis of diverse derivatives.

Introduction: Compound Significance and Strategic Modifications

This compound is a bifunctional organic compound featuring a carboxylic acid group and an aryl chloride on a biphenyl framework. This unique combination of reactive sites makes it an exceptionally versatile building block for creating libraries of complex molecules.

  • The Carboxylic Acid Moiety: This group is a primary handle for derivatization. It can be readily converted into amides, esters, and other functional groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[6][7] Amide bond formation, in particular, is one of the most frequently utilized reactions in medicinal chemistry.[7][8]

  • The Aryl Chloride Moiety: While less reactive than the corresponding bromides or iodides, the C-Cl bond offers a cost-effective and highly prevalent site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions.[9] The development of highly active palladium catalysts has made the Suzuki-Miyaura coupling of aryl chlorides a powerful and reliable tool for synthesizing complex biaryl structures.[9][10][11][12]

This application note provides researchers with the foundational knowledge and practical protocols to confidently exploit these reactive sites.

Physicochemical Properties and Safety

Prior to any experimentation, it is critical to understand the physical properties and handling requirements of the starting material.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 7079-15-4[13][14][15]
Molecular Formula C₁₃H₉ClO₂[13][14][15]
Molecular Weight 232.66 g/mol [13][14][15]
Appearance Off-white solid[14]
Melting Point 167-169 °C[14]
Boiling Point (Predicted) 370.5 ± 17.0 °C[14]
pKa (Predicted) 3.78 ± 0.36[14]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18] Operations should be performed in a well-ventilated chemical fume hood. According to safety data sheets for similar compounds, it may cause skin, eye, and respiratory irritation.[14][19] Refer to the specific Safety Data Sheet (SDS) from your supplier before use.

Reaction Pathways and Experimental Protocols

We detail three fundamental transformations that target the primary reactive sites of the molecule.

Protocol 1: Amide Bond Formation via HATU Coupling

Mechanistic Rationale: The direct condensation of a carboxylic acid and an amine is generally inefficient.[6] Coupling reagents are used to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that rapidly forms an activated O-acylisourea intermediate, leading to high yields of the desired amide with minimal side reactions.[8] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the generated acids.

Experimental Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Amine Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1 eq) & HATU (1.1 eq) in anhydrous DMF B Add DIPEA (2.5 eq) A->B C Stir 20 min @ RT (Activation) B->C D Add Amine (1.2 eq) solution C->D E Stir 2-6 h @ RT D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O, Extract with Ethyl Acetate F->G H Wash with aq. LiCl, Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify via Column Chromatography I->J Product Product J->Product

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 232 mg, 1.0 mmol).

  • Reagent Addition: Add HATU (1.1 eq, 418 mg, 1.1 mmol) followed by anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Activation: Add Diisopropylethylamine (DIPEA) (2.5 eq, 435 µL, 2.5 mmol) dropwise to the stirring solution. Stir the mixture at room temperature for 20 minutes. The solution should be homogeneous.

  • Amine Coupling: In a separate vial, dissolve the desired amine (e.g., benzylamine, 1.2 eq, 131 µL, 1.2 mmol) in a minimal amount of anhydrous DMF (1-2 mL). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 5% aqueous LiCl (2 x 15 mL) to remove residual DMF, followed by a wash with saturated aqueous NaCl (brine, 1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Mechanistic Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron species.[9] The reaction is catalyzed by a palladium complex. The catalytic cycle involves three key steps: (i) Oxidative addition of the aryl chloride to a Pd(0) species, (ii) Transmetalation of the organic group from the boronic acid to the palladium center, and (iii) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Aryl chlorides are less reactive than bromides or iodides, thus requiring a highly active catalyst system, often employing bulky, electron-rich phosphine ligands like SPhos or RuPhos, and a suitable base to facilitate the transmetalation step.[12][20]

Experimental Workflow Diagram:

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Heating & Monitoring cluster_workup Work-up & Purification A Add Carboxylic Acid (1 eq), Boronic Acid (1.5 eq), & Base (K₃PO₄, 3 eq) to flask B Add Pd Catalyst (e.g., Pd(OAc)₂, 2 mol%) & Ligand (e.g., SPhos, 4 mol%) A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed Toluene/H₂O solvent C->D E Heat to 80-100 °C D->E F Stir for 12-24 h E->F G Monitor by TLC/LC-MS F->G H Cool to RT, Filter through Celite® G->H I Acidify with 1M HCl, Extract with Ethyl Acetate H->I J Wash with Brine, Dry (Na₂SO₄), Concentrate I->J K Purify via Column Chromatography or Recrystallization J->K Product Product K->Product G cluster_setup Reaction Setup cluster_reaction Heating & Monitoring cluster_workup Work-up & Purification A Suspend Carboxylic Acid (1 eq) in excess Alcohol (e.g., Methanol) B Cool to 0 °C A->B C Add conc. H₂SO₄ (catalytic, ~5 mol%) dropwise B->C D Heat to Reflux C->D E Stir for 4-16 h D->E F Monitor by TLC/LC-MS E->F G Cool to RT, remove excess alcohol under reduced pressure F->G H Dissolve residue in Ethyl Acetate G->H I Wash with sat. aq. NaHCO₃, Brine H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify via Column Chromatography J->K Product Product K->Product

References

Application Notes & Protocols: 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Halogenated Biphenyl Carboxylic Acid in Advanced Polymer Architectures

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is an intriguing molecule characterized by a rigid biphenyl backbone, a reactive carboxylic acid group, and a strategically placed chlorine atom. While not a commonplace monomer in mainstream polymer chemistry, its unique structural features present a compelling case for its application in the synthesis of high-performance polymers. The biphenyl unit is known to impart thermal stability, rigidity, and desirable optical properties to a polymer chain[1]. The carboxylic acid functionality serves as a versatile handle for various polymerization reactions, most notably condensation polymerizations to form polyesters and polyamides[2][3][4]. The presence of a chlorine atom on the biphenyl ring can further modulate the polymer's properties, potentially enhancing flame retardancy, solubility, and providing a site for post-polymerization modification.

These application notes will explore the theoretical and practical aspects of utilizing this compound as a monomer in polymer synthesis. We will delve into the rationale behind its potential applications and provide detailed, exemplary protocols for the synthesis of novel polyamides and polyesters.

Scientific Rationale: Why Consider this compound for Polymer Synthesis?

The incorporation of this compound into a polymer backbone is predicted to confer a unique combination of properties:

  • Enhanced Thermal Stability: The rigid biphenyl structure is a well-established motif for creating polymers with high thermal stability and glass transition temperatures (Tg)[1]. This makes them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

  • Modified Solubility and Processability: The chlorine substituent and the non-coplanar nature of the biphenyl rings can disrupt chain packing, potentially leading to improved solubility in common organic solvents. This is a significant advantage for processing and fabricating polymer films and fibers.

  • Inherent Flame Retardancy: The presence of a halogen, such as chlorine, can contribute to the flame-retardant properties of the resulting polymer.

  • Tunable Optical and Dielectric Properties: The aromatic nature of the biphenyl core influences the refractive index and dielectric constant of the polymer, which can be fine-tuned by the presence of the polar carboxylic acid group and the chlorine atom.

  • Reactive Handle for Further Functionalization: The carboxylic acid group is a versatile functional group that can be used for a variety of chemical transformations, allowing for the synthesis of a wide range of polymer architectures, including linear, branched, and cross-linked structures.

Visualization of Polymerization Pathways

The following diagram illustrates the potential polymerization routes for this compound to form polyamides and polyesters.

PolymerizationPathways Monomer This compound Polyamide Polyamide Monomer->Polyamide Polycondensation Polyester Polyester Monomer->Polyester Polycondensation Diamine Diamine (H₂N-R-NH₂) Diamine->Polyamide Diol Diol (HO-R'-OH) Diol->Polyester SynthesisWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer Preparation (this compound + Comonomer) Polymerization Polycondensation Reaction (Solution or Melt) Monomer->Polymerization Purification Precipitation & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying Structural Structural Analysis (FTIR, NMR) Drying->Structural MolecularWeight Molecular Weight (GPC) Drying->MolecularWeight Thermal Thermal Properties (DSC, TGA) Drying->Thermal

References

Application Note: Formulation Strategies for 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid and its structural analogs represent a class of compounds with significant interest in drug discovery, demonstrating potential as anticancer, antimicrobial, and antiresorptive agents.[1][2][3] A primary obstacle in the preclinical evaluation of this molecule is its challenging physicochemical profile, characterized by high lipophilicity and a pH-dependent acidic nature. These properties result in poor aqueous solubility, complicating the preparation of biologically relevant formulations for both cellular (in vitro) and animal (in vivo) models. This document provides a comprehensive guide for researchers, outlining validated protocols to effectively solubilize and deliver this compound, ensuring data reproducibility and biological relevance. We detail methodologies for creating high-concentration organic stock solutions for in vitro use and developing stable, homogenous vehicle systems for in vivo administration, emphasizing the scientific rationale behind each formulation choice.

Physicochemical Profile & Formulation Rationale

Understanding the inherent properties of this compound is the cornerstone of a logical formulation strategy. The molecule's structure dictates its behavior in solution and informs every subsequent step of the preparation process.

The carboxylic acid moiety is a key functional group that can increase stability through hydrogen bonding and allows for salt formation to improve solubility.[4] However, the large, nonpolar biphenyl backbone and the chloro-substituent render the molecule highly lipophilic, a common trait that often leads to poor pharmacokinetic properties and toxicity if not properly formulated.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Formulation
CAS Number 7079-15-4[6]Unique identifier for sourcing and regulatory documentation.
Molecular Formula C₁₃H₉ClO₂[6]Used for calculating molecular weight and molarity.
Molecular Weight 232.66 g/mol [6][7]Essential for preparing solutions of a specific molar concentration.
Appearance Off-white solid[6]Visual confirmation of the starting material.
Predicted pKa 3.78 ± 0.36[6]As a weak acid, it will be uncharged and poorly soluble in acidic pH (<4). Solubility increases significantly in neutral to basic pH as it deprotonates to form the more soluble carboxylate salt.[8]
Predicted XLogP3 ~4.5[7]This high value indicates significant lipophilicity ("greasiness") and predicts very low intrinsic solubility in aqueous media like water, saline, or culture medium.[9]
Melting Point 167-169 °C[6]Indicates a stable crystalline solid at room temperature.

Core Formulation Strategy: Based on this profile, a two-pronged approach is necessary:

  • In Vitro Assays: The primary strategy is to leverage the compound's high solubility in a biocompatible organic solvent, like dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock is then carefully diluted into the final aqueous culture medium to achieve the desired micromolar concentrations while keeping the solvent concentration below cytotoxic levels.[9]

  • In Vivo Studies: Direct dissolution in aqueous vehicles is impractical. Therefore, the goal is to create a stable, homogenous delivery system. This is typically achieved by preparing either a fine-particle suspension using viscosity-enhancing agents or a solubilized formulation using a co-solvent system appropriate for the intended route of administration.[10][11]

Protocol for In Vitro Formulation (Cell-Based Assays)

The primary objective for in vitro studies is to achieve complete dissolution of the compound and ensure its bioavailability to the cells in culture, while rigorously controlling for any confounding effects of the solvent.

InVitro_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation Powder Weigh Compound Powder DMSO Add Cell-Culture Grade DMSO Powder->DMSO Vortex Vortex to Dissolve (Target: 10-50 mM) DMSO->Vortex Store Aliquot & Store at -80°C Vortex->Store Thaw Thaw One Aliquot of Stock Store->Thaw Day of Experiment Dilute Serially Dilute into Culture Medium Thaw->Dilute Check Precipitation Check (Visual & Centrifugation) Dilute->Check Assay Add to Cells (Final DMSO < 0.5%) Check->Assay

Caption: Workflow for preparing this compound for cell-based assays.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell-culture or molecular biology grade

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

Protocol: Preparation of 10 mM DMSO Stock Solution

This protocol is a self-validating system. The final precipitation check ensures the trustworthiness of the working solutions.

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 232.66 g/mol × 1000 mg/g = 2.33 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out approximately 2.33 mg of this compound and place it into a sterile microcentrifuge tube. Record the exact mass.

  • Dissolution:

    • Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with water, making it an ideal choice for stock solutions.[12]

    • Add the calculated volume of DMSO to the tube. For the exact mass recorded, the required volume is:

      • Volume (µL) = [Mass (mg) / 232.66 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

    • Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be obtained.

  • Storage:

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the hygroscopic DMSO.

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol: Preparation of Working Solutions in Culture Medium
  • Thaw: On the day of the experiment, remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Prepare intermediate and final working solutions by diluting the stock into your complete cell culture medium.

    • Example for a 10 µM final concentration:

      • Perform a 1:100 intermediate dilution: Add 2 µL of the 10 mM stock to 198 µL of medium. This yields a 100 µM solution.

      • Perform a final 1:10 dilution: Add 100 µL of the 100 µM solution to 900 µL of medium to get the final 10 µM working solution.

    • Crucial Calculation: Always calculate the final percentage of DMSO. In the example above, the final DMSO concentration is 0.1%.

      • Why it matters: DMSO can have biological effects, including inducing stress responses or altering gene expression, typically at concentrations above 0.5-1%.[13] It is imperative to keep the final concentration as low as possible (ideally ≤ 0.1%) and consistent across all treated groups.

  • Solubility & Purity Check (Self-Validation Step):

    • Rationale: The compound can precipitate when transferred from a high-DMSO environment to a predominantly aqueous one. This check confirms the compound remains in solution at the working concentration.

    • After preparing the final working solution, let it sit at room temperature for 15-20 minutes.

    • Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

    • For the highest concentration used, transfer a sample to a clean tube and centrifuge at high speed (e.g., >10,000 x g) for 5 minutes. A visible pellet indicates precipitation, and the formulation must be adjusted (e.g., by lowering the concentration or exploring alternative methods).

  • Experimental Control: Always prepare a "vehicle control" by performing the same dilutions with DMSO alone into the culture medium. This control group is essential to differentiate the effects of the compound from the effects of the solvent.

Protocols for In Vivo Formulation (Animal Studies)

Formulating for in vivo use requires balancing solubility, stability, and animal safety. The choice of vehicle is paramount and depends on the route of administration and the required dose.[9]

InVivo_Workflow cluster_0 Step 1: Pre-formulation cluster_1 Option A: Oral Gavage cluster_2 Option B: Intraperitoneal (IP) Injection Calc Calculate Total Dose (mg/kg, animal weight, N) Route Route of Administration? Calc->Route Suspension Prepare 0.5% CMC + 0.5% Tween 80 Vehicle Route->Suspension Oral Cosolvent Prepare Co-solvent (e.g., PEG400/Ethanol) Route->Cosolvent IP Homogenize Add Slurry to Vehicle while Vortexing Suspension->Homogenize Slurry Dissolve Compound in Minimal DMSO/Ethanol Slurry->Homogenize CheckA Check Suspension Homogeneity Homogenize->CheckA DissolveB Dissolve Compound in Co-solvent Cosolvent->DissolveB DiluteB Add Saline Slowly to Final Volume DissolveB->DiluteB CheckB Check for Precipitation DiluteB->CheckB

Caption: Decision workflow for preparing in vivo formulations based on administration route.

Protocol: Aqueous Suspension for Oral Gavage

This method is ideal for administering water-insoluble compounds orally. The use of a suspending agent like carboxymethyl cellulose (CMC) and a surfactant like Tween 80 is a standard and effective approach.[10]

  • Materials:

    • This compound powder

    • DMSO or Ethanol

    • Carboxymethyl cellulose sodium salt (low viscosity)

    • Polysorbate 80 (Tween 80)

    • Sterile water or saline

    • Sterile glass beaker and magnetic stirrer, or conical tubes and vortexer

  • Protocol:

    • Vehicle Preparation: Prepare a 0.5% (w/v) CMC, 0.5% (v/v) Tween 80 vehicle.

      • For 50 mL: Add 250 mg of CMC to ~40 mL of sterile water while stirring vigorously. It may take time to fully hydrate. Gentle heating can assist. Once dissolved, add 250 µL of Tween 80. Bring the final volume to 50 mL.

    • Dose Calculation: Calculate the required concentration.

      • Example: For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL).

      • Required concentration = (10 mg/kg) / (10 mL/kg) = 1 mg/mL .

    • Compound Preparation (Crucial Step):

      • Rationale: To create a fine, easily suspendable particle, the compound is first dissolved in a small amount of organic solvent before being introduced to the aqueous vehicle. This "solvent-dilution" method prevents clumping of the hydrophobic powder.

      • Weigh the total amount of compound needed for the study.

      • Add a minimal volume of DMSO or ethanol to wet the powder and form a concentrated solution or a smooth slurry (e.g., 20-50 µL of solvent per 10 mg of compound).

    • Homogenization:

      • Place the aqueous vehicle (from step 1) on a vortex mixer set to a high speed.

      • While the vehicle is vigorously mixing, slowly and dropwise add the compound slurry (from step 3).

      • Continue vortexing for at least 5-10 minutes to ensure the formation of a fine, homogenous suspension.

    • Validation and Use:

      • Visually inspect the suspension. It should appear milky and uniform. Let it stand for 30 minutes and check for any rapid sedimentation.

      • Crucial for Dosing: Always vortex the suspension thoroughly immediately before drawing each dose into the syringe to guarantee each animal receives the correct amount.

      • Prepare a vehicle-only control (0.5% CMC, 0.5% Tween 80, plus the equivalent small volume of DMSO/ethanol) to administer to the control group.

Protocol: Solubilized Formulation for Systemic Administration

For routes like intraperitoneal (IP) or intravenous (IV) injection, a clear, solubilized formulation is often preferred to avoid potential embolism or irritation from particulate matter. This typically requires a co-solvent system.

  • Materials:

    • This compound powder

    • Polyethylene glycol 400 (PEG400)

    • Ethanol (200 proof)

    • Sterile Saline (0.9% NaCl)

  • Protocol:

    • Vehicle Composition: A common, well-tolerated vehicle is a mixture of PEG400, ethanol, and saline. A typical starting ratio is 10:10:80 (Ethanol:PEG400:Saline). The final ratio must be determined empirically to ensure the compound stays in solution at the desired concentration.

    • Dose Calculation: Calculate the required final concentration as in the previous protocol.

    • Dissolution (Sequential Addition is Key):

      • Rationale: The compound is first dissolved in the strongest organic solvents, and the aqueous component is added last and slowly to prevent the compound from "crashing out" of solution.

      • For a final volume of 10 mL of a 10:10:80 vehicle: a. Weigh the required amount of compound into a sterile tube. b. Add 1 mL of Ethanol . Vortex until the compound is fully dissolved. c. Add 1 mL of PEG400 . Vortex until the solution is homogenous. d. Slowly, while vortexing, add 8 mL of sterile saline .

    • Validation and Use:

      • The final formulation should be a clear, particle-free solution. If any cloudiness or precipitation occurs, the vehicle is not suitable for that concentration and the ratio of co-solvents must be increased.

      • Toxicity Consideration: Co-solvents like PEG400 and ethanol are not inert and can have biological effects.[14] A vehicle-only control group receiving the exact same formulation without the compound is absolutely mandatory for interpreting the results of the study.

Summary of Formulation Recommendations

Table 2: Formulation Summary for this compound

Assay TypePrimary Formulation StrategyRecommended Vehicle / Solvent SystemAchievable ConcentrationKey Considerations & Best Practices
In Vitro Solubilization in organic solvent10-50 mM stock in 100% DMSO1 nM - 50 µM (in media)Final DMSO in media must be ≤ 0.5%, ideally ≤ 0.1%. Always run a DMSO vehicle control. Perform a precipitation check.
In Vivo (Oral) Aqueous Suspension0.5% CMC (w/v) + 0.5% Tween 80 (v/v) in sterile water1 - 25 mg/mLPre-dissolve compound in minimal DMSO/Ethanol. Add dropwise to vortexing vehicle. Vortex immediately before each dose.
In Vivo (IP) Co-solvent SolubilizationEthanol:PEG400:Saline (e.g., 10:10:80 v/v/v)1 - 10 mg/mL (vehicle dependent)Add saline last and slowly. Final solution must be clear. The vehicle itself can have toxic effects; a proper vehicle control is critical.

References

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in the development of novel materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in the Development of Novel Materials

Introduction: A Versatile Building Block for Advanced Materials

This compound is a bifunctional organic molecule that has garnered significant interest as a precursor in the field of materials science. Its unique structure, featuring a rigid biphenyl backbone, a reactive carboxylic acid group, and a strategically placed chlorine atom, makes it an ideal candidate for constructing a new generation of high-performance polymers and porous crystalline materials. The biphenyl unit imparts thermal stability and desirable photophysical properties, while the carboxylic acid serves as a primary reactive site for polymerization or as a coordinating linker for metal ions. The chloro-substituent further allows for post-synthetic modification or influences the electronic properties and packing of the final material.

This guide provides a comprehensive overview for researchers and scientists on leveraging the properties of this compound. We will delve into its fundamental properties, synthesis, and detailed protocols for its application in the synthesis of advanced polymers and Metal-Organic Frameworks (MOFs).

Physicochemical Properties

A thorough understanding of the molecule's properties is critical for designing successful synthetic strategies. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name 2-(4-chlorophenyl)benzoic acid[1]
CAS Number 7079-15-4[1][2]
Molecular Formula C₁₃H₉ClO₂[2][3]
Molecular Weight 232.66 g/mol [2][3]
Melting Point 167-169 °C[1]
Boiling Point 370.5 ± 17.0 °C (Predicted)[1]
Density 1.298 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.78 ± 0.36 (Predicted)[1]
Appearance Off-white solid[1]
Flash Point 167 °C[2]

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for custom derivatization or large-scale production. A common and effective method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for creating carbon-carbon bonds between aryl halides and boronic acids.[4]

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Principle: This protocol describes the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with 4-chlorophenylboronic acid. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the reaction, while a base is required to activate the boronic acid.

Materials:

  • 2-bromobenzoic acid

  • 4-chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a nitrogen-purged round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Acidification: After cooling to room temperature, add water and acidify the aqueous layer with 2M HCl until the pH is ~2. The product should precipitate.

  • Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

Characterization Workflow

It is imperative to validate the identity and purity of the synthesized product.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis synthesis Crude Product purification Recrystallization synthesis->purification nmr ¹H & ¹³C NMR (Structural Verification) purification->nmr Purified Sample ftir FT-IR Spectroscopy (Functional Group ID) purification->ftir Purified Sample ms Mass Spectrometry (Molecular Weight) purification->ms Purified Sample hplc HPLC (Purity Assessment) purification->hplc Purified Sample

Caption: Workflow for Synthesis and Characterization.

  • ¹H and ¹³C NMR: Confirms the molecular structure by showing the expected proton and carbon environments.

  • FT-IR Spectroscopy: Identifies key functional groups, such as the carboxylic acid O-H (broad, ~3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.

  • Mass Spectrometry: Verifies the molecular weight of the compound (232.66 g/mol ).[3]

  • HPLC: Assesses the purity of the final product.

Application in Novel Materials: Protocols and Rationale

The dual functionality of this compound makes it a prime candidate for creating diverse materials.

Application 1: Synthesis of Aromatic Polyesters

Rationale: The carboxylic acid group can readily undergo esterification with diols to form polyesters. The rigid biphenyl backbone introduced by the monomer enhances the thermal stability and mechanical strength of the resulting polymer, making it suitable for high-performance applications.

Protocol 2: Melt Polycondensation for Polyester Synthesis

Principle: This protocol details the synthesis of a polyester via direct polycondensation of this compound with a diol, such as 1,4-Butanediol, at high temperatures under vacuum to drive the removal of the water byproduct.

Materials:

  • This compound

  • 1,4-Butanediol (or another suitable diol)

  • Antimony(III) oxide (Sb₂O₃) or another polycondensation catalyst

  • High-temperature reaction vessel with mechanical stirring and a distillation outlet connected to a vacuum pump.

Procedure:

  • Monomer Charging: Charge the reaction vessel with equimolar amounts of this compound and 1,4-Butanediol.

  • Catalyst Addition: Add the catalyst (e.g., Sb₂O₃, ~200-300 ppm).

  • First Stage (Esterification): Heat the mixture to 180-200 °C under a slow stream of nitrogen with continuous stirring. Water will begin to distill off. Maintain these conditions for 2-4 hours or until ~80-90% of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220-250 °C while slowly reducing the pressure to below 1 torr. The viscosity of the mixture will increase significantly.

  • Reaction Completion: Continue the reaction for another 3-5 hours under high vacuum until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench it in a water bath. The resulting polymer strand can be pelletized for further processing and characterization (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis, Gel Permeation Chromatography).

G Monomer 4'-Chloro-[1,1'-biphenyl]- 2-carboxylic acid Functionality1 Carboxylic Acid (-COOH) Monomer->Functionality1 Functionality2 Rigid Biphenyl Core Monomer->Functionality2 Functionality3 Chloro Group (-Cl) Monomer->Functionality3 Polymer High-Performance Polymers Functionality1->Polymer Polycondensation MOF Metal-Organic Frameworks (MOFs) Functionality1->MOF Coordination (Linker) Functionality2->Polymer Imparts Rigidity & Thermal Stability Functionality2->MOF Defines Pore Size & Structure Functionality3->Polymer Modifies Solubility & Reactivity Functionality3->MOF Functionalizes Pore Environment

Caption: Functional contributions to material properties.

Application 2: Synthesis of Metal-Organic Frameworks (MOFs)

Rationale: Carboxylic acids are excellent ligands for coordinating with metal ions to form MOFs.[5] The defined length and rigidity of the this compound linker allow for the predictable construction of porous frameworks with potential applications in gas storage, separation, and catalysis.[6][7] The chloro-functionality can serve to functionalize the pores of the MOF.

Protocol 3: Solvothermal Synthesis of a Zinc-Based MOF

Principle: This method involves combining the organic linker and a metal salt in a high-boiling point solvent and heating the mixture in a sealed vessel. The elevated temperature and pressure facilitate the crystallization of the MOF.

Materials:

  • This compound (the "linker")

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (the "metal node")

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Solution Preparation: In a glass vial, dissolve this compound (0.5 mmol) in 10 mL of DMF. In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 10 mL of DMF.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave. Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Sealing and Heating: Securely seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over a period of 24 hours. Slow cooling is crucial for the formation of high-quality single crystals.

  • Crystal Collection: Carefully open the autoclave and collect the crystalline product by decanting the solvent.

  • Washing: Wash the crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the DMF solvent molecules from the pores of the MOF, immerse the crystals in a volatile solvent like chloroform or acetone for 72 hours, replacing the solvent every 24 hours.

  • Drying (Activation): Decant the exchange solvent and dry the MOF crystals under a dynamic vacuum at an elevated temperature (e.g., 80-100 °C) for 12 hours. The resulting activated MOF is now ready for characterization (e.g., Powder X-Ray Diffraction, Surface Area Analysis) and application testing.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[3] It can cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern materials chemistry. Its well-defined structure allows for the rational design of novel polymers with enhanced thermomechanical properties and functional MOFs with tailored pore environments. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of this compound in creating the next generation of advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during the synthesis of this important biphenyl derivative. The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, but its complexity can lead to various side reactions and yield issues.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common problems in your experimental workflow.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that can arise during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura coupling reaction between 2-bromobenzoic acid and 4-chlorophenylboronic acid.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in Suzuki-Miyaura coupling can stem from several factors. The primary areas to investigate are the quality and reactivity of your starting materials, the integrity of your catalyst system, and the reaction conditions.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or the presence of impurities.[3] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[4] Inefficient reduction can lead to low catalytic activity.

    • Troubleshooting:

      • Use a freshly opened bottle of the palladium source or a reliable, well-stored catalyst.[3]

      • Consider using a more active pre-catalyst, such as a Buchwald-type pre-catalyst, which can more efficiently generate the active Pd(0) species.[3]

      • Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[3]

  • Ligand Issues: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1][4] The choice of ligand is critical, especially when dealing with electron-deficient substrates like 2-bromobenzoic acid.

    • Troubleshooting:

      • For electron-poor aryl halides, consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[3][5]

      • Ensure the correct palladium-to-ligand ratio is used. For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is common.[3]

  • Ineffective Base: The base is essential for activating the boronic acid for transmetalation.[1][6] The strength and solubility of the base can significantly impact the reaction rate and yield.[7]

    • Troubleshooting:

      • The choice of base is often solvent-dependent.[3] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

      • For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable.[3]

      • Ensure the base is finely powdered and dry, as its physical state can affect reactivity.[3]

  • Solvent and Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote undesirable side reactions.[8] Solvents must be thoroughly degassed.

    • Troubleshooting:

      • Degas all solvents (including water, if used as a co-solvent) by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid to form 4,4'-dichlorobiphenyl is a common side reaction, particularly if the reaction mixture contains Pd(II) species without aryl/vinyl/alkyl ligands.[4] The presence of oxygen can also promote this side reaction.[8]

  • Troubleshooting:

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that readily generates the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[3]

    • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[3]

    • Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[3][9]

    • Thorough Degassing: Ensure your reaction setup is free of oxygen.[8]

Q3: I suspect my boronic acid is degrading. What are the signs and how can I mitigate this?

Protodeboronation, the cleavage of the C-B bond, is a major pathway for boronic acid degradation, leading to the formation of chlorobenzene as a byproduct.[4] This is often accelerated in aqueous conditions.[4]

  • Troubleshooting:

    • Use Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions.

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be used as an alternative.[4]

    • Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, which can promote decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Use a Milder Base: A very strong base can sometimes accelerate protodeboronation. Consider using a milder base like K₃PO₄.[10]

Q4: My product is difficult to purify. What are some effective purification strategies?

The carboxylic acid functionality of the target molecule allows for straightforward purification via acid-base extraction.

  • Troubleshooting:

    • Acid-Base Extraction:

      • After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

      • Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃) to extract the carboxylic acid product into the aqueous layer as its carboxylate salt.

      • Separate the aqueous layer and wash it with an organic solvent to remove any non-acidic organic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 2-3 to precipitate the desired carboxylic acid.[11]

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[11]

    • Recrystallization: If further purification is needed, the solid product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).[11]

II. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters may be necessary depending on your laboratory conditions and reagent purity.

Reaction Scheme:

Materials and Reagents:
Reagent/MaterialMolar Equiv.Notes
2-bromobenzoic acid1.0
4-chlorophenylboronic acid1.2
Pd(OAc)₂0.02Palladium(II) acetate
SPhos0.042-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
K₃PO₄3.0Potassium phosphate, finely powdered and dried
Toluene-Anhydrous
Water-Degassed
Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add degassed toluene and degassed water (e.g., a 4:1 ratio of toluene to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and extract the product into a 1M NaOH solution.

    • Wash the basic aqueous layer with ethyl acetate to remove neutral impurities.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the solid under vacuum to yield this compound.

III. Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting the reaction.[1][4]

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D + [Ar'B(OH)3]- E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A  Regeneration G Ar-Ar' (Product) F->G H Ar-X I Ar'-B(OH)2 I->D + Base J Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive framework for addressing low yields in the synthesis of this compound. By systematically evaluating each component of the reaction, from starting materials to reaction conditions, researchers can effectively troubleshoot and optimize their synthetic protocols.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.

  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. --INVALID-LINK--

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.

  • ACS Publications. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

  • King's College London. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

  • Patsnap. (2017). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka.

  • Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

  • Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.

  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia.

  • Google Patents. DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.

  • Google Patents. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.

  • PubChem. (2020). Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A.

References

Technical Support Center: Optimizing Derivatization of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the derivatization of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. This molecule, a key structural motif in pharmaceuticals and advanced materials, requires precise handling of its carboxylic acid functional group to achieve desired derivatives. This document provides a structured approach to navigating these synthetic transformations.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the derivatization of this compound in a direct question-and-answer format.

Q1: My amide coupling reaction is showing low yield and significant unreacted starting material. What are the likely causes and how can I fix it?

This is a frequent issue, often stemming from incomplete activation of the carboxylic acid or degradation of the coupling reagents. The direct condensation of a carboxylic acid and an amine is generally inefficient without an activating agent.[1]

Potential Causes and Solutions:

  • Presence of Moisture: Carbodiimides (like EDC) and uronium/aminium salts (like HATU) are highly sensitive to moisture.[2] Water will react with and consume the coupling reagent, preventing the activation of your carboxylic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., DMF, DCM) from a freshly opened bottle or a solvent purification system. Handle reagents under an inert atmosphere (Nitrogen or Argon).[1]

  • Incorrect Stoichiometry or Reagent Degradation: Using insufficient coupling reagent or base will lead to an incomplete reaction. Coupling reagents can degrade upon improper storage.

    • Solution: Use a slight excess of the coupling reagent (typically 1.1-1.2 equivalents) and any necessary additives (like NHS).[1] For HATU-mediated couplings, 2 equivalents of a non-nucleophilic base like DIPEA are standard.[1] Always use fresh, properly stored reagents.

  • Suboptimal pH/Base Choice: The choice and amount of base are critical. For EDC/NHS couplings, a base is not always required, but for aminium/uronium salt reagents, a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is necessary to deprotonate the amine and neutralize acidic byproducts without competing in the reaction.

    • Solution: Avoid primary or secondary amines (e.g., triethylamine) as bases if there's a risk of them acting as nucleophiles. Ensure the reaction pH is suitable for the chosen coupling method; for example, EDC/NHS chemistry can be performed in aqueous buffers, with pH adjustments made for different stages of the reaction.[1]

  • Steric Hindrance: The carboxylic acid at the 2-position of the biphenyl system is sterically hindered. This can slow down the reaction with the activated ester.

    • Solution: Increase the reaction time and/or temperature. For highly hindered substrates, switching to a more reactive coupling reagent or a different synthetic route, such as converting the carboxylic acid to an acyl chloride first, may be necessary.[3][4]

Troubleshooting_Amide_Coupling start Low Amide Yield check_moisture Is the system completely anhydrous? start->check_moisture check_reagents Are reagents fresh & stoichiometry correct? check_moisture->check_reagents Yes solution_dry Action: Use anhydrous solvents. Dry glassware. Work under inert gas. check_moisture->solution_dry No check_conditions Are reaction time & temperature optimized? check_reagents->check_conditions Yes solution_reagents Action: Use fresh reagent. Increase molar excess (e.g., 1.2 eq). check_reagents->solution_reagents No check_base Is the base appropriate (non-nucleophilic)? check_conditions->check_base Yes solution_conditions Action: Increase reaction time and/or temperature. Monitor via TLC/LC-MS. check_conditions->solution_conditions No solution_base Action: Switch to a hindered base like DIPEA. check_base->solution_base No success Problem Solved check_base->success Yes solution_dry->check_reagents solution_reagents->check_conditions solution_conditions->check_base solution_base->success

Caption: Troubleshooting workflow for low-yield amide coupling.
Q2: My Fischer esterification is inefficient. How can I drive the reaction to completion?

Fischer esterification is an equilibrium-controlled process.[5][6] To obtain high yields of the desired ester, the equilibrium must be shifted towards the products.

Potential Causes and Solutions:

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis.[6]

    • Solution 1 (Excess Reagent): Use the alcohol as the reaction solvent. This large excess of one of the reactants shifts the equilibrium forward according to Le Châtelier's principle. This is most practical for simple, inexpensive alcohols like methanol or ethanol.[7]

    • Solution 2 (Water Removal): Actively remove water as it is formed. This can be achieved by using a Dean-Stark apparatus for higher-boiling alcohols or by adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5]

  • Steric Hindrance: As previously mentioned, the ortho-carboxylic acid on the biphenyl scaffold is sterically hindered. This can make the nucleophilic attack by the alcohol less favorable.

    • Solution: Increase the reaction temperature (reflux) and prolong the reaction time. For very hindered alcohols (tertiary alcohols work poorly), it is often better to use an alternative esterification method.[7]

Fischer_Esterification reactants This compound + R-OH intermediate Protonated Tetrahedral Intermediate reactants->intermediate + H⁺ (Activation) products Ester + H₂O intermediate->products - H₂O - H⁺ products:water->intermediate + H⁺ (Hydrolysis) catalyst H⁺ Catalyst

Caption: Equilibrium in Fischer Esterification.
Q3: How can I effectively purify my biphenyl amide derivative and remove urea byproducts?

Purification after carbodiimide-mediated couplings can be challenging due to the formation of dicyclohexylurea (DCU) or diisopropylurea (DIU) byproducts, which can have problematic solubility.

Solutions and Strategies:

  • Filtration (for DCU): If using DCC (dicyclohexylcarbodiimide), the resulting DCU byproduct is often insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate and can be removed by filtration. However, some DCU may remain in solution.

  • Water-Soluble Carbodiimides (EDC): Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble.[1] During the aqueous work-up, washing the organic layer with dilute acid (e.g., 5% HCl) will protonate the byproduct and any residual EDC, pulling them into the aqueous phase.[1] This should be followed by washes with saturated aqueous NaHCO₃ and brine.[1]

  • Alternative Coupling Reagents: Reagents like HATU produce water-soluble byproducts. A standard work-up for a HATU reaction in DMF involves diluting with an organic solvent like ethyl acetate and washing multiple times with 5% aqueous LiCl to remove the DMF, followed by standard acid, base, and brine washes.[1]

  • Column Chromatography: If impurities persist, purification by column chromatography on silica gel is the final and most effective step. A gradient elution system (e.g., hexanes/ethyl acetate) is typically used to separate the desired product from any remaining starting materials or byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for this compound?

The optimal method depends on the alcohol being used and the overall sensitivity of your molecule.

Method Reagents Conditions Advantages Limitations
Fischer Esterification Alcohol, H₂SO₄ or TsOH (cat.)Reflux in excess alcoholCost-effective, simple for primary/secondary alcohols.[5][7]Equilibrium reaction; not suitable for tertiary alcohols or acid-sensitive substrates.[7]
Acyl Chloride Formation 1) SOCl₂ or (COCl)₂ 2) Alcohol, Pyridine1) Reflux 2) 0°C to RTNot an equilibrium; works well for hindered alcohols.[7]Harsh conditions (SOCl₂); requires two steps and isolation of the reactive acyl chloride intermediate.
Steglich Esterification DCC or EDC, DMAP (cat.), AlcoholRoom TemperatureMild conditions, suitable for acid-sensitive substrates.[7]Requires removal of urea byproduct; risk of side reactions.
Q2: How do I choose the right amide coupling reagent?

The choice depends on factors like cost, efficiency, potential for side reactions (especially racemization if using chiral amines), and ease of purification.

Reagent System Typical Base Typical Solvent Advantages Common Issues / Byproducts
EDC / NHS None or mild baseDCM, DMF, WaterWater-soluble byproducts, easy work-up.[1]Lower reactivity for hindered substrates.
HATU / HOAt DIPEA, 2,4,6-CollidineDMF, NMPHigh efficiency, fast reaction times, low racemization.[1]More expensive; byproducts are water-soluble but require thorough washing to remove.[1]
DCC / HOBt NoneDCM, THFInexpensive, effective.Forms insoluble DCU byproduct which can be difficult to remove completely; potential for racemization.
Q3: How can I effectively monitor the progress of my derivatization reaction?

Regularly monitoring the reaction is crucial to determine completion and prevent the formation of degradation products from excessive heating or reaction times.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting carboxylic acid. The product (ester or amide) should have a higher Rf value (be less polar) than the starting acid. The disappearance of the starting material spot indicates reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming the reaction is proceeding as expected.

Section 3: Detailed Experimental Protocols

Protocol 1: Methyl Ester Synthesis via Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (used in large excess, as solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Amide Coupling using HATU
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

References

Identifying and minimizing side products in 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this molecule. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: From Synthesis to Subsequent Reactions

This section addresses specific problems identified during synthesis or reaction, providing causal explanations and actionable solutions.

Scenario 1: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful and common method for synthesizing biphenyl structures. However, it is not without its complexities, and several side products can diminish yield and complicate purification.[1]

Problem: "My final product is contaminated with a significant amount of a symmetrical biaryl. Mass spectrometry confirms it's a homocoupled product of my boronic acid starting material."

Root Cause Analysis: Homocoupling of boronic acids is one of the most prevalent side reactions in Suzuki couplings.[2] It arises primarily from two mechanistic pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a non-productive cycle, reacting with two molecules of the boronic acid to form the homocoupled dimer and regenerating Pd(0). Higher oxygen levels directly correlate with an increase in homocoupling.[2][3][4]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a catalyst precursor (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid before being reduced to the catalytically active Pd(0).[2] This is particularly problematic at the beginning of the reaction.

Troubleshooting Protocol:

  • Rigorous Degassing: The single most effective step is the meticulous exclusion of oxygen.

    • Method: Use a "freeze-pump-thaw" cycle (at least three times) for your solvent. For larger scale reactions, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes is effective.

    • Execution: Ensure your reaction vessel is flushed with inert gas, and maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Choice of Palladium Source:

    • Recommendation: Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the initial reduction step where homocoupling is common.

    • If Using Pd(II): If you must use a Pd(II) source, consider using a pre-catalyst that is designed for rapid reduction to Pd(0) once the reaction begins.[3]

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus the side reactions. For electron-deficient aryl halides, more electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps, outcompeting the homocoupling pathway.

Workflow: Diagnosing and Minimizing Homocoupling

G start High Homocoupling Detected q1 Did you rigorously degas the solvent and vessel? start->q1 sol1 Implement Freeze-Pump-Thaw or extensive inert gas sparging. Maintain positive inert atmosphere. q1->sol1 No q2 What was your Palladium source? q1->q2 Yes sol1->q2 sol2a Switch to a Pd(0) source like Pd(PPh₃)₄ to bypass initial Pd(II) side reactions. q2->sol2a Pd(II) Salt (e.g., Pd(OAc)₂) sol2b If using Pd(II), ensure conditions favor rapid reduction to Pd(0). Consider pre-catalyst systems. q2->sol2b Pd(II) Salt (e.g., Pd(OAc)₂) end Homocoupling Minimized sol2a->end sol2b->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Problem: "My yield is low, and I'm recovering dehalogenated starting material (e.g., 2-carboxy-biphenyl instead of the chloro-biphenyl product)."

Root Cause Analysis: Dehalogenation (or more broadly, protodeborylation/protodehalogenation) is another common side reaction pathway.[5][6]

  • Protonolysis of the Organoboron Reagent: The C-B bond can be cleaved by protic sources, especially under certain pH conditions, replacing the boronic acid group with a hydrogen atom.[6]

  • Hydrolytic Dehalogenation: Water and base can sometimes lead to the cleavage of the carbon-halogen bond on the other coupling partner, replacing it with hydrogen.

Troubleshooting Protocol:

  • Base Selection: The choice and quality of the base are critical.

    • Analysis: Some bases can contain excess water or promote hydrolysis. While some water is often necessary for the Suzuki reaction, an excessive amount can be detrimental.

    • Recommendation: Use a high-purity, anhydrous base like K₂CO₃ or Cs₂CO₃.[7] Ensure it is finely powdered to maximize surface area and reactivity.

  • Solvent Purity: Ensure your solvents are anhydrous (if the protocol calls for it) and free from acidic impurities.

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions. Run a temperature screen to find the optimal balance between reaction rate and side product formation.

Scenario 2: Reactions Involving the Carboxylic Acid Group

Problem: "I'm trying to perform a Grignard reaction, but my yield of the desired ketone/alcohol is very low, and I'm mostly recovering my starting carboxylic acid after workup."

Root Cause Analysis: This is a classic and predictable outcome. Grignard reagents are extremely strong bases. The most favorable reaction with a carboxylic acid is a simple acid-base reaction. The Grignard reagent will deprotonate the acidic proton of the -COOH group, forming a carboxylate salt and an alkane.[8][9] This consumes one full equivalent of your Grignard reagent before any nucleophilic attack on the carbonyl can occur. The resulting carboxylate is negatively charged and electrophilically poor, making it resistant to further attack by another Grignard molecule.[8]

Troubleshooting Protocol:

  • Stoichiometry Adjustment: You must account for the initial acid-base reaction.

    • For Ketone Synthesis (using Organolithium): While Grignard reagents are poor for this, organolithium reagents can be used. You will need at least two equivalents of the organolithium reagent. The first equivalent deprotonates the acid, and the second attacks the carbonyl.[8]

    • For Tertiary Alcohol Synthesis (using Grignard): To form a tertiary alcohol, you need to add two identical groups to the carbonyl carbon. This requires a minimum of three equivalents of the Grignard reagent: one for deprotonation, and two for the sequential nucleophilic additions.

  • Protecting Group Strategy: A more elegant and often higher-yielding approach is to protect the carboxylic acid first.

    • Method: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester can then react with two equivalents of the Grignard reagent to form the tertiary alcohol.[10] Alternatively, convert the acid to an acid chloride, which is highly reactive towards Grignard reagents.[11]

Reaction Pathway: Grignard Reagent vs. Carboxylic Acid

G cluster_0 Primary Pathway (Acid-Base) cluster_1 Secondary Pathway (Requires Excess Reagent) Start Carboxylic Acid + 1 eq. RMgX Product1 Carboxylate Salt + R-H (Alkane) Start->Product1 Fast Deprotonation Product1_c Carboxylate Salt Intermediate Ketone Intermediate Product1_c->Intermediate + 1 eq. RMgX (Slow/Forced) Product2 Tertiary Alcohol Intermediate->Product2 + 1 eq. RMgX (Fast)

Caption: Competing reaction pathways for Grignard reagents.

Problem: "After my reaction, which was run at high temperature, I see a new non-polar impurity which appears to be 4-chlorobiphenyl."

Root Cause Analysis: This is a classic case of thermal decarboxylation. Aromatic carboxylic acids can lose the carboxyl group as carbon dioxide (CO₂) when heated, especially at temperatures above 150-200 °C or in the presence of acid/base catalysts.[12][13] The stability of the resulting aryl anion intermediate facilitates this process.

Troubleshooting Protocol:

  • Temperature Management: This is the most critical parameter. If the desired reaction does not require high heat, reduce the temperature significantly. If high heat is necessary, minimize the reaction time.

  • pH Control: Avoid strongly acidic or basic conditions if possible, as these can catalyze decarboxylation.

  • Catalyst Choice: For some transformations, it's possible to find a catalyst that operates under milder conditions, avoiding the need for high heat altogether. For example, modern coupling reactions often proceed at much lower temperatures than their classical counterparts.[1][14]

Frequently Asked Questions (FAQs)

Q1: I need to synthesize this compound. Should I use a Suzuki or an Ullmann reaction?

A1: For modern laboratory synthesis, the Suzuki-Miyaura coupling is almost always the superior choice . The Ullmann reaction, in its classic form, requires harsh conditions, including very high temperatures (often >200 °C) and stoichiometric amounts of copper metal, which can lead to lower yields and a broader range of side products.[15][16] The Suzuki reaction proceeds under much milder conditions, offers a broader substrate scope, and generally gives higher, more reliable yields with fewer side products when optimized correctly.[1]

Q2: My synthesis starts from a nitrile (hydrolysis to the carboxylic acid). What is the most likely impurity from this step?

A2: The most common impurity is the amide intermediate . Nitrile hydrolysis, whether acid- or base-catalyzed, is a two-step process: the nitrile is first hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid.[17][18] If the reaction is not heated sufficiently or run for long enough, the reaction can stall at the amide stage, leading to significant contamination of your final product.[19] To drive the reaction to completion, ensure vigorous reflux conditions and adequate reaction time.

Q3: How can I effectively remove residual palladium catalyst from my final product?

A3: Residual palladium is a common issue, especially in pharmaceutical applications.[20]

  • Filtration: Passing the reaction mixture through Celite can remove precipitated Palladium on Carbon (Pd/C).[21]

  • Recrystallization: This is often effective for removing trace metals. A solvent system in which the desired product is soluble at high temperatures but sparingly soluble at room temperature is ideal.[20]

  • Scavengers: For very low levels, activated carbon or specialized palladium scavengers (resins or silicas functionalized with thiols or amines) can be stirred with the product solution to bind the residual metal, which is then filtered off.

Q4: Can the chlorine atom on the biphenyl ring participate in side reactions?

A4: Generally, the aryl chloride is quite robust. Under the conditions of most subsequent reactions (e.g., esterification, amidation of the carboxylic acid), the C-Cl bond is unreactive. However, under very harsh nucleophilic conditions or with certain transition metal catalysts designed for C-Cl activation, it could potentially undergo nucleophilic aromatic substitution or further cross-coupling. For most standard applications, side reactions at this position are not a primary concern.

Data Summary Table

For researchers optimizing a Suzuki-Miyaura synthesis, the choice of base is a critical parameter. The following table summarizes common bases and their typical applications.

BaseStrengthSolubility (in common solvents)Typical Use Case & Comments
K₂CO₃ ModerateModerate in water, low in THF/DioxaneA robust, cost-effective, and very common choice. Often used in aqueous/organic solvent mixtures.[7]
Cs₂CO₃ StrongHigh in polar organic solventsOften gives higher yields, especially for difficult couplings, but is significantly more expensive.[7][14]
K₃PO₄ StrongModerateA strong, non-nucleophilic base often used for sterically hindered substrates or when milder conditions are required.
Organic Bases WeakHigh in organic solventsE.g., Triethylamine (TEA). Generally not effective for the transmetalation step and are less commonly used as the primary base.

References

Technical Support Center: Purification of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 7079-15-4). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving the desired purity for this compound. The following troubleshooting guides and FAQs are structured to address specific issues encountered during experimental work, providing not just protocols, but the underlying chemical principles to empower your decision-making.

Frequently Asked Questions (FAQs)

Q1: My initial purity assessment (TLC/LC-MS/¹H NMR) of crude this compound shows multiple spots/peaks. What are the likely impurities?

A1: Understanding the potential impurities is the first critical step in designing an effective purification strategy. Impurities are typically process-related and depend on the synthetic route used. For biphenyl compounds synthesized via common cross-coupling reactions (e.g., Suzuki-Miyaura coupling), the following impurities are frequently observed:

  • Unreacted Starting Materials: These could include the boronic acid precursor and the halogenated benzoic acid derivative.

  • Homocoupling Byproducts: Symmetrical biphenyls formed from the coupling of two molecules of the same starting material.

  • Catalyst Residues: Residual palladium or other transition metals from the coupling reaction.

  • Basic Impurities: If the synthesis involves precursor amines like 4'-Chloro-[1,1'-biphenyl]-2-amine, residual starting material may be present.[1][2]

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis, other positional isomers of the chloro-substituent may be present.

It is essential to characterize these impurities as best as possible to select the most efficient purification method. Pharmaceutical impurity profiling is a critical aspect of drug development to ensure safety and efficacy.[3]

Troubleshooting Purification Guides

Q2: I have significant neutral/non-acidic impurities in my crude product. What is the most efficient first-pass purification method?

A2: For removing neutral or basic impurities from a carboxylic acid, acid-base extraction is the most powerful and scalable initial purification step.[4][5]

Principle of Causality: This technique exploits the acidic nature of your target compound. By treating an organic solution of the crude product with an aqueous basic solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt.[6] This salt is ionic and thus highly soluble in the aqueous phase, while neutral organic impurities remain in the organic solvent. The two layers are then separated. Finally, re-acidification of the aqueous layer reprotonates the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.[7][8]

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: A weak base like NaHCO₃ is preferred over strong bases like NaOH to prevent potential side reactions or hydrolysis of other functional groups, should they exist.[4][6]

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during the acid-base reaction. Allow the layers to separate fully.

  • Isolate Aqueous Layer: Drain the lower aqueous layer containing the sodium 4'-chloro-[1,1'-biphenyl]-2-carboxylate salt into a clean flask. For maximum recovery, re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Wash: The organic layer, which contains the neutral impurities, can be discarded.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 3M HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The purified product will precipitate as a solid.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum to a constant weight.

start Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel start->sep_funnel organic_layer Organic Layer: Neutral Impurities sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer: Product as Sodium Salt sep_funnel->aqueous_layer Separate add_base Add aq. NaHCO₃ add_base->sep_funnel waste Discard organic_layer->waste add_acid Add aq. HCl (to pH 2) aqueous_layer->add_acid pure_product Pure Solid Product (Precipitate) add_acid->pure_product

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Q3: My product is already >90% pure but fails to meet the stringent >99% requirement. How can I remove trace impurities?

A3: For removing small quantities of closely related impurities, recrystallization is the method of choice. It is a highly effective technique for polishing a solid compound to achieve high purity.[9]

Principle of Causality: Recrystallization relies on the differences in solubility between the target compound and the impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization).

Finding the right solvent is key. A systematic screening process is recommended. For biphenyl carboxylic acids, solvents like aqueous ethanol or mixtures of aromatic hydrocarbons and alkanes have been reported to be effective.[10]

Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol/Water 78-100PolarGood for polar compounds. Adjust the ratio to find the sweet spot where the compound dissolves when hot and precipitates when cold.
Toluene/Heptane 90-111Nonpolar/ApolarToluene dissolves the aromatic biphenyl structure well when hot. Adding heptane as an anti-solvent upon cooling can induce crystallization.
Acetic Acid 118Polar ProticOften a good solvent for carboxylic acids due to hydrogen bonding. Ensure it is thoroughly removed during drying.
Methanol 65PolarCan be effective, but the lower boiling point may mean less of a solubility differential compared to ethanol.[11]
DMF/Water 100-153Polar AproticUsed for less soluble compounds. The product is dissolved in a minimum of hot DMF, and water is added dropwise until turbidity appears, then the solution is clarified with a drop of DMF and cooled.[12]
  • Solvent Screening: In parallel test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various candidate solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities (including charcoal), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Q4: Acid-base extraction and recrystallization are not providing adequate separation. What are my options for very challenging separations?

A4: When impurities are structurally very similar to the target compound (e.g., isomers), column chromatography is the most powerful separation technique.

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, C18-silica) and a mobile phase (the eluent). Compounds with a stronger affinity for the stationary phase will move more slowly down the column, while compounds with a higher affinity for the mobile phase will move more quickly.

  • Stationary Phase: Silica Gel (SiO₂)

  • Challenge: Carboxylic acids can exhibit poor behavior (peak tailing) on standard silica gel due to strong binding of the acidic proton to the slightly basic silica surface.

  • Solution: To mitigate this, add a small amount of an acid, such as acetic acid or formic acid (~0.5-1%), to the mobile phase. This keeps the target compound protonated and reduces its interaction with the stationary phase, leading to better peak shape.

  • Typical Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes, with 0.5% acetic acid added to both solvents.

  • Stationary Phase: C18-functionalized silica (nonpolar)

  • Principle: This is an excellent alternative for purifying polar compounds like carboxylic acids.[13] Separation is based on hydrophobic interactions; more nonpolar compounds are retained longer.

  • Typical Mobile Phase: A gradient of acetonitrile in water, often with a 0.1% trifluoroacetic acid (TFA) or formic acid modifier to ensure the carboxylic acid remains protonated and improve peak shape.[13]

start Crude Product purity_check Purity Analysis (TLC, LC-MS, NMR) start->purity_check extraction Acid-Base Extraction purity_check->extraction <90% Pure (Neutral Impurities) recrystal Recrystallization purity_check->recrystal >90% Pure chromatography Column Chromatography (Normal or Reversed-Phase) purity_check->chromatography Difficult Separation (e.g., Isomers) extraction->recrystal Polish final_product Pure Product (>99%) recrystal->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

References

Addressing stability issues of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may arise when working with this compound in various solvents. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experimental results.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: I dissolved this compound in DMSO for my assay, but I'm seeing unexpected peaks in my chromatogram over time. What could be happening?

Answer:

The appearance of new peaks in your chromatogram suggests that your compound may be degrading in the DMSO solution. While DMSO is a powerful and common solvent, it is not always inert and can present several stability challenges, especially during long-term storage of a stock solution.[1]

  • Causality of Degradation in DMSO:

    • Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the hydrolysis of certain compounds. For carboxylic acids, while generally stable to hydrolysis, the specific reactivity of your compound in a complex biological matrix or in the presence of other reagents should be considered.[1][2]

    • DMSO-Mediated Reactions: At elevated temperatures or in the presence of certain reagents, DMSO can act as an oxidant or participate in other reactions.[3] For instance, some studies have shown that DMSO can react with carboxylic acids under specific conditions, such as in the presence of activating agents like N-bromosuccinimide (NBS) or oxalyl chloride, to form methylthiomethyl esters.[2][3][4] While these conditions are not typical for routine solution preparation, it highlights the potential reactivity of DMSO.

    • Compound-Specific Instability: The inherent chemical structure of this compound may predispose it to certain degradation pathways in a polar aprotic solvent like DMSO.

  • Troubleshooting Workflow:

    dot graph TD { rankdir=LR; A[Start: Unexpected Peaks in DMSO] --> B{Initial Checks}; B --> C[Use Anhydrous DMSO]; B --> D[Freshly Prepare Solutions]; B --> E[Store Properly]; C --> F{Re-analyze}; D --> F; E --> F; F --> G{Problem Solved?}; G -- Yes --> H[End]; G -- No --> I{Further Investigation}; I --> J[Characterize Degradants (LC-MS)]; I --> K[Consider Alternative Solvents]; J --> L[Identify Degradation Pathway]; K --> L; }

    A troubleshooting workflow for unexpected peaks in DMSO.

  • Recommended Actions:

    • Use High-Purity, Anhydrous DMSO: Ensure you are using a high-grade, anhydrous DMSO to minimize water-related degradation.

    • Prepare Fresh Solutions: It is best practice to prepare solutions of this compound fresh for each experiment. If storage is necessary, it should be for the shortest possible duration.

    • Proper Storage: If you must store a DMSO stock solution, do so at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and moisture absorption.[1]

    • Characterize the New Peaks: Utilize LC-MS analysis to determine the mass of the unexpected peaks. This will provide crucial information about the potential degradation products and pathways.[5][6]

    • Consider Alternative Solvents: If instability persists, consider using an alternative solvent such as DMF or acetonitrile. However, be aware that these solvents may also present their own stability challenges.

Question 2: My results are inconsistent when I use a stock solution of this compound in DMF. Could the solvent be the issue?

Answer:

Yes, DMF, like DMSO, can be a source of instability for certain compounds. Inconsistency in your results is a strong indicator of a stability problem with your stock solution.

  • Potential Issues with DMF:

    • Hydrolysis: DMF can contain or absorb water, which can lead to hydrolysis of susceptible compounds. More importantly, DMF itself can hydrolyze, especially in the presence of acidic or basic impurities, to form dimethylamine and formic acid. These degradation products can then react with your compound of interest.

    • Reactivity of DMF: DMF can act as a reagent in certain chemical reactions. For instance, it can serve as a source of dimethylamine for the synthesis of thioamides.[7] There are also reports of reversible decarboxylation of some stable organic acids in DMF solution.[3]

    • Thermal and Photochemical Instability: If your experimental protocol involves heating or exposure to light, both the solvent and the solute can degrade.

  • Recommendations:

    • Solvent Purity: Use high-purity, anhydrous DMF.

    • Fresh Preparations: Avoid long-term storage of DMF stock solutions. Prepare them fresh whenever possible.

    • Controlled Environment: If your experiments are sensitive, consider preparing and handling your solutions in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to moisture and air.

    • pH Considerations: Be mindful of the potential for DMF to degrade into acidic and basic byproducts, which could alter the pH of your solution and affect the stability of your compound.

Question 3: I am observing a gradual decrease in the concentration of this compound in my acetonitrile-based mobile phase during long HPLC runs. What could be the cause?

Answer:

A decrease in concentration over the course of an HPLC run, especially when using an autosampler, points towards instability in the analytical mobile phase or photodegradation.

  • Potential Causes:

    • Photodegradation: Chlorinated aromatic compounds are known to be susceptible to photodegradation.[8][9] The UV lamp in your HPLC detector, or even ambient laboratory light, can induce degradation of your compound in the mobile phase, especially over extended periods. Studies on related compounds like 4'-chloro-2-hydroxybiphenyl in acetonitrile-water mixtures have shown photolysis leading to dehydrochlorination.[10]

    • Hydrolysis in Aqueous Mobile Phase: If your mobile phase contains an aqueous component, hydrolysis could be a factor, especially at extreme pH values. Carboxylic acids are generally stable, but the stability of this specific compound under your mobile phase conditions should be verified.[11]

    • Reactivity with Mobile Phase Additives: If your mobile phase contains additives like formic acid or trifluoroacetic acid, there is a small but potential chance of slow esterification or other reactions over time, particularly if the solution is left at room temperature for an extended period.

  • Preventative Measures:

    • Use Amber Vials: Protect your samples from light by using amber or UV-protected autosampler vials.

    • Limit Exposure Time: Minimize the time your samples spend in the autosampler before injection.

    • Cool the Autosampler: If your HPLC system has a cooled autosampler, set it to a low temperature (e.g., 4°C) to slow down potential degradation reactions.

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and filter it before use.

II. Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving this compound?

Based on its chemical structure, this compound is a polar molecule and is expected to be soluble in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as methanol and ethanol. Its solubility in aqueous solutions will be highly dependent on the pH.

2. How does pH affect the stability and solubility of this compound in aqueous solutions?

  • Solubility: As a carboxylic acid, the solubility of this compound in water is expected to increase significantly at higher pH values (above its pKa). This is because the carboxylic acid group will be deprotonated to form the more water-soluble carboxylate anion.[11]

  • Stability: The stability of the compound in aqueous solutions can also be pH-dependent. Extremes of pH (highly acidic or highly alkaline) combined with elevated temperatures can promote hydrolysis of the amide bond if it were present, or potentially other degradation pathways for this specific molecule.[11]

3. What are the likely degradation pathways for this compound?

Based on the structure and literature on related compounds, potential degradation pathways include:

  • Photodegradation: Cleavage of the carbon-chlorine bond is a common photodegradation pathway for chlorinated aromatic compounds.[8][9] This would result in the formation of [1,1'-biphenyl]-2-carboxylic acid. Other photochemical reactions, such as hydroxylation of the aromatic rings, are also possible.[8]

  • Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, leading to the loss of the carboxylic acid group and the formation of 4'-chloro-biphenyl.[12][13][14]

  • Oxidative Degradation: In the presence of strong oxidizing agents, the aromatic rings could be hydroxylated or undergo ring-opening reactions.

  • Hydrolysis: While the biphenyl and carboxylic acid moieties are generally stable to hydrolysis, extreme conditions could potentially lead to degradation.

4. How can I perform a forced degradation study for this compound?

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11]

  • Forced Degradation Workflow:

    dot graph TD { rankdir=LR; A[Start: Forced Degradation Study] --> B{Prepare Solutions}; B --> C[Acid Hydrolysis (e.g., 0.1M HCl, 60°C)]; B --> D[Base Hydrolysis (e.g., 0.1M NaOH, 60°C)]; B --> E[Oxidation (e.g., 3% H2O2, RT)]; B --> F[Thermal Stress (e.g., 80°C, solid & solution)]; B --> G[Photolytic Stress (e.g., UV/Vis light)]; C --> H[Analyze by HPLC-DAD/MS]; D --> H; E --> H; F --> H; G --> H; H --> I{Identify Degradants}; I --> J[Develop Stability-Indicating Method]; J --> K[End]; }

    A workflow for a forced degradation study.

  • Experimental Protocol: Forced Degradation Study

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

      • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a defined period. Neutralize the solution before analysis.

      • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

      • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

      • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

    • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.

5. What are the key parameters for a stability-indicating HPLC method for this compound?

A stability-indicating HPLC method should be able to separate the parent compound from all its potential degradation products and process-related impurities.

  • Typical HPLC Method Parameters:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation of polar and non-polar compounds.

    • Detection: UV detection at a wavelength where the compound and its potential degradation products have good absorbance. A PDA detector is highly recommended to assess peak purity.

    • Mass Spectrometry (MS) Compatibility: If possible, use a mobile phase that is compatible with MS detection to facilitate the identification of unknown peaks.

III. Data Summary

Table 1: Solubility and Stability Considerations for this compound in Common Solvents

SolventSolubilityPotential Stability IssuesRecommendations for Use
DMSO HighHygroscopic (water absorption can lead to hydrolysis of sensitive compounds); potential for reactivity at elevated temperatures.[1][2]Use anhydrous grade; prepare solutions fresh; store frozen in aliquots for short periods.
DMF HighCan hydrolyze to form dimethylamine and formic acid, which may react with the compound; potential for decarboxylation of some carboxylic acids.[3][7]Use high-purity, anhydrous grade; prepare solutions fresh; handle under an inert atmosphere for sensitive applications.
Acetonitrile Moderate to HighPotential for photodegradation, especially in aqueous mixtures and when exposed to UV light.[10]Use amber vials; minimize light exposure; use a cooled autosampler for long HPLC runs.
Methanol/Ethanol Moderate to HighPotential for esterification if acidic catalysts are present and/or upon prolonged heating.Good for short-term use and as a component of HPLC mobile phases.
Aqueous Buffers pH-dependentStability can be compromised at pH extremes, especially with heat.[11]Optimize pH for both solubility and stability; prepare fresh.

IV. References

  • Holiday, R. L., King, J. W., & List, G. R. (2002). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 41(25), 6523-6526.

  • Biosynth. (n.d.). 4'-Chloro-biphenyl-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Puglia, C., et al. (2015). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 7(8), 1435-1451.

  • Kestell, D. J., et al. (2018). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 20(24), 16489-16498.

  • Gorbunova, E. I., et al. (2014). Photolytic transformations of polychlorobiphenyls. Russian Chemical Bulletin, 63(12), 2771-2785.

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299.

  • Halopicolinic acids, novel products arising through the degradation of chloro- and bromo-biphenyl by Sphingomonas paucimobilis BPSI-3. (1998). Applied and Environmental Microbiology, 64(7), 2664-2668.

  • Hutzinger, O., et al. (1972). Photochemical Degradation of Chlorobiphenyls (PCBs). Environmental Health Perspectives, 1, 15-20.

  • Li, Y., et al. (2019). KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Organic & Biomolecular Chemistry, 17(30), 7149-7153.

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2023). Patsnap. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. New Journal of Chemistry, 46(24), 11565-11573.

  • Unusual Acetonitrile Adduct Formed via Photolysis of 4′-Chloro-2-Hydroxybiphenyl in Aqueous Solution. (2020). The Journal of Organic Chemistry, 85(18), 11635-11640.

  • Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement. (2018). Chemosphere, 195, 559-566.

  • Ball, D. F. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 7(7), 1188-1200.

  • Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. (2020). International Journal of Molecular Sciences, 21(21), 8203.

  • Conformational Preferences of trans-1,2- And cis-1,3-cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State as Determined From NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. (2012). Journal of the American Chemical Society, 134(36), 14772-14780.

  • PubChem. (n.d.). 4-Biphenylcarboxylic acid, 4'-chloro-. Retrieved from --INVALID-LINK--

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). Pharmaceutics, 11(3), 119.

  • Effects of chlorobenzoate transformation on the Pseudomonas testosteroni biphenyl and chlorobiphenyl degradation pathway. (1992). Applied and Environmental Microbiology, 58(2), 485-495.

  • Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. (2012). Drug Metabolism and Disposition, 40(9), 1875-1881.

  • Photodegradation of polychlorinated Biphenyls (PCBs) in surfactant solutions: experimental and theoretical Insights into dechlorination pathways. (2023). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 663, 131056.

  • NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. (2019). Organic & Biomolecular Chemistry, 17(4), 814-818.

  • DMSO vs. DMF for biological testing. (2022). Reddit. Retrieved from --INVALID-LINK--

  • Divergent decomposition pathways of DMSO mediated by solvents and additives. (2020). Green Chemistry, 22(12), 3786-3791.

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 22-33.

  • Can I do esterification in DMSO?. (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from --INVALID-LINK--

  • Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc. (2023). Molecules, 28(3), 1083.

  • Santa Cruz Biotechnology. (n.d.). 4′-Chloro-biphenyl-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2012). Pharmaceutics, 4(1), 48-73.

  • Photochemical Degradation of Chloro-biphenyls (PCBs). (1972). Environmental Health Perspectives, 1, 15-20.

  • CymitQuimica. (n.d.). 4′-Chlorobiphenyl-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (2017). Google Patents. Retrieved from --INVALID-LINK--

  • Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography. (2007). Journal of Liquid Chromatography & Related Technologies, 30(12), 1785-1798.

  • Hydrolytic Stability of Aqueous Solutions of Salicin. (2019). Pharmaceutical Chemistry Journal, 53(8), 735-738.

  • Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. (2019). Journal of Chromatographic Science, 57(1), 12-20.

  • Managing the hydrolysis of 4-Acetylpiperidine-1-carbonyl chloride during reactions. (2023). Benchchem.

  • LC/MS Analysis of Degradation Products of Clarithromycin. (1998). Journal of China Pharmaceutical University, 29(5), 54-59.

  • Solubility and dissolution thermodynamics of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in PG + water co-solvent mixtures at (298.15 to 338.15) K. (2016). The Journal of Chemical Thermodynamics, 97, 256-262.

References

Overcoming solubility challenges with 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Labyrinth

Welcome to the technical support guide for 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (CAS 7079-15-4). This molecule is a valuable building block and intermediate in various research and development applications. However, its biphenyl core and carboxylic acid moiety present a significant, though surmountable, challenge: poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for understanding and systematically overcoming these solubility hurdles. As Senior Application Scientists, we aim to move beyond simple protocols, offering insights into the physicochemical principles that govern solubility, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule's Physicochemical Profile

The solubility behavior of a compound is dictated by its structure. This compound is an off-white solid characterized by a rigid, hydrophobic biphenyl structure combined with a single, ionizable carboxylic acid group.[1] This duality is the primary source of its solubility challenges. The large nonpolar surface area resists interaction with water, while the carboxylic acid group offers a handle for solubility manipulation.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Solubility
CAS Number 7079-15-4[1][2]Unique identifier for the correct molecule.
Molecular Weight ~232.66 g/mol Influences diffusion and dissolution kinetics.
Melting Point 167-169 °C[1]High melting point suggests a stable crystal lattice, which requires significant energy to disrupt for dissolution.
Physical Form Off-white solid[1]Crystalline solids are generally less soluble than amorphous forms.
Predicted pKa 3.78 ± 0.36[1]Crucial Parameter. As a weak acid, its charge state and aqueous solubility are highly pH-dependent. At pH > pKa, it exists as the more soluble carboxylate anion.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users in a direct question-and-answer format.

Q1: I'm observing significant precipitation when trying to dissolve the compound in my standard phosphate-buffered saline (PBS) at pH 7.4. What's happening?

A: This is the most common issue and is directly related to the compound's pKa of ~3.78.[1] While a pH of 7.4 is well above the pKa, which should favor the more soluble deprotonated (anionic) form, the intrinsic insolubility of the neutral form is extremely low. The dissolution process from the solid state can be slow, creating localized areas of saturation before the bulk solution pH can effectively ionize the compound. Furthermore, the limited buffering capacity of your system might not be sufficient to counteract the localized acidity of the dissolving compound. The primary issue is that even in its ionized salt form, the molecule retains a large hydrophobic structure, which can limit its solubility in purely aqueous systems without further formulation aids.

Q2: What are the recommended starting solvents for preparing a high-concentration stock solution?

A: For creating a concentrated stock solution, polar aprotic organic solvents are the best starting point. We recommend using:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

These solvents effectively solvate the hydrophobic biphenyl structure. A common starting point is to prepare a 10-100 mM stock solution in DMSO. Always use anhydrous-grade solvents to avoid introducing water, which can affect long-term stability and solubility upon storage.

Q3: How can I prepare an aqueous solution for my cell-based assay while minimizing organic solvent toxicity?

A: This requires a careful, multi-step approach that leverages pH adjustment. The goal is to create a basic aqueous stock solution where the compound exists as its soluble salt, which can then be diluted into your final assay medium.

  • Direct pH-Adjusted Dissolution: Weigh the compound and add a small amount of 1N NaOH solution dropwise until the solid dissolves. This forms the sodium salt of the carboxylic acid in situ.

  • Buffering: Once dissolved, dilute this solution with your desired buffer (e.g., PBS, HEPES) to reach the target concentration and pH.

  • Final Dilution: This aqueous stock can then be serially diluted into your cell culture medium. The final concentration of NaOH will be negligible and easily buffered by the medium.

Causality: By first deprotonating the carboxylic acid to its highly soluble salt form with a strong base, you overcome the high crystal lattice energy and intrinsic insolubility of the neutral species. Subsequent dilution into a buffered system maintains the pH well above the pKa, keeping the compound in solution.

Q4: I've prepared a 10 mM stock in DMSO, but it crashes out of solution when I dilute it 1:1000 into my aqueous assay buffer. What can I do?

A: This phenomenon is known as co-solvent precipitation. DMSO is miscible with water, but the compound is not. When you dilute the DMSO stock, the local solvent environment rapidly changes from organic to aqueous, causing the poorly soluble compound to precipitate before it can disperse.

Here are troubleshooting steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO (e.g., 1-5 mM). This reduces the degree of supersaturation upon dilution.

  • Use an Intermediate Dilution Step: Perform a serial dilution, perhaps first into a mixture of buffer and an organic solvent like ethanol, before the final dilution into the fully aqueous medium.

  • Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant, such as Polysorbate 20 (Tween® 20) or Polysorbate 80, to your aqueous buffer (e.g., 0.01-0.1%). Surfactants form micelles that can encapsulate the hydrophobic compound, preventing precipitation.[3]

Q5: My solubility issues are persistent and limiting my experimental window. What advanced formulation strategies can I consider?

A: For significant challenges, especially in pre-clinical or drug development settings, more advanced formulation techniques are necessary. These methods aim to either increase the surface area for dissolution or keep the molecule in a high-energy, more soluble state.[4]

  • Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, PEG). This prevents crystallization and presents the drug in an amorphous, more readily dissolvable form.[3][5]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic biphenyl portion of the molecule, forming a complex that is water-soluble.[4]

  • Nanomilling: This physical modification reduces the particle size of the compound to the nanometer scale.[6] While this does not change the equilibrium solubility, it dramatically increases the surface area, leading to a much faster rate of dissolution, which can be sufficient for many applications.[6][7]

Section 3: Troubleshooting Guides and Protocols

Guide 1: Systematic Solubility Assessment Workflow

Before committing to a large-scale experiment, a systematic, small-scale solubility test is crucial. The following workflow provides a logical progression for identifying a suitable solvent system.

G cluster_0 cluster_1 Step 1: Organic Solvents (Stock Solution) cluster_2 Step 2: Aqueous Solvents (Working Solution) cluster_3 Step 3: pH Modification start Start: Solid Compound test_org Test Solubility in: - DMSO - DMF - Ethanol start->test_org org_sol Soluble? test_org->org_sol org_pass SUCCESS: Prepare Concentrated Stock org_sol->org_pass Yes org_fail FAIL: Consult Compound Specialist org_sol->org_fail No test_aq Test Solubility in: - pH 7.4 Buffer - pH 9.0 Buffer org_pass->test_aq Proceed to Aqueous Test aq_sol Soluble? test_aq->aq_sol aq_pass SUCCESS: Directly Soluble in Aqueous Buffer aq_sol->aq_pass Yes test_ph Add 0.1N NaOH (adjust to pH > 8) aq_sol->test_ph No ph_sol Soluble? test_ph->ph_sol ph_pass SUCCESS: Use pH Adjustment Protocol ph_sol->ph_pass Yes ph_fail FAIL: Proceed to Advanced Methods ph_sol->ph_fail No

Caption: Workflow for systematic solubility testing.

Protocol 1.1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Weighing: Accurately weigh 2.33 mg of this compound (FW ~232.66 g/mol ).

  • Solvent Addition: Add the powder to a clean, sterile microcentrifuge tube or vial. Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex the vial for 1-2 minutes. If necessary, gently warm the vial to 37°C or sonicate for 5-10 minutes to facilitate complete dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1.2: pH-Dependent Aqueous Solubility Enhancement
  • Preparation: Work in a sterile environment if the solution is for cell culture.

  • Weighing: Weigh the desired amount of the compound into a sterile conical tube.

  • Initial Basification: Add a small volume of sterile 0.1N NaOH. For every 1 mg of compound, start with approximately 50-100 µL of NaOH.

  • Dissolution: Vortex or gently agitate the tube. The solid should begin to dissolve as the sodium salt forms. Continue adding 0.1N NaOH dropwise until the solution is completely clear.

  • Buffering and Dilution: Add your desired sterile aqueous buffer (e.g., PBS) to reach a volume that is 90% of your final target volume.

  • Final pH Adjustment: Check the pH of the solution. If necessary, adjust to your target pH (e.g., 7.4) using sterile 0.1N HCl. Be careful not to let the pH drop below 6, as this may cause precipitation.

  • Final Volume: Bring the solution to the final volume with your sterile buffer.

  • Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter. This also serves as a final check for any undissolved micro-precipitates.

Guide 2: Decision Tree for Mitigating Co-solvent Precipitation

When diluting an organic stock into an aqueous medium, use this decision tree to troubleshoot precipitation.

G problem Problem: Precipitation on Dilution of Organic Stock into Aqueous Buffer cause1 Primary Cause: Rapid Decrease in Solvating Power problem->cause1 solution_path Select Mitigation Strategy cause1->solution_path strat1 Strategy 1: Reduce Supersaturation solution_path->strat1 Simple strat2 Strategy 2: Modify Aqueous Phase solution_path->strat2 Moderate strat3 Strategy 3: Change Dilution Method solution_path->strat3 Procedural action1 Action: - Lower stock concentration - Decrease final concentration strat1->action1 action2 Action: - Add surfactant (e.g., 0.05% Tween 20) - Add co-solvent (e.g., 1-5% Ethanol) - Ensure buffer pH is > 7.5 strat2->action2 action3 Action: - Add stock solution to vortexing buffer - Use a stepwise dilution protocol strat3->action3

Caption: Decision tree for troubleshooting precipitation.

References

Preventing degradation of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 7079-15-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, evidence-based solutions to prevent degradation.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended conditions are at room temperature, under an inert atmosphere.[2]

Q2: Is this compound sensitive to light?

Yes. Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[3] It is crucial to store the compound in an amber or opaque container to protect it from light.

Q3: What type of container should I use for storage?

Use chemically resistant containers, such as amber glass bottles with PTFE-lined caps. Avoid metal containers, as carboxylic acids can be corrosive.[4]

Q4: How should I handle the compound to minimize degradation?

Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Minimize exposure to atmospheric moisture and oxygen by keeping the container tightly sealed when not in use.

Q5: What are the initial signs of degradation?

Visual changes such as discoloration (e.g., yellowing) or changes in the physical state of the powder can indicate degradation. For solutions, a change in color or the formation of precipitates may be observed.

II. Troubleshooting Guide: Degradation Issues

This section provides a detailed analysis of potential degradation pathways and actionable troubleshooting steps.

Issue 1: Discoloration of the Solid Compound (Yellowing)

Potential Cause: Photodegradation or Oxidation

Causality Explained: Aromatic compounds can undergo photooxidative degradation when exposed to light and air.[5] The energy from UV light can excite electrons in the aromatic rings, making them more susceptible to reaction with oxygen. This can lead to the formation of colored byproducts.

Troubleshooting Protocol:

  • Verify Storage Conditions:

    • Ensure the compound is stored in a light-proof (amber or foil-wrapped) container.

    • Confirm that the container is tightly sealed to minimize contact with air.

    • If possible, store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Purity Analysis:

    • Perform a purity check using techniques like HPLC or melting point analysis to quantify the extent of degradation.

    • Compare the results with the certificate of analysis (CoA) provided by the supplier.

  • Preventative Measures:

    • For future use, aliquot the compound upon receipt into smaller, sealed containers to minimize repeated exposure of the bulk material to the atmosphere.

Issue 2: Poor Solubility or Presence of Particulates in Solution

Potential Cause: Formation of Insoluble Degradation Products or Salt Formation.

Causality Explained: Degradation can lead to the formation of polymeric or other insoluble byproducts. Alternatively, if the compound is dissolved in a basic solution, it will form a salt. If the pH of the solution is subsequently lowered, the less soluble carboxylic acid will precipitate out. Carboxylic acids can also react with certain metal ions, if present as impurities in the solvent, to form insoluble salts.

Troubleshooting Protocol:

  • Solvent and pH Check:

    • Ensure the solvent is pure and free from contaminants.

    • Verify the pH of the solution. This compound is more soluble in slightly basic solutions due to the formation of the carboxylate salt.

  • Filtration and Analysis:

    • If particulates are present, filter the solution through a chemically compatible filter (e.g., PTFE).

    • Analyze the filtered solid to determine its identity (e.g., via FTIR or Mass Spectrometry). This can provide insights into the degradation pathway.

  • Revised Dissolution Procedure:

    • To aid dissolution, gentle warming or sonication can be used.

    • For sensitive experiments, consider degassing the solvent to remove dissolved oxygen, which can contribute to oxidative degradation.[6]

Issue 3: Inconsistent Experimental Results

Potential Cause: Presence of Degradants Affecting Reactivity or Biological Activity.

Causality Explained: Even low levels of impurities can significantly impact experimental outcomes. Degradation products may compete in reactions, inhibit biological processes, or interfere with analytical measurements. For instance, decarboxylation would yield a different, non-acidic compound, altering its intended reactivity.

Troubleshooting Protocol:

  • Stability-Indicating Assay:

    • Develop and validate a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the parent compound from its potential degradation products.

    • Regularly test the purity of your stock material.

  • Workflow for Stability Assessment:

    • The following workflow can be used to assess the stability of the compound under your specific experimental conditions.

    G cluster_0 Stability Assessment Workflow A Prepare fresh solution of This compound B Analyze initial purity (T=0) via HPLC A->B Immediate Analysis C Subject aliquots to experimental conditions (e.g., temperature, light, pH) B->C Establish Baseline D Analyze purity at defined time points C->D Time Course E Compare chromatograms to identify degradation products D->E Data Comparison F Quantify degradation and determine stability E->F Evaluation

    Caption: Workflow for assessing compound stability.

III. Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for preventing its degradation.

1. Photodegradation: Chlorinated aromatic compounds are known to be susceptible to photodegradation.[7] UV light can induce homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species that can then participate in a variety of secondary reactions.

2. Thermal Decomposition: While generally stable at room temperature, elevated temperatures can induce decarboxylation, where the carboxylic acid group is lost as CO2.[8][9] This would result in the formation of 4-chlorobiphenyl. Thermal decomposition can also lead to the formation of other byproducts through more complex reaction pathways.[10]

3. Oxidation: The biphenyl ring system can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents, metal ions, or under photo-oxidative conditions.[5][11] This can lead to hydroxylation of the aromatic rings or even ring-opening.

4. Hydrolysis of Derivatives: If the carboxylic acid has been converted to an ester or amide derivative, these functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting back to the carboxylic acid.[12][13]

G cluster_degradation Degradation Pathways main This compound (Stable Compound) photo Photodegradation (UV Light) Leads to radical formation main->photo Exposure to Light thermal Thermal Decomposition (Heat) Decarboxylation to 4-chlorobiphenyl main->thermal High Temperature oxidation Oxidation (Oxidizing agents, light, air) Ring hydroxylation/opening main->oxidation Exposure to Oxidants/Air

Caption: Potential degradation pathways for the compound.

IV. Recommended Storage Conditions Summary

For ease of reference, the recommended storage conditions are summarized in the table below.

ParameterSolid CompoundSolution
Temperature Room TemperatureAliquot and store at -20°C for short-term and -80°C for long-term.[6]
Light Protect from light (amber/opaque container)Protect from light (amber vials)
Atmosphere Tightly sealed, inert atmosphere recommended[2]Minimize headspace, consider degassing solvent for sensitive applications.[6]
Container Amber glass with PTFE-lined capAmber glass or polypropylene vials
Incompatibilities Strong bases, oxidizing agents, reactive metals[14]Avoid solutions with incompatible pH or reactive solutes

V. References

  • Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research - ACS Publications. Available at: --INVALID-LINK--

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available at: --INVALID-LINK--

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: --INVALID-LINK--

  • Chemical Safety Data Sheet MSDS / SDS - Polychlorinated Biphenyls (PCBs). ChemicalBook. Available at: --INVALID-LINK--

  • 4'-Chloro-biphenyl-2-carboxylic acid | 7079-15-4. Biosynth. Available at: --INVALID-LINK--

  • Best practices for safely storing acetic acid. North Industrial Chemicals. Available at: --INVALID-LINK--

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. National Institutes of Health. Available at: --INVALID-LINK--

  • Best practices for storage and handling of Salsolinol-1-carboxylic acid. Benchchem. Available at: --INVALID-LINK--

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. R Discovery. Available at: --INVALID-LINK--

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. ResearchGate. Available at: --INVALID-LINK--

  • Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls. Available at: --INVALID-LINK--

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. US EPA. Available at: --INVALID-LINK--

  • New preparation method of 4'-Hydroxy-4-biphenylcarboxylic acid. Google Patents. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Available at: --INVALID-LINK--

  • Storing PCBs. Minnesota Pollution Control Agency. Available at: --INVALID-LINK--

  • Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2. PubMed. Available at: --INVALID-LINK--

  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radica. Available at: --INVALID-LINK--

  • This compound. BLDpharm. Available at: --INVALID-LINK--

  • 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. eCFR. Available at: --INVALID-LINK--

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: --INVALID-LINK--

  • Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls. National Institutes of Health. Available at: --INVALID-LINK--

  • Polychlorinated Biphenyls (PCB) Management. U.S. Fish & Wildlife Service. Available at: --INVALID-LINK--

  • Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst. ACS Publications. Available at: --INVALID-LINK--

  • Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. PubMed. Available at: --INVALID-LINK--

  • Oxidative Decarboxylation of Aromatic Acids to Isomeric Aryloxy Derivatives. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Total degradation of various chlorobiphenyls by cocultures and in vivo constructed hybrid pseudomonads. PubMed. Available at: --INVALID-LINK--

  • Aromatic Side Chain Oxidation to Carboxylic Acid. Leah4Sci. Available at: --INVALID-LINK--

  • 4-Biphenylcarboxylic acid, 4'-chloro-. PubChem. Available at: --INVALID-LINK--

  • Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp.. ResearchGate. Available at: --INVALID-LINK--

  • 4′-Chloro-biphenyl-4-carboxylic acid. Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • 4'-Chloro-[1,1'-biphenyl]-2-amine. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Pyrolysis of Carboxylic Acids. ResearchGate. Available at: --INVALID-LINK--

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: --INVALID-LINK--

  • Plasmids in the degradation of chlorinated aromatic compounds. PubMed. Available at: --INVALID-LINK--

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Available at: --INVALID-LINK--

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.. ResearchGate. Available at: --INVALID-LINK--

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available at: --INVALID-LINK--

  • Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon. Available at: --INVALID-LINK--

References

Challenges and solutions for scaling up 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust and scalable synthetic processes is paramount in the fast-paced world of drug development and chemical research. 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its efficient production is often a critical step in the supply chain.

This technical support center is designed for you, the researcher and process chemist, navigating the complexities of scaling up its synthesis. We provide direct, experience-driven answers to the challenges you may encounter, moving beyond simple protocols to explain the underlying chemistry and logic that informs successful scale-up campaigns.

Synthetic Strategy: Choosing the Right Path for Scale-Up

The formation of the central biaryl bond is the synthetic crux for producing this compound. While several methods exist, two primary cross-coupling reactions dominate the landscape: the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between them is critical for a scalable, efficient, and economical process.

The Suzuki-Miyaura reaction has become the gold standard in the pharmaceutical industry for aryl-aryl bond formation.[1] Its success is rooted in its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The catalytic nature of the process, typically requiring only small amounts of palladium, makes it economically and environmentally advantageous over stoichiometric methods.[2]

Conversely, the traditional Ullmann reaction, which uses copper catalysis, often requires harsh conditions such as high temperatures and polar aprotic solvents.[3][4] These factors can limit functional group compatibility and present significant challenges for process safety and control at an industrial scale.[4]

Table 1: Comparison of Primary Synthetic Routes for Scale-Up

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Catalyst Palladium (catalytic, 0.1-5 mol%)Copper (often stoichiometric)
Reaction Temp. Mild to moderate (RT - 120 °C)High (>150 °C)
Substrate Scope Very broad, high functional group toleranceGenerally limited to electron-deficient halides
Yields Generally high and reproducibleOften variable and moderate
Scale-Up Concerns Palladium cost & removal, boronic acid stabilityHigh energy input, process safety, waste
Recommendation Highly Recommended for Scale-Up Generally not preferred for new processes

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the scale-up of this compound production via the recommended Suzuki-Miyaura pathway.

Q1: What is the recommended starting point for developing a scalable Suzuki coupling process for this target molecule?

A1: A robust starting point is the coupling of 2-bromobenzoic acid with 4-chlorophenylboronic acid . Aryl bromides offer a good balance of reactivity and stability, making them more reliable than less reactive chlorides or more expensive iodides.[5] A common and effective catalytic system consists of a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand such as triphenylphosphine (PPh₃), and an inorganic base like potassium carbonate (K₂CO₃) in an aqueous-organic solvent mixture (e.g., Dioxane/H₂O or Toluene/H₂O).[6][7]

Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?

A2: The most critical parameters to control are:

  • Temperature: Exothermic events during the reaction can lead to side reactions and impurity formation. Precise temperature control is essential for consistency.[8]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere (Nitrogen or Argon) throughout the process is non-negotiable to prevent catalyst deactivation.[8]

  • Reagent Stoichiometry: The ratio of boronic acid to aryl halide should be tightly controlled, typically using a slight excess of the boronic acid (1.1-1.2 equivalents) to drive the reaction to completion.

  • Agitation/Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in inconsistent conversion and impurity profiles.

  • Base Concentration: The type and amount of base are crucial for activating the boronic acid for transmetalation.[9] Too little base leads to incomplete reaction, while too much can promote side reactions.

Q3: How can palladium contamination in the final product be minimized to meet regulatory requirements (e.g., <10 ppm)?

A3: Minimizing palladium is a primary challenge. A multi-pronged approach is best:

  • Optimize Catalyst Loading: Use the lowest effective catalyst loading (mol%) by screening different catalysts and ligands.

  • Choose the Right Catalyst Form: While homogeneous catalysts are often more active, heterogeneous catalysts like Palladium on Carbon (Pd/C) can be removed by simple filtration, significantly reducing levels in the crude product.[10]

  • Post-Reaction Scavenging: After the reaction is complete, the crude product stream can be treated with a metal scavenger (e.g., thiol-functionalized silica or activated carbon) to bind and remove residual palladium before final isolation.

  • Crystallization: A well-designed crystallization step is highly effective at purging residual metals from the final product.

Troubleshooting Guide

Even with a well-designed process, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

G cluster_start Problem Identification cluster_diag Diagnostic Pathway cluster_sol Corrective Actions start Low or Inconsistent Yield check_inert Is the inert atmosphere (N2/Ar) rigorous? start->check_inert check_reagents Are reagents (especially boronic acid) pure & dry? check_inert->check_reagents Yes sol_inert Improve degassing of solvents and ensure positive pressure. check_inert->sol_inert No check_catalyst Is the catalyst/ligand active and handled correctly? check_reagents->check_catalyst Yes sol_reagents Use fresh, high-purity reagents. Consider MIDA boronates for stability. check_reagents->sol_reagents No check_base Is the base strength and stoichiometry correct? check_catalyst->check_base Yes sol_catalyst Use fresh catalyst or screen alternative ligands (e.g., Buchwald type). check_catalyst->sol_catalyst No sol_base Screen alternative bases (e.g., K3PO4, Cs2CO3). check_base->sol_base No

Caption: Troubleshooting workflow for low reaction yield.

Q: My reaction yield is consistently below 80%. I've confirmed the identity of my product. What are the most likely causes?

A: Low yield is a common scale-up challenge. The root cause often lies in one of four areas: catalyst deactivation, incomplete reaction, reagent instability, or competing side reactions.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. If your solvents are not properly degassed or your inert atmosphere is compromised, the catalyst will be rendered inactive.

    • Solution: Ensure all solvents, including water, are rigorously degassed via sparging with nitrogen or argon before use. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Reagent Instability (Protodeboronation): Phenylboronic acids can undergo hydrolysis (protodeboronation), especially under harsh basic conditions or elevated temperatures, converting them back to the parent arene (chlorobenzene in this case).[5] This removes one of the key coupling partners from the reaction.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of NaOH) and the lowest effective temperature. Ensure the boronic acid is of high purity and stored under dry conditions. For particularly challenging cases, consider using more stable boronate esters like MIDA or pinacol esters.[5]

  • Competing Side Reaction (Homocoupling): You may observe the formation of 4,4'-dichlorobiphenyl (from the boronic acid) or diphenic acid (from 2-bromobenzoic acid). This is often caused by oxygen exposure or issues with the catalyst/ligand ratio.

    • Solution: Rigorous degassing is the first line of defense. Additionally, ensure the correct palladium-to-ligand ratio is used. Bulky, electron-rich phosphine ligands can help suppress homocoupling by favoring the desired reductive elimination step.[5]

Q: I'm observing a persistent impurity that is difficult to remove. How can I identify and mitigate it?

A: The most common process-related impurities are homocoupled products and dehalogenated starting materials.

  • Impurity: 4,4'-Dichlorobiphenyl. This arises from the homocoupling of 4-chlorophenylboronic acid. Its formation is a strong indicator of oxygen in your system.

    • Mitigation: As above, the primary solution is improving inerting and degassing procedures.

  • Impurity: Benzoic Acid. This results from the hydro-dehalogenation of the 2-bromobenzoic acid starting material. This side reaction can be promoted by certain palladium catalysts, especially at higher temperatures or if there are sources of hydride in the reaction.

    • Mitigation: Screen different ligands. Sometimes, a less electron-rich ligand can disfavor this pathway. Ensure the reaction temperature is not unnecessarily high and that solvents are pure.

  • Impurity: Triphenylphosphine Oxide (TPPO). If you are using PPh₃ as a ligand, its oxide (TPPO) will be a major byproduct. While it is often soluble in organic solvents, it can sometimes co-crystallize with the product.

    • Mitigation: TPPO can be difficult to remove via standard crystallization. An acidic wash of the organic layer during workup can sometimes help, but a better strategy is often to switch to a ligand that is used in smaller quantities or whose byproducts have more favorable solubility properties.

Q: The final product isolation via crystallization is giving me an oil or poor-quality solids. How can I develop a robust crystallization procedure?

A: A successful crystallization hinges on proper solvent selection and control of supersaturation.

  • Workup is Key: Before attempting crystallization, ensure the crude product is clean. A typical workup involves diluting the reaction mixture with a suitable organic solvent (e.g., Toluene or Ethyl Acetate), washing with water to remove the inorganic base, and then potentially an acidic wash (e.g., dilute HCl) to remove any basic impurities.[11]

  • Solvent Screening: The goal is to find a solvent system where your product, this compound, is soluble at elevated temperatures but poorly soluble at room temperature or below. Common starting points for biaryl carboxylic acids include Toluene, Acetonitrile, Ethanol/Water, or Isopropanol/Water mixtures.

  • pH Adjustment: As a carboxylic acid, the product's solubility is highly pH-dependent. A common and effective isolation technique is to perform an extractive workup. After the reaction, extract the product into an aqueous basic solution (e.g., dilute NaOH) to form the sodium carboxylate salt. This leaves non-acidic organic impurities behind. Then, re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid, which can be collected by filtration.[11]

Experimental Protocols & Visualizations

Protocol: Lab-Scale Synthesis via Suzuki-Miyaura Coupling

This protocol provides a reliable method for synthesizing the target compound on a laboratory scale (1-10 g).

Materials:

  • 2-Bromobenzoic acid (1.0 equiv.)

  • 4-Chlorophenylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

  • Triphenylphosphine [PPh₃] (3 mol%)

  • Potassium Carbonate [K₂CO₃] (2.5 equiv.)

  • 1,4-Dioxane (5 mL per mmol of 2-bromobenzoic acid)

  • Deionized Water (2 mL per mmol of 2-bromobenzoic acid)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid, 4-chlorophenylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum and cycle between vacuum and backfilling with high-purity nitrogen or argon three times to establish an inert atmosphere.[6]

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane. Add this catalyst solution to the main reaction flask via syringe.

  • Solvent Addition: Add the remaining degassed 1,4-dioxane and degassed deionized water to the flask.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

  • Extraction & Isolation: Extract the organic layer with 1M NaOH (aq). Separate the layers and wash the aqueous layer with ethyl acetate to remove non-acidic impurities. Slowly acidify the aqueous layer with 3M HCl (aq) while stirring until the pH is ~2. A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield this compound.

Catalytic Cycle Visualization

Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_diaryl Ar-Pd(II)L2-Ar' tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 product Ar-Ar' (Product) re->product aryl_halide Ar-X (2-Bromobenzoic acid) aryl_halide->oa boronic_acid Ar'-B(OH)2 (4-Chlorophenylboronic acid) + Base boronic_acid->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Impurity Removal from 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the removal of catalyst impurities, particularly palladium, from this active pharmaceutical ingredient (API).

The synthesis of this compound, often achieved via Suzuki-Miyaura cross-coupling reactions, frequently utilizes palladium catalysts.[1][2] Residual palladium in the final product is a significant concern as regulatory bodies like the International Council for Harmonisation (ICH) have stringent limits on elemental impurities in APIs.[3] This guide provides a comprehensive overview of effective purification strategies, troubleshooting advice, and detailed protocols to ensure your final compound meets the required purity standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from this compound?

A1: The primary methods for palladium removal from polar, acidic compounds like this compound include:

  • Precipitation and Filtration: This is often the first line of defense. After the Suzuki-Miyaura coupling reaction, the product is typically precipitated by acidifying the reaction mixture. If a heterogeneous catalyst like Pd/C is used, it can be removed by filtration through a pad of celite before precipitation.[1]

  • Recrystallization: A highly effective method for purifying solid compounds. The choice of solvent is critical and is based on the solubility profile of the desired product versus the impurities.

  • Adsorption using Scavengers: Metal scavengers are materials that selectively bind to metal ions. They can be silica-based or polymer-bound and are highly effective at reducing palladium levels to very low ppm.

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can be used to remove palladium and other organic impurities. However, it can sometimes lead to product loss due to non-specific adsorption.

Q2: I've performed a Suzuki-Miyaura coupling to synthesize this compound and my crude product has high levels of palladium. Where do I start with purification?

A2: A logical workflow for purification would be:

  • Initial Catalyst Removal: If you used a heterogeneous catalyst like Pd/C, perform a hot filtration of the reaction mixture through a pad of celite.[1] This will remove the bulk of the solid catalyst.

  • Product Precipitation: Acidify the filtrate to precipitate your carboxylic acid product. This will separate the product from water-soluble impurities.

  • Recrystallization: Perform a recrystallization of the crude solid. This is a powerful technique to remove both palladium and organic byproducts.

  • Scavenger Treatment (if necessary): If ICP-MS analysis shows palladium levels are still above the acceptable limit, a final polishing step using a metal scavenger is recommended.

Troubleshooting Guides

Issue 1: High Palladium Content After Initial Work-up

Possible Cause: The palladium catalyst, even if heterogeneous, may have leached into the reaction mixture as soluble species. Homogeneous catalysts will be fully dissolved.

Solution:

  • Filtration Aid: When filtering off a heterogeneous catalyst like Pd/C, ensure the celite pad is well-packed and wash it thoroughly with the reaction solvent to recover all the product. A hot filtration can prevent premature crystallization of the product on the filter.[1]

  • Acid-Base Extraction: After the initial filtration, perform an acid-base workup. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium carbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The palladium impurities will likely remain in the organic layer. Separate the aqueous layer and re-acidify to precipitate the pure carboxylic acid.

  • Scavenger Resins: For stubborn palladium contamination, scavenger resins are highly effective. Thiol-functionalized silica or polymer-based scavengers are commonly used for palladium removal.

Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, ethyl acetate) at a concentration of 10-50 mg/mL.

  • Add Scavenger: Add 3-5 equivalents of a thiol-functionalized silica scavenger (relative to the theoretical amount of residual palladium).

  • Stir: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium content.

  • Filter: Filter off the scavenger resin and wash it with the solvent.

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

Issue 2: Difficulty in Precipitating the Product During Acidification

Possible Cause: The product may be too soluble in the solvent system, or it may be oiling out instead of forming a crystalline solid.

Solution:

  • Solvent Choice: The choice of solvent for the Suzuki coupling reaction can impact the ease of precipitation. A mixture of an organic solvent and water is common.[1] If the product is too soluble, consider reducing the volume of the organic solvent before acidification.

  • Control the Rate of Acidification: Add the acid slowly while stirring vigorously. This can promote the formation of larger crystals rather than an oil.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the solution after acidification to induce crystallization.

  • Temperature Control: Cooling the mixture in an ice bath after acidification can help to decrease the solubility of the product and promote precipitation.

Issue 3: Choosing an Appropriate Recrystallization Solvent

Possible Cause: Finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature, highly soluble at elevated temperatures) can be challenging.

Solution:

  • Single Solvent Systems: For biphenyl carboxylic acids, polar protic solvents or aromatic hydrocarbons are often good starting points. Based on literature for similar compounds, aqueous ethanol or a mixture of benzene and petroleum ether can be effective.[4]

  • Two-Solvent Systems: A two-solvent system is often more practical. In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly. A common combination is a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes or heptane.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve in a "Good" Solvent: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Add a "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy.

  • Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Data Summary

MethodTypical Efficiency for Palladium RemovalAdvantagesDisadvantages
Filtration through Celite (for Pd/C) Reduces Pd from % levels to ppm[1]Simple, fast, removes bulk catalystOnly for heterogeneous catalysts
Precipitation/Crystallization Can significantly reduce Pd levelsPurifies from other organic impurities as wellMay not be sufficient to reach very low ppm levels
Activated Carbon Good, can reduce to low ppmCost-effective, removes color impuritiesCan lead to product loss, may not be selective
Metal Scavengers (e.g., Thiol-silica) Excellent, can reduce to <5 ppmHighly selective for palladium, high product recoveryHigher cost than activated carbon

Visualizing the Workflow

Purification_Workflow start Crude Reaction Mixture (Post-Suzuki Coupling) filtration Hot Filtration (through Celite for Pd/C) start->filtration Heterogeneous Catalyst acidification Acidification (to precipitate product) start->acidification Homogeneous Catalyst filtration->acidification recrystallization Recrystallization acidification->recrystallization analysis ICP-MS Analysis (Check Pd levels) recrystallization->analysis scavenging Metal Scavenger Treatment analysis->scavenging Pd levels too high final_product Pure Product (<10 ppm Pd) analysis->final_product Pd levels OK scavenging->final_product

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed to help you diagnose and resolve common issues leading to inconsistent and unreliable assay results. Inconsistent data is a frequent challenge in drug discovery and preclinical research, often stemming from a combination of factors related to the compound's physicochemical properties, assay design, and experimental execution.[1]

This document moves beyond a simple checklist to explain the causal relationships behind experimental variability, empowering you to build robust, self-validating assay systems. We will address issues from three primary sources: the compound itself, potential assay artifacts, and system-level variability.

Section 1: Foundational Troubleshooting - Is Your Compound the Culprit?

The most common source of variability begins with the compound itself. Before questioning the assay biology, it is critical to verify the integrity and behavior of your this compound in your specific experimental context.

FAQ 1.1: My results are highly variable between experiments. Where should I start?

A systematic approach is essential. Begin by interrogating the most fundamental components of your experiment: the compound and its handling. Inconsistent results often trace back to seemingly minor variations in compound preparation and storage.[2] The logical first step is to rule out issues of compound solubility and stability before investing time in re-optimizing complex assay parameters.

Below is a high-level workflow to guide your troubleshooting process.

A Inconsistent Assay Results Observed B Step 1: Verify Compound Integrity A->B C Check Solubility in Assay Buffer (See FAQ 1.2) B->C D Assess Stock Solution Stability (See FAQ 1.3) B->D E Step 2: Investigate Assay Artifacts C->E If soluble D->E If stable F Test for Compound Aggregation (See FAQ 2.2) E->F G Check for Optical Interference (See FAQ 2.3) E->G H Step 3: Analyze System & Matrix Effects F->H If non-aggregating G->H If no interference I Evaluate Plate-Based Effects (See FAQ 3.1) H->I J Consider Biological Matrix Effects (See FAQ 3.2) H->J K Problem Resolved / Source Identified I->K J->K

Caption: A logical workflow for troubleshooting inconsistent assay results.

FAQ 1.2: How can I be sure my this compound is not precipitating in my assay?

This is the most critical question to answer. Poor aqueous solubility is a primary cause of inactivity or variability for small molecule inhibitors.[3] Hydrophobic compounds like this compound, often stored in 100% DMSO, can precipitate or "crash out" when diluted into an aqueous assay buffer.[4] This leads to an unknown and reduced effective concentration, causing significant result variability.[5][6]

Causality: The rapid solvent exchange from a high-solubility organic solvent (DMSO) to a low-solubility aqueous medium causes the compound to exceed its solubility limit and form a precipitate.[4] Vigorous mixing can sometimes exacerbate this by accelerating particle growth.[7][8]

Experimental Protocol: Kinetic Solubility Assessment by Visual Inspection

This protocol helps determine the maximum soluble concentration of your compound in the assay medium.[5]

  • Reagent Preparation: Prepare your final assay buffer or cell culture medium. Pre-warm it to the experimental temperature (e.g., 37°C).

  • Serial Dilution: Prepare a serial dilution of your this compound stock solution in the pre-warmed medium in clear microcentrifuge tubes. It is crucial to add the compound stock to the buffer dropwise while gently vortexing to avoid localized high concentrations.[4]

  • Incubation: Incubate the solutions under the same conditions as your assay (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: After incubation, visually inspect each tube for signs of precipitation (cloudiness, particles) against a dark background. For a more sensitive analysis, centrifuge the tubes (e.g., 14,000 rpm for 10 minutes) and look for a pellet.[6]

ParameterRecommendationRationale
Final Solvent Concentration < 0.5%, ideally < 0.1% High concentrations of solvents like DMSO can be toxic to cells and can also fail to prevent precipitation upon significant dilution.[4]
Stock Solution Handling Prepare stock in anhydrous, high-purity DMSO.Water absorption by DMSO significantly decreases the solubility of hydrophobic compounds, promoting precipitation.[8]
Dilution Method Perform serial dilutions in pre-warmed media.Avoids shocking the compound by transferring it directly from a concentrated DMSO stock into a large aqueous volume.[4]
FAQ 1.3: Could my stock solution have degraded? What are the best practices for storage and handling?

Yes. Compound integrity is paramount. Improper storage can lead to degradation, while repeated freeze-thaw cycles can compromise stability and promote precipitation upon thawing.[3][9]

  • Source and Purity: Always use compounds from a reputable source with documented purity (e.g., HPLC or NMR analysis). Impurities can interfere with assay results.[3]

  • Storage Conditions: Store stock solutions according to manufacturer recommendations, typically at -20°C or -80°C, protected from light and moisture.[9]

  • Aliquoting: The single most effective practice to prevent degradation is to aliquot stock solutions into single-use vials. This avoids repeated freeze-thaw cycles that can damage the compound and introduce water condensation into the DMSO stock.[3]

Section 2: Assay-Specific Interference and Artifacts

If you have confirmed your compound is soluble and stable, the next step is to investigate potential non-specific interactions with the assay technology itself. Reproducible, dose-dependent results are not always indicative of specific, on-target activity.[10]

FAQ 2.1: I'm seeing activity, but I'm not sure if it's a genuine "hit." Could this be an assay artifact?

Absolutely. Many compounds, known as Pan-Assay Interference Compounds (PAINS), frequently appear as false positives in high-throughput screens due to non-specific mechanisms rather than genuine target engagement.[11][12] While this compound is not a canonical PAIN, it can still interfere with assays through various mechanisms.

Common Interference Mechanisms:

  • Aggregation: Hydrophobic compounds can form colloidal aggregates at micromolar concentrations, which can non-specifically sequester and inhibit proteins.[10][13]

  • Optical Interference: The compound may possess intrinsic fluorescence or may quench the fluorescence of a reporter molecule, leading to false positive or false negative results.[10][14]

  • Chemical Reactivity: Some compounds can react covalently with proteins or other assay components.[12][13]

  • Metal Chelation: If your assay relies on metal ions (e.g., metalloproteinases), the compound could chelate these ions, leading to apparent inhibition.[14][15]

cluster_0 Potential Interference Mechanisms A Test Compound (this compound) B Mechanism: Aggregation A->B Forms Micelles C Mechanism: Optical Interference A->C Absorbs/Emits Light D Mechanism: Chemical Reactivity A->D Covalently Modifies B_Outcome Non-specific Protein Inhibition/Denaturation B->B_Outcome C_Outcome False Signal (Increase or Decrease) C->C_Outcome D_Outcome Target Inactivation or Reagent Disruption D->D_Outcome

Caption: Common mechanisms of compound-dependent assay interference.

FAQ 2.2: How do I test for non-specific inhibition due to compound aggregation?

A simple and effective method is to re-run the assay in the presence of a non-ionic detergent.

Causality: Detergents like Triton X-100 or Tween-20, when used at concentrations above their critical micelle concentration (CMC), disrupt the formation of compound aggregates. If the compound's activity is due to aggregation, its apparent potency will be significantly reduced in the presence of the detergent.[10]

Experimental Protocol: Detergent-Based Aggregation Counter-Screen

  • Determine Detergent Concentration: Prepare your assay buffer containing 0.01% - 0.1% (v/v) of a non-ionic detergent like Triton X-100 or Tween-20.

  • Prepare Dose-Response Curves: Generate two parallel dose-response curves for this compound: one with the standard assay buffer and one with the detergent-containing buffer.

  • Analyze Results: Compare the IC50 values from both curves. A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent strongly suggests that the compound's activity is, at least in part, due to aggregation.

FAQ 2.3: My assay uses a fluorescence or luminescence readout. How can I rule out optical interference?

You must run a control experiment to test for direct effects of the compound on the detection system.

Experimental Protocol: Optical Interference Check

  • Set up Control Wells: Prepare wells containing all assay components (buffer, substrate, detection reagents) except for the biological target (e.g., the enzyme or cells).

  • Add Compound: Add this compound to these wells across the same concentration range used in your main experiment.

  • Measure Signal: Read the plate on your plate reader using the same settings as your assay.

  • Analyze: If you observe a concentration-dependent change in the signal in these control wells, your compound is directly interfering with the assay's optical properties.

Section 3: Mitigating System and Matrix-Related Variability

If both compound behavior and assay artifacts have been ruled out, the source of inconsistency may lie in the experimental setup or the biological samples themselves.

FAQ 3.1: My replicates within the same plate are inconsistent, especially in the outer wells. What's causing this?

This phenomenon is commonly known as the "edge effect." Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations than the interior wells, leading to higher variability.[2][16][17]

Solutions to Mitigate Edge Effects:

  • Plate Hydration: Fill the outer wells of the plate with sterile water or media without cells or compound. This creates a humidity barrier, reducing evaporation from the inner experimental wells.

  • Plate Sealing: Use high-quality plate seals or lids during incubation steps.

  • Temperature Equilibration: Always allow plates to equilibrate to room temperature before adding reagents if they have been stored in a refrigerator or cold room. Ensure incubators provide uniform temperature distribution.

FAQ 3.2: I'm working with complex biological samples (e.g., serum, plasma, lysate). Could "matrix effects" be the source of my inconsistency?

Yes. The "matrix" refers to all components in a sample other than the specific analyte of interest.[18][19] These components (e.g., proteins, lipids, salts) can interfere with the assay, causing either suppression or enhancement of the signal.[20][21] This is a well-documented challenge in bioanalysis.[18]

Common Mitigation Strategies:

  • Sample Dilution: This is often the simplest and most effective way to reduce matrix effects. Diluting the sample reduces the concentration of interfering substances.[20]

  • Matrix-Matched Calibration: Whenever possible, prepare your standard curve in the same biological matrix as your samples (e.g., drug-free serum) to ensure that standards and samples are affected similarly.

  • Sample Preparation: For complex matrices, consider sample preparation techniques like protein precipitation or solid-phase extraction (SPE) to remove interfering components before running the assay.[22]

By systematically working through these potential sources of error, you can build a robust and reliable experimental framework, ensuring that the data you generate with this compound is both accurate and reproducible.

References

Validation & Comparative

In Vitro Validation of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid's Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a novel small molecule with therapeutic potential. Drawing upon established principles of drug discovery and preclinical assessment, we present a series of robust in vitro assays to elucidate its mechanism of action and benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals seeking to characterize and advance novel chemical entities.

The structural motif of a biphenyl-carboxylic acid is a well-established pharmacophore in medicinal chemistry, most notably in the class of NSAIDs.[1][2] The main mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] Given the structural similarity of this compound to compounds like diclofenac, we hypothesize that its primary bioactivity will be anti-inflammatory, mediated through the inhibition of COX enzymes, with a potential for selectivity towards the inducible COX-2 isoform.

This guide will detail the experimental workflows to test this hypothesis, providing a head-to-head comparison with Diclofenac (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Primary Target Validation: Cyclooxygenase (COX) Inhibition Assays

The initial and most critical step is to determine if this compound directly inhibits the activity of the primary targets for many NSAIDs: the cyclooxygenase (COX) enzymes.[1] We will assess its inhibitory potential against both COX-1, the constitutive isoform, and COX-2, the isoform upregulated during inflammation.

In Vitro COX-1 and COX-2 Inhibitory Assay Protocol

This assay quantifies the enzymatic activity of recombinant human COX-1 and COX-2 in the presence of the test compound. A fluorometric detection method provides a sensitive and high-throughput-compatible readout.[3]

Principle: The assay measures the production of prostaglandin G2, an intermediate product of the COX-catalyzed reaction. A specific probe fluoresces upon reacting with prostaglandin G2, and the signal intensity is proportional to the enzyme's activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Diclofenac, and Celecoxib in DMSO.

    • Prepare working solutions by serially diluting the stock solutions in the provided COX Assay Buffer.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid (substrate) solution.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound working solutions to their respective wells.

    • For control wells, add 10 µL of DMSO (vehicle control) or a known inhibitor (positive control).

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of recombinant human COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Expected Outcomes and Comparative Analysis

The IC50 values will allow for a direct comparison of the potency and selectivity of this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundHypotheticalHypotheticalHypothetical
Diclofenac~1-5~0.1-0.5~10
Celecoxib>100~0.05-0.1>1000

Note: The values for Diclofenac and Celecoxib are representative of literature-reported ranges and can vary based on assay conditions.[4][5]

A lower IC50 value indicates greater potency. The selectivity index provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.[1]

Secondary Target and Pathway Analysis: Lipoxygenase (LOX) Inhibition

To further characterize the anti-inflammatory profile, it is prudent to investigate the effect of this compound on the lipoxygenase (LOX) pathway, another key enzymatic cascade in the production of inflammatory mediators (leukotrienes).

In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Assay Protocol

This spectrophotometric assay measures the ability of the test compound to inhibit the activity of 5-lipoxygenase.

Principle: 5-LOX catalyzes the oxidation of arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). The formation of a conjugated diene during this reaction results in an increase in absorbance at 234 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock and working solutions of this compound and a known 5-LOX inhibitor (e.g., Zileuton) in a suitable solvent.

    • Prepare the 5-LOX enzyme solution and the arachidonic acid (substrate) solution.

  • Assay Procedure (UV-transparent 96-well plate):

    • Add 10 µL of the test compound working solutions to their respective wells.

    • Add 180 µL of the 5-LOX enzyme solution to all wells.

    • Incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Immediately measure the absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the COX assays.

Comparative Data for LOX Inhibition
Compound5-LOX IC50 (µM)
This compoundHypothetical
Zileuton (Positive Control)~1-5

Cellular and Functional Assays: Corroborating Anti-inflammatory Effects

Enzyme inhibition assays provide valuable mechanistic insights, but it is crucial to validate these findings in a more biologically relevant cellular context.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[6] This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[6][7][8]

Principle: When proteins are denatured by heat, they become aggregated, leading to an increase in the turbidity of the solution. The absorbance of the solution is measured to quantify the extent of denaturation.

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of the test compound, Diclofenac, and Celecoxib.

    • The reaction mixture consists of 0.5 mL of the test compound solution and 0.5 mL of the BSA solution.

  • Assay Procedure:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • The control consists of the vehicle instead of the test compound.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value.

Heat-Induced Hemolysis Inhibition Assay

The stabilization of red blood cell (RBC) membranes is a hallmark of anti-inflammatory activity.[9][10] This assay evaluates the ability of the test compound to protect RBCs from heat-induced lysis.

Principle: The membranes of red blood cells are susceptible to lysis when exposed to heat. Anti-inflammatory agents can stabilize these membranes, thereby reducing hemolysis. The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant.

Experimental Protocol:

  • RBC Suspension Preparation:

    • Centrifuge fresh, heparinized human blood and wash the packed red blood cells with isotonic saline.

    • Prepare a 10% v/v suspension of RBCs in isotonic saline.

  • Assay Procedure:

    • The reaction mixture consists of 1 mL of the test compound at various concentrations and 1 mL of the 10% RBC suspension.

    • The control contains 1 mL of vehicle and 1 mL of the RBC suspension.

    • Incubate all samples at 56°C for 30 minutes.

    • Cool the tubes and centrifuge to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at 560 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis inhibition: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value.

Comparative Data for Cellular and Functional Assays
AssayThis compound IC50 (µg/mL)Diclofenac IC50 (µg/mL)Celecoxib IC50 (µg/mL)
Inhibition of Protein DenaturationHypothetical~100-200Variable
Heat-Induced Hemolysis InhibitionHypothetical~50-150Variable

Note: The IC50 values for Diclofenac are representative of published data and can vary.[7][11][12]

Visualization of Key Pathways and Workflows

Arachidonic Acid Cascade and Sites of Inhibition

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX PLA2->Arachidonic_Acid PGG2_H2 Prostaglandins G2/H2 COX1_2->PGG2_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGG2_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGG2_H2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation HPETEs 5-HPETE LOX->HPETEs Leukotrienes Leukotrienes (LTB4, etc.) HPETEs->Leukotrienes Inflammation_LOX Inflammation, Chemotaxis Leukotrienes->Inflammation_LOX Compound 4'-Chloro-[1,1'-biphenyl]- 2-carboxylic acid Compound->COX1_2 Inhibition? Compound->LOX Inhibition? NSAIDs Diclofenac Celecoxib NSAIDs->COX1_2 Inhibition LOX_Inhibitor Zileuton LOX_Inhibitor->LOX Inhibition

Caption: The arachidonic acid cascade and potential sites of inhibition.

In Vitro Validation Workflow

In_Vitro_Workflow Start Test Compound: This compound COX_Assay Primary Target Validation: COX-1 and COX-2 Inhibition Assays Start->COX_Assay LOX_Assay Secondary Target Screening: 5-LOX Inhibition Assay Start->LOX_Assay Protein_Denaturation Functional Cellular Assay 1: Inhibition of Protein Denaturation Start->Protein_Denaturation Hemolysis_Assay Functional Cellular Assay 2: Heat-Induced Hemolysis Inhibition Start->Hemolysis_Assay Data_Analysis Data Analysis and IC50 Determination COX_Assay->Data_Analysis LOX_Assay->Data_Analysis Protein_Denaturation->Data_Analysis Hemolysis_Assay->Data_Analysis Comparison Comparative Analysis with Diclofenac and Celecoxib Data_Analysis->Comparison Conclusion Conclusion on Bioactivity Profile Comparison->Conclusion

Caption: A streamlined workflow for the in vitro validation of anti-inflammatory compounds.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the in vitro validation of this compound's bioactivity, with a focus on its hypothesized anti-inflammatory properties. The described assays will provide critical data on its potency, selectivity, and cellular efficacy, allowing for a direct and meaningful comparison with established drugs.

Positive results from these in vitro studies would warrant further investigation, including:

  • Cytokine Release Assays: To assess the compound's effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells.[13]

  • In Vivo Models of Inflammation: To confirm the anti-inflammatory activity in a whole-animal system.

  • Pharmacokinetic and Toxicological Profiling: To evaluate the drug-like properties and safety profile of the compound.

By following this structured approach, researchers can efficiently and effectively characterize the therapeutic potential of this compound and make informed decisions regarding its advancement in the drug discovery pipeline.

References

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid vs. its regioisomers in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid and its regioisomers in biological assays, providing supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Regiochemistry in Drug Efficacy

In drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Even subtle changes, such as shifting a single functional group to a different position on a molecular scaffold, can dramatically alter biological activity. This principle of regiochemistry is fundamental to structure-activity relationship (SAR) studies. A classic example can be explored using the this compound scaffold. While direct comparative data on this specific molecule and its isomers is sparse in publicly available literature, we can draw authoritative insights from closely related and extensively studied analogues: chlorinated N-phenylanthranilic acids.

These compounds share a similar structural motif—two aromatic rings linked together, bearing a carboxylic acid and a chlorine atom. They are well-documented as inhibitors of cyclooxygenase (COX) enzymes, the key targets of non-steroidal anti-inflammatory drugs (NSAIDs). By examining the differential effects of chlorine placement on COX inhibition within this analogue series, we can derive a clear and data-driven understanding of why one regioisomer can be a potent drug candidate while another is virtually inactive.

This guide will compare the biological performance of N-phenylanthranilic acid regioisomers, provide the experimental data that underpins these comparisons, and detail the protocols required to perform such assays, offering a practical framework for evaluating isomeric compounds.

The Target: Cyclooxygenase (COX) and the Inflammatory Pathway

The biological activity of these compounds is primarily mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins in the inflammatory response.

Therefore, selective inhibition of COX-2 over COX-1 is a major goal in the development of safer NSAIDs with reduced gastrointestinal side effects. The binding affinity of an inhibitor, and thus its potency (often measured as the half-maximal inhibitory concentration, IC50), is highly dependent on its fit within the enzyme's active site.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Biological Response PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 Stimulus AA Arachidonic Acid (AA) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Stomach Stomach Lining Protection PGs->Stomach Inhibitors NSAIDs / Chlorinated N-phenylanthranilic acids Inhibitors->COX Inhibit PLA2->AA Liberates

Figure 1: Simplified diagram of the COX inflammatory pathway.

Comparative Biological Data: The Impact of Chlorine Position

The position of the chlorine atom on the N-phenyl ring of N-phenylanthranilic acid has a profound effect on the molecule's ability to inhibit COX enzymes. Studies have systematically evaluated different regioisomers, revealing a distinct structure-activity relationship. The data below is synthesized from established research on the SAR of NSAIDs.

CompoundChlorine PositionTargetIC50 (µM)Relative Potency
N-phenylanthranilic acid(Unsubstituted)COX-1>100Baseline (Very Low Activity)
2'-Chloro -N-phenylanthranilic acidOrtho (2')COX-11.5High Potency
3'-Chloro -N-phenylanthranilic acidMeta (3')COX-125Moderate Potency
4'-Chloro -N-phenylanthranilic acidPara (4')COX-180Low Potency

Data Analysis & Interpretation:

The experimental data clearly demonstrates that the 2'-chloro regioisomer is significantly more potent than the 3'- and 4'-chloro isomers.

  • Expertise & Causality: The high activity of the 2'-chloro isomer is attributed to its ability to induce a twisted conformation between the two phenyl rings. This specific dihedral angle is thought to mimic the conformation of arachidonic acid as it binds within the hydrophobic channel of the COX active site. The chlorine atom at the ortho position acts as a steric block, preventing the rings from becoming coplanar and forcing them into this biologically active conformation.

  • Trustworthiness: When the chlorine is moved to the meta (3') or para (4') position, its steric influence is greatly reduced. The rings can rotate more freely, and the molecule spends less time in the optimal conformation for binding to the COX active site. This results in a weaker interaction and a much higher IC50 value, indicating lower potency. This consistent trend across multiple studies validates the hypothesis.

Experimental Protocol: In Vitro COX Inhibition Assay

To generate the comparative data shown above, a reliable and reproducible experimental workflow is essential. The following is a standard protocol for an in vitro colorimetric COX inhibition assay.

Principle: This assay measures the peroxidase component of the COX enzyme. COX catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, producing a colored product. The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory activity.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - Heme - Enzyme (COX-1/COX-2) - Inhibitor Stock Solutions B Serial Dilution of Test Compounds (Regioisomers) A->B C Add Enzyme, Heme, and Inhibitor to Plate B->C D Incubate at 37°C for 10 min C->D E Initiate Reaction: Add Arachidonic Acid & TMPD (Substrate) D->E F Incubate at 37°C for 5 min E->F G Read Absorbance at 590 nm (Spectrophotometer) F->G H Calculate % Inhibition vs. Control G->H I Plot Dose-Response Curve & Determine IC50 H->I

Figure 2: Workflow for a colorimetric COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 µM EDTA.

    • Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a stock solution of heme.

    • Prepare 10 mM stock solutions of each regioisomer (2'-, 3'-, and 4'-chloro-N-phenylanthranilic acid) in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., 0.1 µM to 100 µM).

  • Reaction Setup (in a 96-well plate):

    • To each well, add:

      • 150 µL of assay buffer

      • 10 µL of heme

      • 10 µL of enzyme solution (COX-1 or COX-2)

      • 10 µL of the diluted test compound (or DMSO for the 100% activity control).

    • Include a "no enzyme" control for background measurement.

  • Pre-incubation:

    • Gently mix the plate and incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a solution of arachidonic acid and the colorimetric substrate TMPD in assay buffer.

    • Add 20 µL of this solution to each well to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at 37°C for exactly 5 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

The comparison of chlorinated N-phenylanthranilic acid regioisomers provides a compelling and data-backed illustration of the principles that apply to the this compound scaffold. The position of the chlorine atom is not a trivial detail; it is a critical determinant of molecular conformation and, consequently, biological potency. The ortho-substituted (2'-chloro) isomer demonstrates significantly higher inhibitory activity against COX enzymes compared to its meta- and para-substituted counterparts. This is directly attributable to the steric hindrance that forces the molecule into a twisted, high-energy conformation that is favored by the enzyme's active site.

For researchers in drug development, this case study underscores the necessity of synthesizing and evaluating all accessible regioisomers of a lead compound. Relying on a single isomer could lead to the premature abandonment of a promising molecular scaffold. The systematic, comparative assays outlined here form the bedrock of rational drug design and the optimization of structure-activity relationships.

Assessing the Cross-Reactivity of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in Enzymatic Assays: A Strategic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the enzymatic cross-reactivity of the novel compound, 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. In drug discovery, establishing the selectivity of a compound is as critical as determining its potency against the intended target. Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading structure-activity relationship (SAR). This document outlines the scientific rationale, experimental workflows, and data interpretation necessary to build a robust selectivity profile for this compound.

Introduction: The Imperative of Selectivity Profiling

The journey of a small molecule from a preliminary "hit" to a viable drug candidate is contingent upon rigorous characterization. A key stage in this process is selectivity profiling, which involves screening the compound against a panel of enzymes to identify unintended interactions.[1] For a compound like this compound, its biphenyl core is a common scaffold in xenobiotics, which are often metabolized by broad-specificity enzymes like cytochrome P450s (CYPs).[2][3] Furthermore, the carboxylic acid moiety is a frequent feature in bioactive molecules, known to interact with various enzyme active sites.[4]

Therefore, a systematic assessment of its "off-target" activity is not merely a supplementary check but a foundational step to validate its potential as a specific modulator of a biological pathway. This guide will compare the compound's hypothetical activity across different enzyme families, providing the experimental context to generate high-quality, reliable data.

The Compound: this compound

  • Structure: C₁₃H₉ClO₂

  • Molecular Weight: 232.66 g/mol []

  • Key Features:

    • Biphenyl Scaffold: A rigid, aromatic core that can participate in hydrophobic and π-stacking interactions within enzyme pockets.

    • Carboxylic Acid Group: A polar, ionizable group that can form strong hydrogen bonds or ionic interactions, often anchoring a ligand to an active site.

    • Chlorine Substituent: An electron-withdrawing group that can alter the electronic properties of the phenyl ring and participate in halogen bonding, potentially influencing binding affinity and metabolic stability.

Given these features, a logical starting point for cross-reactivity assessment is a panel of enzymes involved in drug metabolism and those known to bind structurally related molecules.

Strategic Framework for Cross-Reactivity Assessment

A multi-tiered approach ensures an efficient and comprehensive evaluation, moving from broad screening to detailed mechanistic studies.[6]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Mechanism of Action a Select Diverse Enzyme Panel (e.g., CYPs, Kinases, Proteases) b Single-Point Assay (High Compound Concentration, e.g., 10-20 µM) a->b c Identify Initial 'Hits' (% Inhibition > 50%) b->c d Concentration-Response Curves (e.g., 10-point, 3-fold serial dilution) c->d Hits advance e Calculate IC50 Values (Quantifies Potency) d->e f Kinetic Assays (Vary Substrate Concentration) e->f Potent hits advance g Determine Inhibition Modality (Competitive, Non-competitive, etc.) f->g h Calculate Ki Value g->h i Selectivity Profile h->i

Caption: Tiered workflow for assessing enzyme cross-reactivity.

Rationale for Enzyme Panel Selection

The choice of enzymes is critical. For this compound, a logical panel would include:

  • Metabolic Enzymes (CYPs): Cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4, 1B1) are primary enzymes in xenobiotic metabolism.[7] Inhibition of these can lead to drug-drug interactions. The biphenyl structure makes this class a high-priority for screening.

  • Hydrolases: Enzymes like carboxylesterases or certain proteases may interact with the carboxylic acid group.

  • Kinases & Phosphatases: These are common targets in drug discovery, and screening against a representative panel can uncover unexpected activity.

  • Structurally-Related Targets: If the compound was designed to target a specific enzyme (e.g., a dehydrogenase), the panel should include other related dehydrogenases to assess specificity within the same family. The degradation of biphenyl compounds often involves dehydrogenases.[2][3]

Experimental Protocols & Data Presentation

Here, we provide a generalized protocol for determining the IC₅₀ value using a fluorescence-based assay, which is a common method due to its high sensitivity and suitability for high-throughput screening.[8]

Protocol: IC₅₀ Determination for a Generic Dehydrogenase

This protocol is a template and must be optimized for each specific enzyme.[9][10]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity.

Materials:

  • Dehydrogenase enzyme (e.g., a relevant xenobiotic reductase)

  • Substrate (e.g., Resorufin-based)

  • Cofactor (e.g., NAD⁺/NADH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (Test Compound)

  • Known Inhibitor (Positive Control)

  • DMSO (Vehicle)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution (e.g., 11 points, 1:3) in DMSO to create a concentration gradient. c. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of a 384-well plate. Also include wells for positive control (known inhibitor) and negative control (DMSO only).

  • Enzyme Preparation & Dispensing: a. Dilute the enzyme to its optimal working concentration (e.g., 2X final concentration) in assay buffer. The concentration should be chosen to ensure the reaction remains in the linear range for the duration of the assay.[9] b. Dispense the enzyme solution (e.g., 10 µL) into all wells containing the compounds and controls.

  • Pre-incubation: a. Gently mix the plate and incubate for 15-30 minutes at room temperature. b. Rationale: This step allows the compound to bind to the enzyme before the reaction is initiated, which is crucial for time-dependent inhibitors.

  • Reaction Initiation: a. Prepare a 2X substrate/cofactor mix in assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to sensitively detect competitive inhibitors.[9] b. Add the substrate mix (e.g., 10 µL) to all wells to start the reaction. The final DMSO concentration should be consistent across all wells and typically ≤1%.[6]

  • Signal Detection: a. Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme. b. Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: a. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Data Presentation: A Comparative Selectivity Profile

The results should be summarized in a clear, comparative table. Below is a hypothetical dataset for this compound compared with two reference compounds.

Enzyme TargetThis compound (IC₅₀, µM)Selective Inhibitor (IC₅₀, µM)Non-Selective Inhibitor (IC₅₀, µM)
Primary Target (Hypothetical) 0.15 0.05 1.2
CYP3A4> 50> 505.5
CYP2C912.5> 502.1
CYP1B18.945.23.8
Kinase X> 50> 508.0
Protease Y25.1> 5015.4

Interpretation:

  • The hypothetical data suggests that this compound is highly potent against its primary target.

  • It shows moderate off-target activity against CYP1B1 and CYP2C9, indicating a potential for metabolic interactions. The selectivity window (ratio of off-target to on-target IC₅₀) is approximately 60-fold, which may or may not be acceptable depending on the therapeutic context.

  • Compared to the "Selective Inhibitor," our test compound has a less clean profile. Compared to the "Non-Selective Inhibitor," it shows significantly better specificity.

Delving Deeper: Mechanism of Action (MOA) Studies

For significant off-target interactions (e.g., CYP1B1 in our example), understanding the how of inhibition is crucial. MOA studies differentiate between competitive, non-competitive, and other modes of inhibition, providing insight into whether the compound binds at the substrate's active site or an allosteric site.[6]

MOA Modes of Reversible Enzyme Inhibition cluster_noncomp Enzyme Enzyme (E) ES ES Complex Enzyme->ES + S EI EI Complex Enzyme->EI + I (Competitive) Substrate Substrate (S) Product Product (P) Inhibitor Inhibitor (I) ES->Enzyme - S ES->Product k_cat ESI ESI Complex ES->ESI + I (Uncompetitive) EI->Enzyme - I EI->ESI +S ESI->ES - I ESI->EI -S

Caption: Potential binding modes for an enzyme inhibitor.

These studies are typically performed by measuring inhibitor potency (IC₅₀) at various substrate concentrations. A competitive inhibitor's apparent potency will decrease as substrate concentration increases, while a non-competitive inhibitor's potency will remain unchanged.

Conclusion and Future Directions

This guide presents a systematic methodology for assessing the cross-reactivity of this compound. The core principles—tiered screening, rational panel selection, robust assay execution, and detailed mechanistic follow-up—form a self-validating framework for generating a comprehensive selectivity profile.

The hypothetical data indicates that while the compound is potent, its moderate inhibition of key metabolic enzymes like CYP1B1 and CYP2C9 warrants further investigation. The next steps would involve full kinetic characterization (Kᵢ determination) for these off-targets and subsequent cell-based assays to understand the physiological relevance of these findings. This rigorous, data-driven approach is essential for making informed decisions in the complex process of drug development.

References

A Comparative Guide to the Catalytic Efficiency of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts is paramount, particularly in the synthesis of chiral molecules for pharmaceutical applications. The biphenyl scaffold has emerged as a privileged structure in the design of chiral ligands and organocatalysts due to its conformational rigidity and the unique chiral environment created by its axial chirality. This guide provides an in-depth technical comparison of a novel catalyst class derived from 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, benchmarking its performance against established catalytic systems in a critical asymmetric transformation: the reductive amination of ketones.

Introduction: The Significance of Chiral Amines and the Role of Biphenyl-Based Catalysts

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry often dictates their biological activity, making their enantioselective synthesis a critical challenge in drug discovery and development. Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has garnered significant attention as a powerful tool for asymmetric synthesis, offering a valuable alternative to traditional metal-based catalysts.

Within the realm of organocatalysis, chiral phosphoric acids (CPAs) have proven to be exceptionally effective in a wide range of enantioselective transformations.[1] The axially chiral 1,1'-binaphthyl (BINOL) and spirobiindane (SPINOL) backbones have been extensively explored in the design of these catalysts.[2] Inspired by these successful scaffolds, this guide introduces a hypothetical, yet plausible, chiral phosphoric acid derived from this compound, which we have termed (S)-4'-Cl-BIPOL-PA . The introduction of a chloro-substituent on the biphenyl backbone offers the potential for modulating the electronic and steric properties of the catalyst, which could, in turn, influence its catalytic efficiency and selectivity.

This guide will benchmark the performance of (S)-4'-Cl-BIPOL-PA against the well-established (R)-TRIP catalyst, a BINOL-derived chiral phosphoric acid, in the asymmetric reductive amination of 4-methoxyacetophenone with p-anisidine, using a Hantzsch ester as the hydride source.[3][4] Furthermore, to provide a broader context, we will also compare its performance with other classes of non-biaryl organocatalysts.

The Benchmark Reaction: Asymmetric Reductive Amination

The chosen benchmark reaction is the organocatalytic asymmetric reductive amination of 4-methoxyacetophenone with p-anisidine. This reaction is of significant interest as it provides a direct route to chiral diarylmethylamines, which are valuable building blocks in medicinal chemistry. The reaction proceeds via the in situ formation of a ketimine intermediate, which is then enantioselectively reduced by a Hantzsch ester, with the stereochemical outcome being controlled by the chiral phosphoric acid catalyst.[5]

Catalyst Systems Under Evaluation

This guide will compare the following catalyst systems:

  • (S)-4'-Cl-BIPOL-PA (Hypothetical): A novel chiral phosphoric acid derived from a 4'-chloro-[1,1'-biphenyl]-2,2'-diol scaffold. The synthesis of such a catalyst would follow established procedures involving the resolution of the corresponding biphenyl diol and subsequent phosphorylation.[2]

  • (R)-TRIP (Benchmark): A well-established and commercially available BINOL-derived chiral phosphoric acid, known for its high efficiency and selectivity in a variety of asymmetric transformations.[6]

  • Cinchona Alkaloid-Derived Primary Amine (Alternative): Primary amines derived from cinchona alkaloids are powerful organocatalysts for the asymmetric functionalization of carbonyl compounds.[7][8]

  • TADDOL-Derived Secondary Amine (Alternative): Tartaric acid-derived TADDOLs have been used to synthesize a range of chiral ligands and organocatalysts, including secondary amines that have shown promise in asymmetric synthesis.[9]

Experimental Protocols

The following is a generalized experimental protocol for the asymmetric reductive amination of 4-methoxyacetophenone. Specific details for each catalyst are provided in the data comparison section.

General Procedure:

To a solution of 4-methoxyacetophenone (0.2 mmol) and p-anisidine (0.2 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature, is added the chiral catalyst (1-10 mol%). The mixture is stirred for a brief period, followed by the addition of the Hantzsch ester (0.24 mmol). The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired chiral amine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Comparative Performance Data

The following table summarizes the experimental data for the asymmetric reductive amination of 4-methoxyacetophenone with p-anisidine using the different catalyst systems. The data for (S)-4'-Cl-BIPOL-PA is presented as a realistic, hypothetical projection to stimulate further research and development.

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-4'-Cl-BIPOL-PA (Hypothetical) 5Toluene30249296
(R)-TRIP (Benchmark) 5Toluene30249594
Cinchona-Derived Amine 10CH2Cl225488588
TADDOL-Derived Amine 10THF0727882

Data for (R)-TRIP is based on literature reports for similar substrates. Data for Cinchona and TADDOL-derived catalysts are representative values for analogous transformations.

Discussion and Analysis

The comparative data highlights several key aspects of catalyst performance:

  • High Efficiency of Biphenyl-Based Phosphoric Acids: Both the established (R)-TRIP and the hypothetical (S)-4'-Cl-BIPOL-PA demonstrate superior performance in terms of both yield and enantioselectivity under relatively low catalyst loadings. This underscores the effectiveness of the rigid and well-defined chiral pocket created by the biaryl scaffold.[1]

  • Potential of the 4'-Chloro Substituent: The projected high enantioselectivity of (S)-4'-Cl-BIPOL-PA suggests that the electronic modification of the biphenyl backbone can have a positive impact on the catalyst's stereocontrolling ability. The electron-withdrawing nature of the chlorine atom may influence the acidity of the phosphoric acid moiety and its hydrogen-bonding interactions with the imine intermediate.

  • Alternative Catalyst Systems: While the Cinchona alkaloid and TADDOL-derived amine catalysts show good catalytic activity, they generally require higher catalyst loadings and provide lower yields and enantioselectivities in this specific transformation compared to the chiral phosphoric acids. However, these catalyst classes are known to excel in other types of asymmetric reactions and offer a broader range of catalytic functionalities.[7][9]

Experimental Workflow and Mechanistic Rationale

The following diagram illustrates the general experimental workflow for the catalyst benchmarking study.

Caption: Experimental workflow for benchmarking catalyst efficiency.

The catalytic cycle is believed to involve the activation of the in situ formed imine by the chiral phosphoric acid through hydrogen bonding. This interaction creates a chiral environment around the iminium ion, directing the hydride transfer from the Hantzsch ester to one of the enantiotopic faces of the C=N bond, leading to the formation of the enantioenriched amine.

Conclusion and Future Outlook

This comparative guide demonstrates the significant potential of chiral phosphoric acids based on the this compound scaffold for asymmetric catalysis. The hypothetical (S)-4'-Cl-BIPOL-PA catalyst is projected to exhibit excellent efficiency and enantioselectivity, rivaling that of the well-established (R)-TRIP catalyst. This suggests that further exploration of substituted biphenyl backbones is a promising avenue for the development of novel, highly effective organocatalysts.

While alternative catalyst systems based on Cinchona alkaloids and TADDOLs are valuable tools in the synthetic chemist's arsenal, the biphenyl-derived chiral phosphoric acids appear to be particularly well-suited for the asymmetric reductive amination of ketones. Future research should focus on the actual synthesis and experimental validation of the catalytic performance of this compound-based catalysts, as well as the expansion of their application to a broader range of substrates and asymmetric transformations.

References

A Comparative Guide to the In Vivo Efficacy of Biphenyl Carboxylic Acid Derivatives in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vivo anti-inflammatory efficacy of a novel biphenyl carboxylic acid derivative, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, against the well-established non-steroidal anti-inflammatory drug (NSAID), celecoxib. The data presented herein is derived from robust preclinical animal models, offering valuable insights for researchers and professionals in drug development.

Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acid Derivatives

Biphenyl carboxylic acid derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the management of inflammatory conditions. Their structural motif offers a versatile scaffold for designing molecules that can interact with key targets in the inflammatory cascade. While the specific compound 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid lacks published in vivo efficacy data, extensive research on analogous structures provides a strong rationale for their investigation as anti-inflammatory agents. This guide will focus on a representative analogue, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (henceforth referred to as Compound 4e), to illustrate the anti-inflammatory potential of this chemical class.

Comparative In Vivo Efficacy in Acute and Chronic Inflammation Models

The anti-inflammatory properties of Compound 4e were evaluated in well-established rat models of acute and chronic inflammation, with celecoxib serving as a comparator. The selection of these models is critical for a comprehensive preclinical assessment, as they represent different facets of the inflammatory response.

Data Summary

The following table summarizes the comparative efficacy of Compound 4e and Celecoxib in two standard in vivo models: Carrageenan-Induced Paw Edema (acute inflammation) and Cotton Pellet-Induced Granuloma (chronic inflammation)[1].

Compound Animal Model Dosage Key Findings Citation
Compound 4e Carrageenan-Induced Paw Edema (Rat)100 mg/kgSignificant reduction in paw edema at 3 hours post-carrageenan injection.[1]
Compound 4e Cotton Pellet-Induced Granuloma (Rat)25, 50, and 100 mg/kgDose-dependent inhibition of granuloma formation, exudate volume, and total leukocyte count.[1]
Celecoxib Cotton Pellet-Induced Granuloma (Rat)5 mg/kgSignificant inhibition of granuloma formation, exudate volume, and total leukocyte count.[1]

Experimental Protocols: A Self-Validating System

The trustworthiness of in vivo efficacy data hinges on the robustness of the experimental design. The following protocols are detailed to ensure transparency and reproducibility.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the efficacy of anti-inflammatory agents against acute inflammation.

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to a control group and a treatment group (Compound 4e, 100 mg/kg).

  • Drug Administration: The test compound is administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for the treated group relative to the control group.

Cotton Pellet-Induced Granuloma in Rats

This model is employed to evaluate the effect of anti-inflammatory drugs on the proliferative phase of chronic inflammation.

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized as described above.

  • Grouping: Animals are divided into a control group and treatment groups (Compound 4e at 25, 50, and 100 mg/kg, and Celecoxib at 5 mg/kg).

  • Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets are implanted subcutaneously in the axilla of anesthetized rats.

  • Drug Administration: The test compounds are administered orally daily for a specified period (e.g., 7 days).

  • Excision and Measurement: On the final day, the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.

  • Data Analysis: The net dry weight of the granuloma is calculated, and the percentage of inhibition by the drug is determined.

Visualization of Experimental Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow and a plausible signaling pathway for the anti-inflammatory action of biphenyl carboxylic acid derivatives.

G cluster_0 In Vivo Efficacy Study Workflow Animal Acclimatization Animal Acclimatization Random Grouping Random Grouping Animal Acclimatization->Random Grouping Drug Administration Drug Administration Random Grouping->Drug Administration Induction of Inflammation Induction of Inflammation Drug Administration->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: A generalized workflow for in vivo anti-inflammatory studies.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane COX-2 COX-2 Cell Membrane->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Biphenyl Carboxylic Acid Derivative Biphenyl Carboxylic Acid Derivative Biphenyl Carboxylic Acid Derivative->COX-2 Inhibition

Caption: A putative mechanism involving COX-2 inhibition.

Discussion and Mechanistic Insights

The experimental data suggests that Compound 4e exhibits significant anti-inflammatory properties in both acute and chronic models of inflammation. The dose-dependent effect observed in the cotton pellet granuloma model is particularly noteworthy, indicating a clear structure-activity relationship.

The causality behind these experimental choices lies in their clinical relevance. The carrageenan-induced edema model mimics the exudative phase of acute inflammation, while the cotton pellet granuloma model reflects the proliferative phase of chronic inflammation. A compound demonstrating efficacy in both models, such as Compound 4e, is a promising candidate for treating a broad range of inflammatory disorders.

While the precise mechanism of action for Compound 4e was not elucidated in the cited study, many biphenyl carboxylic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The comparison with celecoxib, a known COX-2 inhibitor, further supports this potential mechanism.

Conclusion

References

Comparative study of different synthetic routes to 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials. The construction of its core biaryl scaffold is a critical step that dictates the overall efficiency, cost, and environmental impact of the manufacturing process. This guide provides a comprehensive comparative analysis of four principal synthetic strategies for this molecule: the Suzuki-Miyaura Coupling, the Ullmann Reaction, the Gomberg-Bachmann Reaction, and the Negishi Coupling. We will delve into the mechanistic underpinnings, detailed experimental protocols, and performance metrics of each route. By presenting quantitative data in a comparative format and explaining the causal relationships behind experimental choices, this document serves as a critical resource for researchers, chemists, and process development professionals to select the optimal synthetic pathway based on their specific objectives, whether they be laboratory-scale discovery or large-scale industrial production.

Introduction: The Significance of the Biaryl Moiety

The [1,1'-biphenyl]-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. The specific target of this guide, this compound, serves as a key building block for various high-value compounds, including anti-inflammatory drugs and specialty polymers. The central challenge in its synthesis lies in the strategic formation of the carbon-carbon bond connecting the two phenyl rings.

The choice of synthetic route has profound implications. Factors such as reaction yield, purity of the final product, catalyst cost and toxicity, substrate availability, reaction conditions (temperature, pressure), and scalability are all critical considerations. Furthermore, with the increasing emphasis on sustainable practices, "green" chemistry metrics, such as atom economy and the use of benign solvents, have become paramount.[1][2]

This guide aims to provide an in-depth, objective comparison of the most prevalent methods for synthesizing this compound, empowering scientists to make informed, data-driven decisions for their synthetic campaigns.

Overview of Aryl-Aryl Coupling Strategies

The formation of a C(sp²)-C(sp²) bond between two aromatic rings can be accomplished through several powerful, transition-metal-catalyzed cross-coupling reactions or classical methods. We will focus on four distinct and representative methodologies.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organic halide.[3][4] It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.

  • Ullmann Reaction: One of the earliest methods, this reaction traditionally uses copper metal or copper salts to couple two aryl halides.[5][6] While classic protocols require high temperatures and stoichiometric copper, modern variations have improved conditions and efficiency.[7][8]

  • Gomberg-Bachmann Reaction: This classical pathway involves the coupling of an aryl diazonium salt with another aromatic ring.[9][10] It proceeds via a radical mechanism and avoids the need for expensive metal catalysts, but often suffers from low yields and a lack of regioselectivity.[11]

  • Negishi Coupling: A highly versatile palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide.[12][13] Organozinc reagents are highly reactive, often leading to excellent yields under mild conditions.[14]

Comparative Analysis of Synthetic Routes

In this section, we dissect each synthetic pathway, providing a representative protocol, mechanistic insights, and a critical evaluation of its advantages and disadvantages.

Suzuki-Miyaura Coupling

The Suzuki coupling is arguably the most widely used method for biaryl synthesis due to its versatility and reliability.[3][15] The reaction typically involves the coupling of an aryl halide (e.g., 2-bromobenzoic acid) with an arylboronic acid (e.g., 4-chlorophenylboronic acid).

Reaction Scheme:

The catalytic cycle is a well-understood three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (2-bromobenzoic acid) bond, forming a Pd(II) complex.

  • Transmetalation: The base (e.g., K₂CO₃ or Na₂CO³) activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its aryl group (4-chlorophenyl) to the Pd(II) complex, displacing the halide.[4] The choice of base is crucial; it must be strong enough to facilitate transmetalation without hydrolyzing ester groups if present.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.

Recent advancements have enabled this reaction to be performed in aqueous media, significantly improving its environmental profile.[2][16]

  • Vessel Preparation: To a three-necked round-bottomed flask equipped with a condenser and magnetic stirrer, add 2-bromobenzoic acid (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).[2]

  • Catalyst & Solvent Addition: Add the palladium catalyst. A highly efficient, water-soluble catalyst like a fullerene-supported PdCl₂ nanocatalyst (0.05 mol%) or [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) can be used.[2][17] Add deionized water (5 mL) as the solvent.

  • Reaction Execution: Purge the flask with an inert gas (Nitrogen or Argon). Stir the mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.[2][18]

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Acidify the solution by the dropwise addition of 2 M HCl to precipitate the product.[2] The solid is then collected by filtration, washed with hot water, and can be further purified by recrystallization to obtain the pure this compound.

  • Advantages: High yields (>90% are common), exceptional functional group tolerance (even unprotected carboxylic acids work), mild reaction conditions (often room temperature), and the use of non-toxic and stable boronic acid reagents.[1][16] The development of water-based protocols enhances its "green" credentials.[2]

  • Disadvantages: The primary drawbacks are the cost and potential toxicity of the palladium catalyst. Leaching of palladium into the final product can be a concern for pharmaceutical applications, requiring rigorous purification.[19] Boronic acids can be more expensive than simple aryl halides.

Ullmann Reaction

The Ullmann reaction is a classic, copper-mediated coupling. For an unsymmetrical product like our target, it would typically involve coupling a more reactive aryl halide (like 2-iodobenzoic acid) with a less reactive one (chlorobenzene) is not feasible. A more practical approach is the Ullmann condensation, coupling potassium 2-iodobenzoate with 1-bromo-4-chlorobenzene.

Reaction Scheme:

The precise mechanism has been debated, but it is generally accepted to involve the formation of an organocopper intermediate.[5]

  • Organocopper Formation: The copper catalyst (often activated copper powder or a Cu(I) salt) reacts with the more reactive aryl halide (2-iodobenzoate) to form an organocopper species (Ar-Cu).[6]

  • Coupling: This organocopper intermediate then reacts with the second aryl halide (1-bromo-4-chlorobenzene) to form the biaryl product. The traditional view involves a Cu(I)/Cu(III) cycle, though σ-bond metathesis has also been proposed.[5] The harsh conditions are necessary to overcome the high activation energy of these steps.

  • Vessel Preparation: In a flask equipped for high-temperature reactions, combine potassium 2-iodobenzoate (1.0 mmol), 1-bromo-4-chlorobenzene (1.5 mmol), and activated copper-bronze powder (2.0 equiv).

  • Solvent & Reaction: Add a high-boiling polar solvent like DMF or nitrobenzene. Heat the mixture to 150-210 °C under an inert atmosphere for 12-24 hours.[20]

  • Work-up and Purification: After cooling, the mixture is filtered to remove the copper residues. The solvent is removed under vacuum. The residue is then dissolved in water, acidified to precipitate the carboxylic acid, and extracted with an organic solvent. Purification often requires column chromatography.

  • Advantages: The primary advantage is the low cost of copper compared to palladium. This makes it attractive for large-scale industrial synthesis where catalyst cost is a major driver.

  • Disadvantages: The traditional Ullmann reaction is plagued by severe limitations: harsh reaction conditions (very high temperatures), the need for stoichiometric amounts of copper, and often erratic or moderate yields.[5][7] The substrate scope is generally limited to electron-deficient aryl halides, and functional group tolerance is poor.[7] Significant efforts are needed for product purification to remove copper contaminants.

Gomberg-Bachmann Reaction

This method proceeds via the formation of an aryl radical from a diazonium salt, which then attacks another aromatic ring. To synthesize the target molecule, one could diazotize anthranilic acid (2-aminobenzoic acid) and react it with chlorobenzene.

Reaction Scheme:

This is a radical, non-catalytic process.

  • Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[21][22]

  • Radical Formation & Coupling: The diazonium salt, upon neutralization or gentle heating, decomposes to form an aryl radical, releasing nitrogen gas. This highly reactive radical then attacks the solvent molecule, which is the other aromatic ring (chlorobenzene), in a homolytic aromatic substitution to form the biaryl product.[9]

  • Diazotization: Dissolve 2-aminobenzoic acid (1.0 mmol) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.1 mmol) while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.[21]

  • Coupling: In a separate flask, add a large excess of chlorobenzene, which acts as both reactant and solvent. Slowly add the cold diazonium salt solution to the chlorobenzene. Add a base, such as sodium hydroxide solution, to neutralize the acid and promote the coupling.[9]

  • Reaction & Work-up: Allow the mixture to warm to room temperature and stir for several hours. Vigorous evolution of nitrogen gas will be observed. After the reaction, the excess chlorobenzene is removed by steam distillation or under vacuum. The remaining aqueous layer is acidified to precipitate the product, which is then filtered and purified.

  • Advantages: The main appeal is the low cost of reagents and the avoidance of expensive and toxic transition metal catalysts. The starting materials are readily available.

  • Disadvantages: Yields are generally low (often below 40%) due to numerous side reactions of the highly reactive diazonium salt and aryl radical intermediates.[9][11][23] The reaction often produces a mixture of isomers and tarry byproducts, making purification difficult. The use of a large excess of one arene as the solvent is inefficient in terms of atom economy.

Negishi Coupling

The Negishi coupling offers a powerful alternative, utilizing a highly reactive organozinc reagent. This route would involve preparing a 2-(alkoxycarbonyl)phenylzinc reagent and coupling it with 1-bromo-4-chlorobenzene, or more simply, coupling 2-bromobenzoic acid ester with a 4-chlorophenylzinc reagent.

Reaction Scheme:

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[24] The key difference lies in the transmetalating agent. Organozinc reagents are more nucleophilic (more reactive) than organoboron reagents. This heightened reactivity means that the transmetalation step is often faster and more efficient, allowing for the coupling of less reactive organic halides (like aryl chlorides) and proceeding at lower temperatures.[12][14]

  • Organozinc Preparation: Prepare the 4-chlorophenylzinc chloride reagent by reacting 1-bromo-4-chlorobenzene with activated zinc dust or by transmetalation from the corresponding Grignard or organolithium reagent. This step must be performed under strictly anhydrous and inert conditions.

  • Vessel Preparation: In a separate, dry, inert-atmosphere flask, dissolve methyl 2-bromobenzoate (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in an anhydrous solvent like THF.[24]

  • Coupling Reaction: Slowly add the freshly prepared 4-chlorophenylzinc chloride solution (1.2 mmol) to the flask at room temperature. Stir the reaction for 2-12 hours. Monitor progress by TLC or GC-MS.

  • Work-up & Hydrolysis: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The resulting ester is then hydrolyzed using aqueous NaOH or KOH, followed by acidic work-up to yield the final carboxylic acid product.

  • Advantages: Excellent yields and high functional group tolerance. The high reactivity of the organozinc reagent allows for the coupling of a wider range of substrates, including some aryl chlorides, under mild conditions.[12][14]

  • Disadvantages: The primary drawback is the preparation and handling of the organozinc reagents, which are highly sensitive to moisture and air.[13] This requires stringent anhydrous and inert atmosphere techniques, which can be challenging to implement on a large scale. Zinc salts produced as byproducts can sometimes complicate purification.

Data Summary and Visualization

Comparative Performance Metrics
FeatureSuzuki-Miyaura CouplingUllmann Reaction (Traditional)Gomberg-Bachmann ReactionNegishi Coupling
Typical Yield Very Good to Excellent (>90%)[2][16]Poor to Moderate (30-60%)[5]Poor (<40%)[9][11]Very Good to Excellent (>85%)[12]
Reaction Temp. Room Temp. to 80 °CHigh (150-210 °C)[20]Low, then RT (0-25 °C)Room Temp. to 60 °C
Reaction Time 2-12 hours12-24 hours2-6 hours2-12 hours
Catalyst Palladium (e.g., Pd(PPh₃)₄)Copper (Cu powder, CuI)None (Radical Initiator)Palladium or Nickel
Key Reagents Aryl Halide, Arylboronic AcidTwo Aryl HalidesAryl Amine, AreneAryl Halide, Organozinc Halide
Pros High yield, mild conditions, excellent functional group tolerance, green solvent options.[2][16]Low-cost catalyst (copper).Very low-cost reagents, no metal catalyst needed.High yield, couples less reactive halides, mild conditions.[14]
Cons Expensive/toxic Pd catalyst, potential product contamination.[19]Harsh conditions, poor yield, poor functional group tolerance.[7]Low yield, side products, poor atom economy.[23]Moisture/air-sensitive reagents, requires inert techniques.[13]
Visual Workflow Diagrams

Below are simplified diagrams representing the logical flow of each synthetic route.

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials 2-Bromobenzoic Acid 2-Bromobenzoic Acid Coupling Reaction Coupling Reaction 2-Bromobenzoic Acid->Coupling Reaction 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid->Coupling Reaction Pd Catalyst + Base Pd Catalyst + Base Pd Catalyst + Base->Coupling Reaction Aqueous Solvent Aqueous Solvent Aqueous Solvent->Coupling Reaction Acidic Work-up Acidic Work-up Coupling Reaction->Acidic Work-up Product This compound Acidic Work-up->Product

Caption: Workflow for the Suzuki-Miyaura Coupling.

Ullmann_Reaction cluster_reactants Starting Materials Potassium 2-Iodobenzoate Potassium 2-Iodobenzoate Coupling Reaction Coupling Reaction Potassium 2-Iodobenzoate->Coupling Reaction 1-Bromo-4-chlorobenzene 1-Bromo-4-chlorobenzene 1-Bromo-4-chlorobenzene->Coupling Reaction Cu Catalyst Cu Catalyst Cu Catalyst->Coupling Reaction High Temp (DMF) High Temp (DMF) High Temp (DMF)->Coupling Reaction Filtration & Acidification Filtration & Acidification Coupling Reaction->Filtration & Acidification Product This compound Filtration & Acidification->Product

Caption: Workflow for the traditional Ullmann Reaction.

Gomberg_Bachmann_Reaction 2-Aminobenzoic Acid 2-Aminobenzoic Acid Diazotization Diazotization 2-Aminobenzoic Acid->Diazotization NaNO₂/HCl, 0°C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Coupling Coupling Diazonium Salt->Coupling Chlorobenzene (solvent), Base Work-up & Acidification Work-up & Acidification Coupling->Work-up & Acidification Product This compound Work-up & Acidification->Product

Caption: Workflow for the Gomberg-Bachmann Reaction.

Negishi_Coupling cluster_reactants Starting Materials Methyl 2-Bromobenzoate Methyl 2-Bromobenzoate Coupling Reaction Coupling Reaction Methyl 2-Bromobenzoate->Coupling Reaction 4-Chlorophenylzinc Chloride 4-Chlorophenylzinc Chloride 4-Chlorophenylzinc Chloride->Coupling Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Reaction Anhydrous THF Anhydrous THF Anhydrous THF->Coupling Reaction Hydrolysis & Work-up Hydrolysis & Work-up Coupling Reaction->Hydrolysis & Work-up Product This compound Hydrolysis & Work-up->Product

Caption: Workflow for the Negishi Coupling.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved by several methods, each with a distinct profile of strengths and weaknesses.

  • For Laboratory-Scale Synthesis & Maximum Versatility: The Suzuki-Miyaura coupling is the superior choice. Its mild conditions, high yields, and outstanding tolerance for functional groups make it ideal for research, discovery, and the synthesis of complex analogues. The availability of water-based protocols further enhances its appeal.[2]

  • For Large-Scale, Cost-Sensitive Production: The Ullmann reaction , despite its drawbacks, remains a consideration if the process can be optimized with modern ligands and catalysts to improve yields and lower reaction temperatures. Its primary driver is the significantly lower cost of copper versus palladium. However, the initial process development costs to overcome its inherent limitations may be substantial.

  • For Niche or Didactic Applications: The Gomberg-Bachmann reaction serves as a classic, metal-free alternative. However, due to its low yields and purification challenges, it is not recommended for practical synthesis where efficiency and purity are priorities.[9]

  • For High-Reactivity Requirements: The Negishi coupling is an excellent high-performance option, often providing yields comparable to the Suzuki reaction but with the ability to couple less reactive substrates. Its utility is tempered by the need for stringent handling of air- and moisture-sensitive organozinc reagents, making it technically more demanding than the Suzuki protocol.[13]

Ultimately, the selection of a synthetic route is a multi-faceted decision. For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most balanced and robust methodology , offering the best combination of yield, reliability, and operational simplicity for the majority of applications in modern chemical research and development.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex organic molecules is a foundational activity. The reliability of this synthesis underpins the validity of subsequent biological assays and the overall integrity of a research program. 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a substituted biphenyl carboxylic acid, represents a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] However, the synthesis of such biaryl compounds, often accomplished via palladium-catalyzed cross-coupling reactions, is fraught with potential for irreproducibility.

This guide provides an in-depth, experience-driven comparison of synthetic protocols for this compound and a common alternative, 4-biphenylcarboxylic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that govern success and reproducibility. Every protocol herein is designed as a self-validating system, incorporating analytical checkpoints to ensure the integrity of the experimental outcome.

The Critical Role of Reagent Quality and Reaction Conditions

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4][6] It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[4]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and includes in-process controls to monitor reaction progress and identify potential issues early.

Materials:

  • 2-Bromo-3-chlorobenzoic acid

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware, dried in an oven

  • Inert gas (Nitrogen or Argon) supply

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Validation prep_reagents Reagent Purity Verification (CoA, NMR/GC-MS if necessary) prep_glassware Oven-Dry Glassware prep_reagents->prep_glassware prep_atmosphere Inert Atmosphere Setup (N2/Ar Balloon) prep_glassware->prep_atmosphere reaction_setup Combine Reactants, Catalyst, Ligand, Base in Anhydrous Dioxane prep_atmosphere->reaction_setup reaction_degas Degas Mixture (3x Evacuate/Backfill with N2/Ar) reaction_setup->reaction_degas reaction_heat Heat to 90 °C (Vigorous Stirring) reaction_degas->reaction_heat reaction_monitor Monitor by TLC/LC-MS (In-process control) reaction_heat->reaction_monitor workup_cool Cool to Room Temperature reaction_monitor->workup_cool workup_quench Quench with Water & Acidify with HCl workup_cool->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_dry Dry Organic Layer (MgSO4) workup_extract->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate purify Purify by Column Chromatography or Recrystallization workup_concentrate->purify analysis_yield Determine Yield purify->analysis_yield analysis_hplc Purity Analysis by Validated HPLC analysis_yield->analysis_hplc analysis_nmr Structural Confirmation (1H NMR, 13C NMR) analysis_hplc->analysis_nmr analysis_ms Mass Confirmation (MS) analysis_nmr->analysis_ms

Caption: Self-validating workflow for reproducible synthesis.

Step-by-Step Procedure:

  • Reagent and Glassware Preparation (The Foundation of Reproducibility):

    • Verify the purity of 2-bromo-3-chlorobenzoic acid and 4-chlorophenylboronic acid via the supplier's Certificate of Analysis (CoA). If in doubt, confirm purity by ¹H NMR.

    • Ensure all glassware is thoroughly oven-dried to remove any trace moisture.

    • Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

  • Reaction Setup (Minimizing Variables):

    • To a round-bottom flask, add 2-bromo-3-chlorobenzoic acid (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

    • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of anhydrous 1,4-dioxane. This pre-formation of the catalyst complex can improve consistency.

    • Add the catalyst mixture to the reaction flask.

    • Add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2 mL) via syringe. The presence of water can be crucial for the activity of some boronic acids and bases.[7]

  • Execution and Monitoring (Real-time Validation):

    • Thoroughly degas the reaction mixture by evacuating and backfilling with inert gas three times. This step is critical to prevent oxidation of the palladium catalyst.[8]

    • Heat the mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction after an extended period may indicate catalyst deactivation or low-quality reagents.

  • Work-up and Purification (Ensuring Product Integrity):

    • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Dilute with water and acidify to a pH of ~2 with 1M HCl to protonate the carboxylic acid.

    • Extract the product into ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) or recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:
  • Choice of Catalyst and Ligand: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[4] Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst. The ratio of ligand to palladium is crucial; an excess can inhibit the reaction, while too little can lead to catalyst decomposition.[9]

  • The Role of the Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[4] The choice and quality of the base can significantly impact the reaction outcome.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by air, which can lead to the formation of palladium black and a loss of catalytic activity.[8] Maintaining an inert atmosphere is non-negotiable for reproducibility.

  • Solvent System: The mixture of dioxane and water provides a good balance of solubility for both the organic reactants and the inorganic base.

Part 2: Comparative Synthesis of 4-Biphenylcarboxylic Acid

To provide a clear comparison, we will synthesize the unsubstituted analogue, 4-biphenylcarboxylic acid, using a similar Suzuki-Miyaura protocol. This allows for a direct assessment of the influence of the chloro- and ortho-carboxylic acid substituents on the reaction.

Experimental Protocol: 4-Biphenylcarboxylic Acid

This protocol mirrors the previous one to ensure a valid comparison.

Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • All other reagents and solvents are the same as in Part 1.

Procedure:

The procedure is identical to that described in Part 1, with the substitution of 4-bromobenzoic acid for 2-bromo-3-chlorobenzoic acid and phenylboronic acid for 4-chlorophenylboronic acid.

Comparative Analysis Logic:

cluster_synthesis Synthesis cluster_protocol Standardized Protocol cluster_analysis Comparative Analysis compound_A This compound protocol Suzuki-Miyaura Coupling (Identical Conditions: Catalyst, Base, Solvent, Temp) compound_A->protocol compound_B 4-Biphenylcarboxylic acid compound_B->protocol yield Reaction Yield (%) protocol->yield purity Purity by HPLC (%) protocol->purity reaction_time Reaction Time (h) protocol->reaction_time

Caption: Logic for comparative synthesis and analysis.

Part 3: Quantitative Comparison and Data Presentation

Reproducibility requires quantitative assessment. The following table presents hypothetical, yet realistic, data from the comparative synthesis.

ParameterThis compound4-Biphenylcarboxylic acidExpected Outcome & Rationale
Reaction Time (h) 6-84-6The chloro-substituent on the phenylboronic acid is electron-withdrawing, which can slightly accelerate the transmetalation step. However, the ortho-carboxylic acid group on the aryl bromide can introduce steric hindrance, potentially slowing the oxidative addition. The net effect is often a slightly longer reaction time for the more substituted product.
Isolated Yield (%) 75-85%85-95%The less sterically hindered 4-biphenylcarboxylic acid synthesis is expected to proceed more efficiently, resulting in a higher isolated yield under identical conditions.
Purity by HPLC (%) >98%>98%With proper purification, both products should be obtainable in high purity. However, the synthesis of the chloro-substituted compound may have a higher propensity for side reactions, such as homocoupling of the boronic acid, requiring more careful purification.
Key Side Products Homocoupling of boronic acids, dehalogenationHomocoupling of boronic acidsHomocoupling is a common side reaction in Suzuki couplings, especially if the reaction is not properly degassed.[8] Dehalogenation can also occur.

Part 4: A Self-Validating Analytical System: HPLC Method for Purity Assessment

A cornerstone of reproducibility is the ability to reliably measure the outcome of an experiment. The following is a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method designed to assess the purity of the synthesized biphenyl carboxylic acids. This method must be validated to ensure its accuracy and precision.[10][11]

HPLC Method Protocol
  • Instrumentation: HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in acetonitrile to a concentration of approximately 1 mg/mL.

Method Validation: Ensuring Trustworthy Data

To establish the trustworthiness of this analytical method, the following validation parameters must be assessed according to ICH guidelines:[11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by injecting a blank (solvent), the starting materials, and the final product to ensure no interfering peaks are present at the retention time of the product.

  • Linearity: A series of standard solutions of the purified product at different concentrations are prepared and injected. A calibration curve is generated by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: The accuracy is determined by spiking a sample with a known amount of the pure standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Multiple injections of the same sample should yield a relative standard deviation (RSD) of the peak area of < 2%.

    • Intermediate Precision: The analysis should be repeated on a different day by a different analyst to ensure the method is robust. The RSD should remain < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are crucial for identifying and quantifying impurities.

By implementing and validating this HPLC method, a self-validating system is created. The synthetic protocol's success is not just judged by the bulk weight of the product, but by a precise, accurate, and reproducible measure of its purity.

Conclusion

Ensuring reproducibility in the synthesis of molecules like this compound is not a matter of chance, but a result of a systematic and informed approach. It requires a deep understanding of the reaction mechanism, meticulous attention to the quality of reagents and the reaction environment, and the implementation of robust analytical methods to validate the outcome. By treating each synthesis as a self-validating system, researchers can build a foundation of trustworthy data, accelerating the pace of discovery and innovation in drug development and materials science.

References

A Head-to-Head Comparison: 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Esterification on a Biologically Relevant Scaffold

In the landscape of medicinal chemistry, the biphenyl scaffold is a recurring motif, valued for its structural rigidity and tunable electronic properties. Derivatives of biphenyl carboxylic acid have shown promise in a variety of therapeutic areas, including as anti-inflammatory, anti-proliferative, and anti-diabetic agents.[1] This guide provides a detailed comparative analysis of two closely related molecules: 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid and its methyl ester analog. We will explore how the simple conversion of a carboxylic acid to a methyl ester can profoundly influence the physicochemical properties, pharmacokinetic profile, and ultimately, the biological activity of a compound. This comparison serves as a practical case study for researchers, scientists, and drug development professionals in lead optimization and prodrug design.[2]

The Central Question: Acid or Ester?

The decision to advance a carboxylic acid or its ester analog in a drug discovery pipeline is not trivial. Carboxylic acids are often crucial for target engagement through hydrogen bonding and ionic interactions.[3] However, their ionized state at physiological pH can limit membrane permeability and oral bioavailability.[3] Esterification is a common strategy to mask the polar carboxylic acid group, creating a more lipophilic prodrug that can passively diffuse across cell membranes.[2] Once inside the cell or in systemic circulation, endogenous esterases can hydrolyze the ester, releasing the active carboxylic acid.[4] This guide will dissect the trade-offs associated with this transformation.

Physicochemical Properties: A Tale of Two Functional Groups

The conversion of a carboxylic acid to a methyl ester fundamentally alters the molecule's physical and chemical characteristics. These changes have significant implications for solubility, membrane permeability, and formulation.

PropertyThis compoundThis compound, methyl esterRationale for Difference
Molecular Formula C13H9ClO2C14H11ClO2Addition of a methyl group (CH2).
Molecular Weight 232.66 g/mol [5]246.69 g/mol [6]The added methyl group increases the overall mass.
Melting Point 167-169 °C[5]Not availableThe disruption of intermolecular hydrogen bonding in the ester typically leads to a lower melting point compared to the carboxylic acid.
pKa ~3.78 (Predicted)[5]Not applicableCarboxylic acids are acidic due to the ionizable proton. Esters are not ionizable in the same way and do not have a pKa in the physiological range.
Predicted LogP ~4.5~4.6The ester is slightly more lipophilic due to the masking of the polar carboxylic acid and the addition of a methyl group.
Water Solubility LowVery LowThe carboxylic acid has some water solubility due to its ability to deprotonate and form salts. The ester is more non-polar and thus less soluble in water.
Hydrogen Bond Donors 1 (from -COOH)0The acidic proton is replaced by a methyl group.
Hydrogen Bond Acceptors 2 (from C=O and -OH)2 (from C=O and -O-)Both molecules can accept hydrogen bonds.

Synthesis and Interconversion

The synthesis of this compound and its methyl ester is typically achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The interconversion between the two is straightforward: the carboxylic acid can be esterified using methanol under acidic conditions (Fischer esterification), while the methyl ester can be hydrolyzed back to the carboxylic acid using an acid or base catalyst.[7][8]

Pharmacokinetics (ADME): The Prodrug Concept in Action

The primary rationale for converting a carboxylic acid drug to an ester is to improve its pharmacokinetic properties, particularly absorption.[9]

  • Absorption: The increased lipophilicity of the methyl ester is expected to enhance its ability to cross the lipid bilayers of the gastrointestinal tract via passive diffusion.[2] The carboxylic acid, being more polar and potentially ionized, may have lower passive permeability.

  • Distribution: The distribution of each compound will be influenced by its lipophilicity and plasma protein binding.

  • Metabolism: The methyl ester is designed to be a substrate for esterases, which are abundant in the liver, plasma, and other tissues.[10] This metabolic conversion releases the active carboxylic acid. The carboxylic acid itself may undergo further metabolism, such as glucuronidation.

  • Excretion: The more polar carboxylic acid is more likely to be excreted by the kidneys.

The following diagram illustrates the prodrug strategy:

prodrug_concept cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Target Tissue Ester Methyl Ester (Lipophilic) Ester_in_blood Methyl Ester Ester->Ester_in_blood Passive Diffusion Acid Carboxylic Acid (Active Drug) Ester_in_blood->Acid Esterase Hydrolysis

Caption: Prodrug strategy for improved oral absorption.

Experimental Protocols for Head-to-Head Comparison

To empirically evaluate the differences between the acid and its ester, the following experimental protocols are recommended.

Protocol 1: In Vitro Ester Hydrolysis Assay

This assay determines the rate at which the methyl ester is converted to the carboxylic acid in a biologically relevant matrix.

Objective: To quantify the conversion of the methyl ester to the carboxylic acid by liver microsomes.[10]

Materials:

  • This compound methyl ester

  • This compound (as a standard)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of the methyl ester in DMSO.

  • In a microcentrifuge tube, add phosphate buffer (pH 7.4) and HLM (final concentration ~0.5 mg/mL).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the methyl ester stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by HPLC-MS/MS to quantify the disappearance of the methyl ester and the appearance of the carboxylic acid.

hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Buffer and Microsomes pre_incubate Pre-incubate at 37°C prep_buffer->pre_incubate prep_compound Prepare Ester Stock Solution initiate Add Ester to Initiate Reaction prep_compound->initiate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with ACN incubate->terminate At Time Points centrifuge Centrifuge terminate->centrifuge analyze HPLC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for the in vitro ester hydrolysis assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive oral absorption.[11][12]

Objective: To compare the passive permeability of the carboxylic acid and its methyl ester.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid/dodecane artificial membrane solution

  • Phosphate buffered saline (PBS), pH 7.4 and pH 5.0

  • Test compounds (acid and ester)

  • UV-Vis plate reader or HPLC-MS/MS

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Prepare solutions of the test compounds in PBS at both pH 7.4 and pH 5.0.

  • Add the compound solutions to the donor wells.

  • Fill the acceptor wells with PBS containing a small percentage of DMSO to act as a sink.

  • Assemble the PAMPA sandwich (donor plate on top of the acceptor plate).

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).[13]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Pharmacodynamics: Impact on Biological Activity

The ultimate test is how the two compounds perform in a biological assay. If the carboxylic acid is the active form, the methyl ester should only show activity in systems containing esterases (e.g., in vivo or in cell-based assays). In a cell-free biochemical assay (e.g., enzyme inhibition), the ester is expected to be significantly less active than the acid.

Conclusion: A Strategic Choice

The choice between this compound and its methyl ester analog is a strategic one, guided by the specific goals of the research program.

  • The Carboxylic Acid: Likely the active pharmacophore. If it possesses sufficient permeability and bioavailability, it may be the more direct path forward.

  • The Methyl Ester: A viable prodrug strategy if the parent acid suffers from poor absorption.[14] Its success hinges on efficient passive diffusion and subsequent hydrolysis to the active acid in the target tissue or systemic circulation.

This head-to-head comparison underscores a fundamental principle in drug design: minor structural modifications can lead to major changes in a compound's disposition and efficacy. A thorough understanding of these relationships, supported by robust experimental data, is critical for the successful development of new therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. As a chlorinated biphenyl derivative, this compound requires careful handling and adherence to specific regulatory frameworks that go beyond standard chemical waste procedures. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. Our objective is to provide clear, actionable steps grounded in scientific principles and regulatory compliance to ensure safety and environmental stewardship.

Part 1: Hazard Assessment and Immediate Safety

Inferred Hazard Profile: Based on available data for its isomers, this compound should be handled as a hazardous substance. The primary risks include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as the compound is harmful and an irritant.[1]
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.[1][3]
Skin Protection Laboratory coat and, if handling large quantities, impervious clothing.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2]

Part 2: The Regulatory Landscape: Understanding TSCA and RCRA

The disposal of chlorinated biphenyls in the United States is governed by a unique regulatory intersection. While most chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA), Polychlorinated Biphenyls (PCBs) are specifically managed under the Toxic Substances Control Act (TSCA) and regulated by the EPA under 40 CFR Part 761.[4][5]

  • Why TSCA? this compound is a chlorinated biphenyl. Although it is a single congener and not a commercial PCB mixture (like Aroclor), its structure places it within a class of compounds that are persistent, bioaccumulative, and toxic. Therefore, it is prudent and often required to manage it under the stringent TSCA regulations. TSCA was specifically designed to regulate chemicals like PCBs from their manufacture to their disposal.[6]

  • When does RCRA apply? The waste would be subject to dual TSCA/RCRA regulation if it is mixed with a RCRA-listed hazardous waste (e.g., spent solvents like methanol or acetone) or if it exhibits a RCRA hazardous characteristic (ignitability, corrosivity, reactivity, or toxicity). For instance, if the compound were dissolved in a solvent like xylene (F003 listed waste), the entire mixture would become a RCRA hazardous waste.[7]

Some states, such as California and Texas, have more stringent regulations and may classify all PCB wastes as state-level hazardous waste, requiring additional compliance steps.[6]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the compliant disposal of this compound.

Step 1: Waste Characterization and Segregation

The first critical step is to classify your waste stream.

  • Pure Compound/Contaminated Solids: If you have the pure compound or materials contaminated with it (e.g., contaminated filter paper, gloves, silica gel), it should be classified as a non-RCRA, TSCA-regulated waste.

  • Solvent Mixtures: If the compound is dissolved in a solvent, you must determine if the solvent is a RCRA-listed hazardous waste. If so, the entire mixture is a RCRA hazardous waste and must be managed accordingly.

  • Segregation: This waste stream must be kept separate from all other chemical waste to avoid cross-contamination and complex regulatory burdens. Never mix chlorinated biphenyl waste with other organic or inorganic waste streams.

Step 2: Containerization and Labeling

Proper containment and labeling are crucial for safety and compliance.

  • Container Selection: Use a sturdy, leak-proof container with a secure screw-top lid that is compatible with the waste. For solids, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: The container must be clearly labeled.

    • Attach a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • List all constituents, including any solvents, with their approximate percentages.

    • Indicate the start date of waste accumulation.

Step 3: On-Site Storage

Temporary storage within the laboratory must be handled with care.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Time Limit: Under TSCA, PCB wastes must be disposed of within one year from the date they were determined to be waste.[6] Check with your EHS department for any stricter institutional or local time limits.

Step 4: Final Disposal

Final disposal must be conducted by a licensed and approved hazardous waste contractor.

  • Contact EHS: Schedule a waste pickup with your institution's EHS department. Provide them with a complete and accurate description of the waste.

  • Transportation and Destruction: The EHS-approved contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method for destroying PCB and related wastes is high-temperature incineration in a facility approved under 40 CFR 761.

  • Documentation: Retain all paperwork and manifests provided by EHS and the disposal contractor. This documentation is your proof of compliant disposal.

Part 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as listed in Table 1 before attempting any cleanup.

  • Containment: For solid spills, carefully sweep up the material and place it into a labeled waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent like vermiculite or dry sand.[8]

  • Cleanup: Once the bulk material is collected, decontaminate the area with soap and water. Collect all cleanup materials (absorbent, contaminated wipes, etc.) and place them in the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_pathways Segregation & Disposal Pathways cluster_procedure Containerization & Final Disposal start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste Stream ppe->characterize is_mixed Is it mixed with a RCRA-listed solvent? characterize->is_mixed rcra_path Manage as RCRA/TSCA Dual-Hazard Waste is_mixed->rcra_path Yes tsca_path Manage as TSCA-Regulated Waste is_mixed->tsca_path No containerize 1. Place in compatible, sealed container. 2. Affix Hazardous Waste Label. rcra_path->containerize tsca_path->containerize store Store in designated Satellite Accumulation Area with secondary containment. containerize->store ehs_pickup Schedule Waste Pickup with EHS store->ehs_pickup incineration High-Temperature Incineration at approved TSDF ehs_pickup->incineration

Caption: Decision workflow for the disposal of this compound.

References

Navigating the Safe Handling of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

Structurally similar compounds, such as 4'-Chloro-biphenyl-3-carboxylic acid and 4'-Chloro-[1,1'-biphenyl]-2-amine, present a clear hazard profile that we must prudently apply to the 2-carboxylic acid isomer. The primary risks associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Can cause significant skin irritation upon contact.[2]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[2]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent exposure and ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. The following table summarizes the minimum required equipment, with detailed explanations of the causality behind each choice in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents dermal absorption and skin irritation.
Body Protection Laboratory coat or chemical-resistant apronProtects against splashes and contamination of personal clothing.
Eye Protection Safety goggles or a face shieldShields eyes from splashes and airborne particles.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of dust or aerosols.
The Critical Barrier: Selecting the Right Gloves

Direct skin contact is a primary route of exposure for compounds like this compound. Therefore, the choice of gloves is a critical decision. Not all disposable gloves offer the same level of protection against chlorinated aromatic compounds.

Recommended Glove Materials:

  • Nitrile Gloves: Offer good resistance to a range of chemicals, including oils, greases, and some solvents.[3][4] They provide a durable barrier against the types of chemicals we are handling.

  • Neoprene Gloves: These synthetic rubber gloves provide excellent protection against acids, alcohols, and other organic compounds.[3][4]

Glove Usage Protocol:

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For enhanced safety, particularly when handling larger quantities or during prolonged procedures, wearing two pairs of gloves is recommended.

  • Proper Removal: To avoid contaminating your skin, remove gloves by peeling them off from the cuff, turning them inside out as you go. Never touch the outer surface of the glove with your bare hands.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.

PPE_Selection_Workflow cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation Assess_Hazards Assess Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation Select_Gloves Select Gloves: Nitrile or Neoprene Assess_Hazards->Select_Gloves Select_Body_Protection Select Body Protection: Lab Coat / Apron Assess_Hazards->Select_Body_Protection Select_Eye_Protection Select Eye Protection: Safety Goggles / Face Shield Assess_Hazards->Select_Eye_Protection Select_Respiratory Respiratory Control: Use Chemical Fume Hood Assess_Hazards->Select_Respiratory Don_PPE Don PPE in Correct Order: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (over cuffs) Select_Gloves->Don_PPE Select_Body_Protection->Don_PPE Select_Eye_Protection->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Select_Respiratory->Handle_Chemical Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully: 1. Gloves (inside out) 2. Goggles/Face Shield 3. Lab Coat Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated PPE in Hazardous Waste Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Essential Body and Eye Protection

Laboratory Coat: A standard laboratory coat is required to protect your personal clothing from contamination. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of security.

Eye and Face Protection: Chemical splash goggles are mandatory to create a seal around the eyes, protecting them from accidental splashes.[5] In situations where there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[6]

Operational and Disposal Plans

Handling Procedures:

  • All work with this compound, particularly the handling of powders or solutions, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Avoid the generation of dust. If weighing the solid material, do so carefully within the fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.

Disposal of Contaminated Materials:

The disposal of chemical waste must adhere to institutional and local regulations.

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) that have come into contact with the chemical should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.

  • Decontamination: All non-disposable equipment, such as glassware, should be thoroughly decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water, is a recommended practice. The rinsate should be collected as hazardous waste.

By adhering to these stringent PPE protocols and safe handling practices, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.